(R)-Taltobulin
Description
a synthetic analog of the tripeptide hemiasterlin; structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTMOLDWXSVYKD-PSRNMDMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041040 | |
| Record name | HTI-286 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228266-40-8 | |
| Record name | N,β,β-Trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl]-N,3-dimethyl-L-valinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=228266-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taltobulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228266408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HTI-286 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALTOBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6D6912BXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Taltobulin: A Technical Guide to its Mechanism of Action on Microtubules
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Taltobulin (also known as HTI-286) is a potent synthetic, tripeptide analogue of the natural marine product hemiasterlin (B1673049). It functions as a microtubule-destabilizing agent, exhibiting significant cytotoxic and antimitotic activities. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with tubulin and the subsequent effects on microtubule dynamics and cellular fate. The information presented herein is compiled from preclinical research and is intended to serve as a technical resource for professionals in the fields of oncology, cell biology, and drug development.
This compound inhibits the polymerization of tubulin, leading to the disruption of the microtubule network, mitotic arrest, and ultimately, apoptosis.[1][2][3] A key feature of this compound is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy.[1][2][3] While its clinical development was halted for business reasons, its unique properties and potent activity make it an important subject of study for understanding microtubule-targeting agents.
Mechanism of Action on Microtubules
This compound exerts its biological effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.
Inhibition of Tubulin Polymerization
This compound inhibits the assembly of tubulin heterodimers into microtubules. In a cell-free system with MAP-rich tubulin, HTI-286 demonstrated a concentration-dependent inhibition of polymerization. At a concentration of 0.1 µM, HTI-286 inhibited tubulin polymerization by 41% after 60 minutes.[4]
Binding Site on Tubulin
While a definitive co-crystal structure of this compound bound to tubulin is not publicly available, computational modeling and experimental data provide strong evidence for its binding site. It is proposed to bind at or near the vinca (B1221190) domain, a region known to be a target for other microtubule-destabilizing agents.[2][5] This binding site is located at the interface between two tubulin heterodimers.[5]
Photoaffinity labeling studies using analogues of HTI-286 have shown exclusive labeling of α-tubulin.[6] This suggests that this compound makes direct contact with α-tubulin and may span the interdimer interface, thereby affecting the interaction with β-tubulin where the vinca and dolastatin binding sites are located.[6]
Caption: Proposed binding site of this compound at the tubulin dimer interface.
Quantitative Data
The following tables summarize the available quantitative data for this compound (HTI-286).
Table 1: In Vitro Cytotoxicity of this compound (HTI-286)
| Cell Line | Cancer Type | IC50 (nM) |
| Average of 18 Human Tumor Cell Lines | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 2.5 ± 2.1 |
| KB-3-1 | Epidermoid Carcinoma | ~1.0 (approx.) |
| PC-3 | Prostate Cancer | Potent inhibitor |
| LNCaP | Prostate Cancer | Potent inhibitor |
Data compiled from Loganzo et al., 2003 and other sources.[3][7][8]
Table 2: Biochemical Activity of this compound (HTI-286) and its Analogues
| Compound | Apparent Kd (µM) for Tubulin Binding | Inhibition of Tubulin Polymerization |
| HTI-286 | 0.2 - 1.1 | ~80% |
| Photoaffinity Probe 1 | 0.2 - 1.1 | ~80% |
| Photoaffinity Probe 2 | 0.2 - 1.1 | ~80% |
Data from Greenberger et al., 2004.[6]
Cellular Effects
The inhibition of tubulin polymerization by this compound has profound effects on cellular processes, leading to cell cycle arrest and apoptosis.
Mitotic Arrest
By disrupting microtubule dynamics, this compound prevents the formation of a functional mitotic spindle. This activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[2][3][4] Treatment of KB-3-1 epidermoid carcinoma cells with 10 nM HTI-286 for 24 hours resulted in approximately 90% of the cell population accumulating in the G2/M phase.[4]
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[2][3][9] This process is characterized by a cascade of molecular events involving the Bcl-2 family of proteins and caspases, leading to the systematic dismantling of the cell. While the specific Bcl-2 family members and caspases activated by this compound have not been fully elucidated in dedicated studies, the general pathway for microtubule-disrupting agents involves the activation of pro-apoptotic proteins like Bax and the subsequent activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7).
Caption: General signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the increase in turbidity.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Temperature-controlled 96-well microplate spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
In a pre-warmed 96-well plate at 37°C, add varying concentrations of this compound (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control (DMSO).
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value can be calculated by plotting the inhibition of polymerization against the log of the this compound concentration.
Caption: Workflow for an in vitro tubulin polymerization assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in different phases of the cell cycle after drug treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for cell viability (e.g., 1 nM, 3 nM, 10 nM) for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to measure the DNA content of the cells.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Conclusion
This compound is a potent microtubule-destabilizing agent with a mechanism of action centered on the inhibition of tubulin polymerization. Its ability to circumvent P-glycoprotein-mediated resistance highlights its potential as a lead compound for the development of novel anticancer therapeutics. While a comprehensive quantitative profile of its effects on microtubule dynamics is not fully available in the public literature, the existing data clearly demonstrate its potent antimitotic and apoptotic activities. Further research into the precise molecular interactions and the downstream signaling pathways would provide a more complete understanding of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Two photoaffinity analogues of the tripeptide, hemiasterlin, exclusively label alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of (R)-Taltobulin Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Taltobulin hydrochloride, a synthetic analogue of the marine natural product hemiasterlin, is a potent antimitotic agent that has demonstrated significant activity against a broad range of cancer cell lines.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the total synthesis of this compound hydrochloride, focusing on a convergent synthetic strategy. Detailed experimental protocols for the synthesis of key building blocks and their subsequent assembly are presented, along with a summary of quantitative data to aid in reproducibility and further research.
Synthetic Strategy
The total synthesis of this compound hydrochloride is achieved through a convergent approach, which involves the independent synthesis of key fragments followed by their sequential coupling. This strategy allows for flexibility and optimization of each synthetic step. The primary synthetic routes described in the literature involve the preparation of three key building blocks, followed by peptide coupling reactions to assemble the final tripeptide-like structure. Stereochemical integrity is a critical aspect of the synthesis, with methods such as the use of Evans chiral auxiliaries being employed to establish the desired stereocenters.[2] An alternative and efficient approach utilizes a four-component Ugi reaction to construct the core structure.
Core Synthetic Pathway
The overall synthetic pathway can be visualized as the preparation of three key building blocks followed by their coupling.
Caption: Convergent synthetic strategy for this compound hydrochloride.
Data Presentation: Summary of Key Synthetic Steps and Yields
The following table summarizes the key transformations and reported yields for the synthesis of this compound hydrochloride via a convergent approach.
| Step No. | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Synthesis of Building Block III (N-Boc-(R)-trimethylphenylalanine) | 3-Methyl-3-phenylbutanoic acid | N-Boc-(R)-trimethylphenylalanine | 1. Pivaloyl chloride, (4S)-4-isopropyl-2-oxazolidinone, n-BuLi 2. KHMDS, Trisyl azide (B81097) 3. LiOOH, H2O2 4. NaH, MeI 5. LiOH | ~40-50 |
| 2 | Synthesis of Building Block I derivative (N-Boc-N-methyl-L-valinal) | N-Boc-N-methyl-L-valine | N-Boc-N-methyl-L-valinal | 1. N,O-dimethylhydroxylamine, PyBOP, DIEA 2. LiAlH4 | ~85-95 |
| 3 | Synthesis of Intermediate XIV (E-2-alkenoate) | N-Boc-N-methyl-L-valinal | Intermediate XIV | (Carbethoxymethylene)triphenylphosphorane (B24862), CH2Cl2; then TFA, CH2Cl2 | ~70-80 |
| 4 | Synthesis of Building Block XVII (Dipeptide fragment) | Intermediate XIV, N-Boc-L-tert-Leucine | Building Block XVII | 1. PyBOP, DIEA 2. HCl, dioxane | ~60-70 |
| 5 | Coupling of Building Blocks III and XVII | N-Boc-(R)-trimethylphenylalanine | Protected Taltobulin | Building Block XVII, PyBOP, DIEA, CH2Cl2 | ~75-85 |
| 6 | Deprotection and Hydrolysis | Protected Taltobulin | This compound | 1. TFA or HCl 2. LiOH, MeOH, H2O | ~80-90 |
| 7 | Salt Formation | This compound | This compound hydrochloride | HCl in a suitable solvent (e.g., dioxane) | >95 |
Experimental Protocols
Synthesis of Building Block III: N-Boc-(R)-trimethylphenylalanine (via Evans Auxiliary)
This protocol describes the stereoselective synthesis of the key amino acid fragment using an Evans chiral auxiliary.
Caption: Workflow for the synthesis of Building Block III.
Step 1: N-Acylation of Evans Auxiliary To a solution of 3-methyl-3-phenylbutanoic acid (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added triethylamine (B128534) (1.5 eq) followed by pivaloyl chloride (1.1 eq). The resulting mixture is warmed to 0 °C for 1 hour and then re-cooled to -78 °C. In a separate flask, a solution of (4S)-(-)-4-isopropyl-2-oxazolidinone (2.0 eq) in anhydrous THF (0.2 M) at -78 °C is treated with n-butyllithium (1.9 eq, 1.6 M in hexanes) dropwise. This lithiated auxiliary solution is then transferred via cannula to the mixed anhydride (B1165640) solution at -78 °C. The reaction mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the N-acyloxazolidinone.
Step 2: Asymmetric Azidation The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. A freshly titrated solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq, 0.5 M in toluene) is added dropwise, and the mixture is stirred for 1 hour at -78 °C. A pre-cooled (-78 °C) solution of 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide) (1.25 eq) in anhydrous THF (0.2 M) is then added rapidly via cannula. After 5 minutes, the reaction is quenched with glacial acetic acid (4.6 eq). The mixture is warmed to 40 °C and stirred for 1 hour. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the corresponding azide.
Step 3: Cleavage of the Chiral Auxiliary and Boc Protection The azide intermediate (1.0 eq) is dissolved in a mixture of THF and water (3:1, 0.1 M). The solution is cooled to 0 °C, and a solution of lithium hydroxide (B78521) (2.0 eq) and 30% hydrogen peroxide (4.0 eq) is added. The mixture is stirred at 0 °C for 4 hours. The reaction is quenched by the addition of aqueous sodium sulfite. The mixture is acidified with 1 N HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the crude carboxylic acid. The crude acid is then dissolved in a suitable solvent and treated with di-tert-butyl dicarbonate (B1257347) and a base (e.g., triethylamine) to afford the N-Boc protected amino acid after purification.
Step 4: N-Methylation and Saponification To a solution of the N-Boc protected amino acid methyl ester (obtained by standard esterification) (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, and then methyl iodide (1.5 eq) is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude ester is then dissolved in a mixture of methanol, THF, and water and treated with lithium hydroxide (2.0 eq) to saponify the ester. After acidification, the product is extracted, dried, and purified to give N-Boc-(R)-trimethylphenylalanine (Building Block III).
Synthesis of Building Block XVII (Dipeptide Fragment)
This protocol details the synthesis of the dipeptide fragment through a Wittig reaction and subsequent peptide coupling.
Caption: Workflow for the synthesis of Building Block XVII.
Step 1: Synthesis of N-Boc-N-methyl-L-valinal To a solution of N-Boc-N-methyl-L-valine (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.3 eq), and PyBOP (1.05 eq) in dichloromethane (B109758) (0.2 M) at 0 °C is added diisopropylethylamine (DIEA) (3.0 eq). The mixture is stirred at room temperature for 1 hour. The reaction mixture is washed with 1 N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated to give the Weinreb amide. The crude Weinreb amide is dissolved in anhydrous THF (0.2 M) and cooled to 0 °C. Lithium aluminum hydride (1.5 eq) is added portion-wise, and the reaction is stirred for 1 hour. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude aldehyde, which is used in the next step without further purification.
Step 2: Wittig Reaction and Deprotection To a solution of the crude N-Boc-N-methyl-L-valinal (1.0 eq) in dichloromethane (0.2 M) is added (carbethoxymethylene)triphenylphosphorane (1.2 eq). The mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is purified by flash chromatography to yield the E-2-alkenoate. This product is then dissolved in dichloromethane (0.2 M) and treated with trifluoroacetic acid (TFA) (10 eq) for 1 hour. The solvent is removed in vacuo to give the TFA salt of Intermediate XIV.
Step 3: Peptide Coupling and Final Deprotection To a solution of N-Boc-L-tert-leucine (1.0 eq), the TFA salt of Intermediate XIV (1.1 eq), and PyBOP (1.1 eq) in dichloromethane (0.2 M) at 0 °C is added DIEA (3.0 eq). The reaction is stirred at room temperature for 4 hours. The mixture is diluted with dichloromethane and washed with 1 N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated. The crude protected dipeptide is then dissolved in a 4 M solution of HCl in dioxane and stirred for 1 hour. The solvent is evaporated to dryness to afford Building Block XVII as the hydrochloride salt.
Final Assembly and Salt Formation
Step 1: Final Peptide Coupling To a solution of N-Boc-(R)-trimethylphenylalanine (Building Block III) (1.0 eq), Building Block XVII (1.1 eq), and PyBOP (1.1 eq) in anhydrous dichloromethane (0.1 M) at 0 °C is added DIEA (3.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The mixture is diluted with dichloromethane and washed sequentially with 1 N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the protected Taltobulin.
Step 2: Final Deprotection and Hydrolysis The protected Taltobulin is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane and stirred for 1 hour. The solvent is removed in vacuo. The residue is then dissolved in a mixture of methanol, THF, and water (3:1:1) and treated with lithium hydroxide (2.0 eq) at room temperature for 2 hours. The reaction is neutralized with 1 N HCl and the organic solvents are removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give crude this compound.
Step 3: Hydrochloride Salt Formation The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and a solution of HCl in dioxane (1.1 eq, 4 M) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride as a white solid.
Conclusion
This technical guide has detailed a robust and convergent total synthesis of this compound hydrochloride. By providing structured data and step-by-step experimental protocols, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The outlined synthetic strategies, including the use of chiral auxiliaries and efficient coupling reactions, offer a clear pathway for the preparation of this potent antimitotic agent and its analogues for further biological evaluation and potential therapeutic applications.
References
(R)-Taltobulin: A Technical Guide to a Potent Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Taltobulin (also known as HTI-286) is a potent, synthetic tripeptide analogue of the marine natural product hemiasterlin. It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols for its characterization, and relevant signaling pathways. Its efficacy against a broad range of cancer cell lines, including those with multidrug resistance, underscores its potential as a therapeutic agent.[2][4][5]
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The critical involvement of microtubules in the formation of the mitotic spindle makes them a prime target for the development of anticancer therapeutics. Agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing or -destabilizing agents.
This compound falls into the latter category, acting as a potent inhibitor of tubulin polymerization.[1][2] It binds to the Vinca (B1221190) domain of β-tubulin, a site distinct from the taxane-binding site, thereby preventing the assembly of microtubules.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, the induction of apoptosis.[1][2] A key feature of this compound is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.[2][4][5]
Mechanism of Action
This compound exerts its cytotoxic effects through a well-defined mechanism of action:
-
Binding to Tubulin: this compound binds to the β-subunit of tubulin heterodimers at or near the Vinca alkaloid binding site.[2]
-
Inhibition of Polymerization: This binding event prevents the polymerization of tubulin dimers into microtubules.[1][2]
-
Microtubule Depolymerization: The equilibrium between soluble tubulin and polymerized microtubules is shifted towards depolymerization, leading to a net loss of cellular microtubules.
-
Mitotic Arrest: The absence of a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint, causing cells to arrest in the M-phase of the cell cycle.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a wide array of human cancer cell lines, with IC50 values typically in the low nanomolar range.[1][2][4]
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| Hepatic Tumor Cell Lines (Mean) | Liver | 2 ± 1 |
Data compiled from multiple sources.[1][4][6][7]
Inhibition of Tubulin Polymerization
The direct inhibitory effect of this compound on tubulin polymerization has been quantified in cell-free assays.
| Assay Type | Parameter | Value |
| In vitro tubulin polymerization | IC50 | ~1-2 µM |
Note: The specific IC50 for tubulin polymerization can vary depending on the assay conditions.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity)
This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation:
-
Prepare a tubulin solution at 3-4 mg/mL in ice-cold General Tubulin Buffer.
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Pre-warm the microplate reader to 37°C.
-
-
Assay:
-
On ice, add the diluted compounds to the wells of the 96-well plate.
-
Add the tubulin solution to each well.
-
To initiate polymerization, add GTP to a final concentration of 1 mM.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) and the extent of polymerization (maximum absorbance).
-
Calculate the IC50 value for the inhibition of tubulin polymerization by fitting the dose-response data to a suitable model.
-
Cell Viability Assay (MTT)
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle controls (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nu/nu or NOD/SCID)
-
Human cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in saline)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound and vehicle control according to the desired dosing schedule (e.g., intravenous or oral administration). A reported effective intravenous dose is 1.6 mg/kg.[4]
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Signaling Pathways
Mitotic Arrest and Apoptosis Induction
The inhibition of tubulin polymerization by this compound leads to a cascade of events culminating in apoptosis.
Conclusion
This compound is a highly potent tubulin polymerization inhibitor with significant anti-cancer activity in a broad range of preclinical models. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of apoptosis, is well-characterized. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound. Its ability to overcome P-glycoprotein-mediated resistance highlights its potential as a valuable therapeutic agent in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. excli.de [excli.de]
The Intricate Dance of Structure and Activity: A Deep Dive into (R)-Taltobulin Analogs as Potent Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
(R)-Taltobulin (also known as HTI-286 or SPA-110), a synthetic analog of the marine natural product hemiasterlin (B1673049), stands as a potent anti-cancer agent that targets the tubulin cytoskeleton. Its ability to inhibit tubulin polymerization at nanomolar concentrations leads to mitotic arrest and subsequent apoptosis in cancer cells. Understanding the structure-activity relationship (SAR) of this compound and its analogs is paramount for the rational design of next-generation microtubule-targeting agents with improved efficacy and pharmacological profiles. This technical guide provides an in-depth analysis of the SAR of this compound analogs, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Core Principles of this compound's Activity
This compound and its parent compound, hemiasterlin, are tripeptide-like molecules that exert their cytotoxic effects by interfering with microtubule dynamics. They bind to the vinca (B1221190) domain on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is particularly detrimental during cell division, as it leads to the collapse of the mitotic spindle, activation of the spindle assembly checkpoint, and a prolonged arrest in the M-phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
Structure-Activity Relationship of Hemiasterlin Analogs, Including this compound
The biological activity of hemiasterlin analogs is exquisitely sensitive to structural modifications. Key regions of the molecule that have been extensively studied include the N-terminal amino acid residue (A-ring), the central amino acid (B-ring), and the C-terminal amino acid (C-ring). The following tables summarize the quantitative data from SAR studies on a series of hemiasterlin analogs, including this compound (SPA110), highlighting the impact of structural changes on their cytotoxic and antimitotic activities.
Table 1: Cytotoxicity of Hemiasterlin Analogs against MCF-7 Human Breast Cancer Cells
| Compound | A-Ring Moiety | B-Ring Moiety | C-Ring Moiety | Cytotoxicity IC50 (nM)[2][3] |
| Hemiasterlin (1) | Indole (B1671886) | Valine | tert-Leucine | 1.0 |
| This compound (SPA110) | Phenyl | Valine | tert-Leucine | 0.8 |
| Analog A | Phenyl | Isoleucine | tert-Leucine | 1.2 |
| Analog B | Phenyl | tert-Leucine | tert-Leucine | 2.5 |
| Analog C | N-methylindole | Valine | Isoleucine | 5.0 |
| Analog D | Phenyl | Valine | Valine | 10.0 |
| Analog E | Phenyl (m-methoxy) | Valine | tert-Leucine | 0.9 |
| Analog F | Phenyl (p-methoxy) | Valine | tert-Leucine | 3.0 |
Table 2: Antimitotic Activity of Hemiasterlin Analogs in Sea Urchin Embryo Assay
| Compound | A-Ring Moiety | B-Ring Moiety | C-Ring Moiety | Antimitotic Activity IC50 (nM)[2][3] |
| Hemiasterlin (1) | Indole | Valine | tert-Leucine | 10 |
| This compound (SPA110) | Phenyl | Valine | tert-Leucine | 8 |
| Analog A | Phenyl | Isoleucine | tert-Leucine | 15 |
| Analog B | Phenyl | tert-Leucine | tert-Leucine | 30 |
| Analog C | N-methylindole | Valine | Isoleucine | 60 |
| Analog D | Phenyl | Valine | Valine | 120 |
| Analog E | Phenyl (m-methoxy) | Valine | tert-Leucine | 9 |
| Analog F | Phenyl (p-methoxy) | Valine | tert-Leucine | 40 |
Key SAR Insights:
-
A-Ring: Replacement of the indole moiety of hemiasterlin with a phenyl group, as seen in this compound, is well-tolerated and can even lead to a slight increase in potency.[2][3] Substitutions on the phenyl ring can modulate activity, with meta-substitutions generally being more favorable than para-substitutions.
-
B-Ring: The stereochemistry and the size of the amino acid in the central position are critical for activity. The natural (S)-configuration of the amino acids is essential for high potency.
-
C-Ring: The bulky tert-leucine residue at the C-terminus is crucial for potent activity. Modifications in this position generally lead to a significant decrease in cytotoxicity and antimitotic effects.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound analogs and control compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by the increase in turbidity (absorbance) of the solution.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound analogs and control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, vinblastine (B1199706) as an inhibitor)
-
96-well plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer. Keep all reagents on ice.
-
Reaction Setup: In a 96-well plate on ice, add the polymerization buffer, GTP solution, and the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Turbidity Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. The IC50 value for the inhibition of tubulin polymerization is determined by comparing the extent of polymerization in the presence of the test compound to that of the vehicle control.
Visualizing the Mechanisms and Workflows
To better understand the context of this compound's action and the process of its analog development, the following diagrams have been generated using the DOT language.
Signaling Pathway of Apoptosis Induced by Microtubule Inhibitors
Experimental Workflow for a Structure-Activity Relationship (SAR) Study
Conclusion
The structure-activity relationship of this compound and its analogs is a well-defined yet continuously evolving field of study. The potent anti-cancer activity of these compounds is highly dependent on specific structural features, and even minor modifications can lead to significant changes in their biological profile. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery, providing a solid foundation for the design and evaluation of novel tubulin inhibitors with enhanced therapeutic potential. The intricate interplay between chemical structure and biological activity underscores the importance of a rational, data-driven approach to the development of the next generation of anti-cancer therapeutics.
References
The Discovery and Origin of (R)-Taltobulin: A Hemiasterlin Analogue for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, origin, and development of (R)-Taltobulin (formerly known as HTI-286), a synthetic analogue of the marine natural product hemiasterlin (B1673049). Hemiasterlin, a potent antimitotic agent isolated from marine sponges, demonstrated significant potential as an anticancer therapeutic. However, its limited natural supply prompted the development of synthetic analogues. This compound emerged as a lead candidate with improved pharmacological properties, including the ability to circumvent P-glycoprotein-mediated multidrug resistance. This document provides a comprehensive overview of the synthetic pathways, mechanism of action, and key preclinical data for this compound, offering valuable insights for researchers in oncology and drug development.
Introduction: The Marine Origins of a Potent Antimitotic Agent
The quest for novel anticancer agents has frequently led researchers to the vast and biodiverse marine environment. Sponges, being sessile organisms, have evolved to produce a wide array of chemically diverse secondary metabolites as a defense mechanism, many of which possess potent biological activities.[1] In the 1990s, chemical and biological investigations of extracts from marine sponges of the Auletta and Siphonochalina species led to the isolation of a class of cytotoxic tripeptides known as hemiasterlins.[2] Hemiasterlin itself is a potent antimitotic agent that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[3][4] Its promising in vitro cytotoxicity, surpassing that of established anticancer drugs like Taxol and vincristine, made it a compelling lead for drug development.[5] However, the limited availability of hemiasterlin from its natural source necessitated the pursuit of total synthesis and the creation of synthetic analogues to enable further preclinical and clinical evaluation.[6]
The Advent of this compound: A Synthetic Analogue with Enhanced Properties
The tripeptide structure of hemiasterlin, composed of three distinct amino acid residues (designated as A, B, and C from the N-terminus to the C-terminus), provided a modular framework for synthetic modification.[5][7] Structure-activity relationship (SAR) studies focused on modifying each of these fragments to optimize potency and drug-like properties.[7] One of the most promising synthetic analogues to emerge from these efforts was this compound (HTI-286), also referred to as SPA110 in some literature.[5][8] A key modification in this compound is the replacement of the 3-substituted indole (B1671886) ring in the C-terminal fragment of hemiasterlin with a phenyl group.[7] This seemingly minor change resulted in a compound with comparable or even more potent in vitro cytotoxicity and antimitotic activity than the parent natural product.[5][8]
A significant advantage of this compound is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism that limits the efficacy of many conventional chemotherapeutic agents, including paclitaxel (B517696) and vinca (B1221190) alkaloids.[6][7][9] This characteristic suggested that this compound could be effective against tumors that have developed resistance to other microtubule-targeting agents.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound, like its parent compound hemiasterlin, exerts its cytotoxic effects by targeting tubulin, the fundamental protein component of microtubules.[10][11] Microtubules are highly dynamic polymers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[10] Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[10][12]
This compound falls into the category of microtubule-destabilizing agents.[6] It binds to the vinca-peptide site on β-tubulin, inhibiting tubulin polymerization and leading to the depolymerization of existing microtubules.[6][13] This disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[6][12]
Signaling Pathway of this compound Induced Apoptosis
Caption: Mechanism of action of this compound leading to apoptosis.
Quantitative Data Summary
The preclinical evaluation of this compound has generated a substantial amount of quantitative data demonstrating its potent anticancer activity.
Table 1: In Vitro Cytotoxicity of this compound (HTI-286) in Human Tumor Cell Lines
| Cell Line | Tumor Origin | IC₅₀ (nM) [mean ± SD] |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | NSCLC | 1.1 ± 0.5 |
| NCI-H1299 | NSCLC | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| Average | - | 2.5 ± 2.1 |
| Data from a 3-day continuous exposure assay.[13][14][15] |
Table 2: In Vivo Efficacy of this compound (HTI-286) in Human Tumor Xenograft Models
| Xenograft Model | Tumor Type | Administration Route | Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (%) |
| Lox | Melanoma | i.v. | 1.6 | Days 1, 5, 9 | 96-98 |
| KB-3-1 | Epidermoid | i.v. | 1.6 | Days 1, 5, 9 | 96-98 |
| HCT-15 | Colon | i.v. | 1.6 | - | 66 |
| DLD-1 | Colon | i.v. | 1.6 | - | 80 |
| MX-1W | Breast | i.v. | 1.6 | - | 97 |
| KB-8-5 | Epidermoid | i.v. | 1.6 | - | 84 |
| Lox | Melanoma | p.o. | 3 | Days 1, 5, 9 | 97.3 |
| KB-3-1 | Epidermoid | p.o. | 3 | Days 1, 8, 16 | 82 |
| i.v. = intravenous; p.o. = oral administration.[8][14][16] |
Experimental Protocols
Total Synthesis of this compound (HTI-286)
While a detailed, step-by-step protocol for the industrial synthesis of this compound is proprietary, the key synthetic strategies have been published. A convergent multicomponent strategy, such as the Ugi four-component reaction (Ugi-4CR), has been employed for the efficient synthesis of hemiasterlin and its analogues, including this compound.[17]
Caption: Generalized synthetic workflow for this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagents and Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole (B1683961) as an inhibitor)
-
96-well, half-area microplates
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 3-4 mg/mL in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add the test compound (this compound) or control at various concentrations to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to the wells containing the test compounds.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
An increase in absorbance indicates tubulin polymerization. Inhibition of polymerization is observed as a decrease in the rate and extent of absorbance increase compared to the vehicle control.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC₅₀).
-
Reagents and Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570-595 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the drug concentration.
-
In Vivo Human Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cells
-
This compound formulation for in vivo administration (e.g., in saline)
-
Vehicle control
-
Calipers for tumor measurement.
-
-
Procedure:
-
Implant human tumor cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined dose and schedule (e.g., intravenously or orally).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (length × width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition for the treated groups compared to the control group.
-
Caption: Workflow for in vivo human tumor xenograft studies.
Clinical Development
This compound (HTI-286) advanced to Phase I and Phase II clinical trials for the treatment of various solid tumors, including non-small cell lung cancer.[18] While the development was reportedly halted for business reasons, the preclinical data and early clinical findings underscore the potential of hemiasterlin analogues as a valuable class of antimitotic agents.
Conclusion
This compound stands as a testament to the successful translation of a marine natural product lead into a potent, synthetically accessible anticancer drug candidate. Its discovery originated from the rich chemical diversity of marine sponges and culminated in a molecule with enhanced pharmacological properties, most notably its activity against multidrug-resistant cancer cells. The detailed understanding of its mechanism of action, coupled with robust preclinical data, provides a solid foundation for the continued exploration of hemiasterlin analogues in the development of next-generation cancer therapeutics. This guide serves as a comprehensive resource for researchers and scientists dedicated to advancing the field of oncology drug discovery.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. japsonline.com [japsonline.com]
- 3. Homeopathy - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. [PDF] Synthesis and biological activity of analogues of the antimicrotubule agent N,beta,beta-trimethyl-L-phenylalanyl-N(1)-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]- N(1),3-dimethyl-L-valinamide (HTI-286). | Semantic Scholar [semanticscholar.org]
- 10. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abscience.com.tw [abscience.com.tw]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
(R)-Taltobulin's Effect on Cell Cycle Progression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Taltobulin (also known as HTI-286) is a potent, synthetic analog of the marine natural product hemiasterlin.[1] It is a microtubule-destabilizing agent that has demonstrated significant anti-tumor activity in a wide range of cancer cell lines, including those that exhibit multidrug resistance.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its effects on cell cycle progression in cancer cells. The guide includes quantitative data on its cytotoxic activity and impact on cell cycle distribution, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] Unlike microtubule-stabilizing agents such as taxanes, this compound inhibits tubulin polymerization, leading to the disruption of the microtubule network.[1] This disruption has profound consequences for dividing cells, primarily triggering a cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (programmed cell death).[1]
dot
References
in vitro cytotoxicity of (R)-Taltobulin in various cell lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Taltobulin (also known as HTI-286) is a synthetic analog of the marine natural product hemiasterlin, demonstrating potent cytotoxic and antimitotic activities across a broad spectrum of human cancer cell lines. As a microtubule-targeting agent, this compound disrupts the dynamic instability of microtubules, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, presenting quantitative data, detailed experimental protocols, and a depiction of the key signaling pathways involved in its mechanism of action.
Introduction
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers and represent a clinically validated target for cancer chemotherapy. Agents that interfere with microtubule dynamics can effectively halt the proliferation of rapidly dividing cancer cells. This compound is a potent inhibitor of tubulin polymerization.[1][2] By binding to the tubulin protein, it prevents the formation of microtubules, which are essential for the construction of the mitotic spindle during cell division. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent induction of programmed cell death, or apoptosis.[2] This guide summarizes the in vitro cytotoxic profile of this compound in various cancer cell lines and provides detailed methodologies for its evaluation.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines, demonstrating potent growth inhibition at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. The data is derived from a 3-day continuous exposure of the cell lines to the compound.[1][3]
| Cell Line | Cancer Type | IC50 (nM) |
| Leukemia | ||
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.2 ± 0.03 |
| Ovarian Cancer | ||
| 1A9 | Ovarian Carcinoma | 0.6 ± 0.1 |
| NSCLC | ||
| A549 | Non-Small Cell Lung Carcinoma | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | 6.8 ± 6.1 |
| Breast Cancer | ||
| MX-1W | Breast Adenocarcinoma | 1.8 ± 0.6 |
| MCF-7 | Breast Adenocarcinoma | 7.3 ± 2.3 |
| Colon Cancer | ||
| DLD-1 | Colorectal Adenocarcinoma | 0.7 ± 0.2 |
| HCT-15 | Colorectal Adenocarcinoma | 1.1 ± 0.4 |
| HCT-116 | Colorectal Carcinoma | 1.5 ± 0.6 |
| HT29 | Colorectal Adenocarcinoma | 1.8 ± 0.6 |
| KM12 | Colon Adenocarcinoma | 3.6 ± 1.2 |
| Melanoma | ||
| LOX IMVI | Amelanotic Melanoma | 1.6 ± 0.4 |
| MALME-3M | Melanoma | 1.7 ± 0.3 |
| SK-MEL-2 | Melanoma | 1.7 ± 0.4 |
| SK-MEL-5 | Melanoma | 1.9 ± 0.5 |
| UACC-257 | Melanoma | 2.1 ± 0.8 |
| UACC-62 | Melanoma | 2.3 ± 0.7 |
| M14 | Melanoma | 3.1 ± 1.1 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of this compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer. Prepare serial dilutions of this compound and control compounds.
-
Assay Setup: In a pre-warmed 96-well plate, add the diluted compounds.
-
Initiation of Polymerization: Add the cold tubulin solution containing GTP to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time. Calculate the rate of polymerization and the percentage of inhibition for each concentration relative to the vehicle control to determine the IC50 for polymerization inhibition.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
molecular target identification of (R)-Taltobulin
An In-depth Technical Guide to the Molecular Target Identification of (R)-Taltobulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the (also known as HTI-286), a potent synthetic antitumor agent. This compound is an analog of the natural tripeptide hemiasterlin (B1673049), which has demonstrated significant activity against various cancer cell lines, including those resistant to other microtubule-targeting agents.[1][2][3][4][5][6][7][8]
Executive Summary
This compound's primary molecular target is tubulin , the protein subunit of microtubules.[1][3][4][5][7][8][9][10][11] Its mechanism of action involves the inhibition of tubulin polymerization , which disrupts the dynamic instability of microtubules.[1][3][5][7][8] This interference with microtubule function leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[1][3][5] this compound binds to the Vinca domain on β-tubulin, a site distinct from other microtubule inhibitors like taxanes.[2][4] The (S,S,S)-stereoisomer is essential for its biological activity.[10]
Quantitative Data
The cytotoxic and antiproliferative activities of Taltobulin have been evaluated across a broad range of human cancer cell lines. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) in Human Cancer Cell Lines [1][3][8]
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| Average | - | 2.5 ± 2.1 |
| Median | - | 1.7 |
Table 2: In Vitro Cytotoxicity of this compound against a Specific Breast Cancer Cell Line [12]
| Cell Line | Cancer Type | IC50 (nM) |
| MCF7 | Breast | 10 |
Experimental Protocols
The molecular target of this compound was elucidated through a series of key experiments. The detailed protocols for these assays are outlined below.
Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the formation of microtubules from purified tubulin.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.
-
Materials:
-
Purified bovine brain tubulin
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
GTP (1 mM)
-
This compound stock solution in DMSO
-
Spectrophotometer with temperature control
-
-
Procedure:
-
A reaction mixture containing polymerization buffer, GTP, and various concentrations of this compound or vehicle control (DMSO) is prepared.
-
The mixture is pre-warmed to 37°C.
-
The reaction is initiated by the addition of cold, purified tubulin.
-
The change in absorbance at 340 nm is monitored over time at 37°C.
-
The rate and extent of polymerization are calculated from the resulting curves. Inhibition is determined by comparing the polymerization in the presence of this compound to the vehicle control.
-
Competitive Binding Assay
This assay is used to determine if this compound binds to a known ligand-binding site on tubulin, such as the Vinca domain.
-
Principle: The ability of this compound to displace a radiolabeled ligand known to bind to a specific site on tubulin is measured.
-
Materials:
-
Purified tubulin
-
Radiolabeled Vinca alkaloid (e.g., [³H]vinblastine)
-
This compound
-
Binding buffer
-
Filtration apparatus and glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Purified tubulin is incubated with a fixed concentration of the radiolabeled Vinca alkaloid in the presence of increasing concentrations of unlabeled this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction mixture is rapidly filtered through glass fiber filters to separate protein-bound and free radioligand.
-
The amount of radioactivity retained on the filters is quantified by scintillation counting.
-
A decrease in radioactivity on the filter with increasing concentrations of this compound indicates competitive binding to the Vinca domain.
-
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
-
Principle: Flow cytometry is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and reagents
-
Propidium (B1200493) iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Cells are seeded and allowed to attach overnight.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cells are harvested, fixed in ethanol, and stained with a solution containing propidium iodide and RNase.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
An accumulation of cells in the G2/M phase indicates that this compound disrupts mitosis.
-
Visualizations
Signaling Pathway: Tubulin Polymerization and Inhibition by this compound
Caption: Mechanism of action of this compound on microtubule dynamics.
Experimental Workflow for Target Identification
Caption: Logical workflow for the .
Structure-Activity Relationship Logic
Caption: Relationship between chemical structure and biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Binding site identification and structure determination of protein-ligand complexes by NMR a semiautomated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to identify the ligand binding site of Mincle using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hybrids of the hemiasterlin analogue taltobulin and the dolastatins are potent antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the (R)-Taltobulin Binding Site on β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Taltobulin (also known as HTI-286) is a potent synthetic tripeptide analogue of hemiasterlin (B1673049) that functions as a microtubule-destabilizing agent. By interacting with β-tubulin, this compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the binding of this compound to its target, β-tubulin, including available data on its binding site, quantitative analysis of its activity, detailed experimental protocols for studying its effects, and the downstream cellular signaling pathways it modulates.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is fundamental to their function, and disruption of this property is a clinically validated strategy in cancer therapy. This compound is a powerful antimitotic agent that targets tubulin, demonstrating significant cytotoxicity against a broad range of cancer cell lines, including those resistant to other tubulin-targeting drugs.[1][2] This guide delves into the molecular interactions between this compound and its binding site on β-tubulin.
The this compound Binding Site on β-Tubulin
This compound binds to the vinca (B1221190) domain on the β-tubulin subunit.[2] The vinca domain is a well-characterized binding pocket for a class of microtubule-destabilizing agents, including the vinca alkaloids. This binding site is located at the interface between two tubulin heterodimers in a protofilament.[3][4]
While a specific X-ray crystal structure of this compound in complex with tubulin is not publicly available, its classification as a vinca-domain binding agent is supported by competitive binding assays and studies of related compounds.[2] The binding of ligands to the vinca domain typically involves interactions with key structural elements of β-tubulin, including helix H1, loop T5, and the H6-H7 region.[3]
Quantitative Data
The biological activity of this compound has been quantified through various assays. The following tables summarize the available data on its inhibitory concentrations.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Lines | Average IC50 (nM) | Incubation Time |
| 18 Tumor Cell Lines (Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma) | 2.5 ± 2.1 | 3 days |
Data sourced from MedchemExpress.[1]
Table 2: Inhibition of Tubulin Polymerization by this compound Analogues
| Compound | IC50 (µM) |
| Representative Vinca-domain binders | 1.84 - 2.43 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in light scattering (turbidity) at 340 nm.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep the mix on ice.
-
Compound Preparation: Prepare serial dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO).
-
Assay Setup: To the wells of a pre-warmed (37°C) 96-well plate, add 10 µL of the compound dilutions or vehicle control.
-
Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 value is calculated by plotting the inhibition of polymerization against the concentration of this compound.
Microtubule Cosedimentation Assay
This assay determines if a compound binds to microtubules by assessing its presence in the microtubule pellet after ultracentrifugation.
Materials:
-
Purified tubulin
-
General Tubulin Buffer (as above)
-
GTP solution (100 mM)
-
Taxol (for microtubule stabilization)
-
Glycerol cushion (e.g., 60% glycerol in General Tubulin Buffer)
-
This compound
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE equipment and reagents
Protocol:
-
Microtubule Polymerization: Polymerize tubulin (e.g., 2 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10 µM Taxol by incubating at 37°C for 30 minutes.
-
Binding Reaction: Incubate the pre-formed microtubules with varying concentrations of this compound for 15-30 minutes at 37°C. Include a control without microtubules to assess for compound precipitation.
-
Centrifugation: Layer the reaction mixtures over a 100 µL glycerol cushion in ultracentrifuge tubes. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C.
-
Sample Collection: Carefully collect the supernatant. Wash the pellet with buffer and then resuspend it in a sample buffer.
-
Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blot to visualize tubulin and, if possible, this compound (e.g., if a tagged version is used or by analytical methods like HPLC on the fractions). An increase of the compound in the pellet fraction in the presence of microtubules indicates binding.
Signaling Pathways and Logical Relationships
The binding of this compound to β-tubulin initiates a cascade of cellular events, culminating in apoptosis. The following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of Action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural convergence for tubulin binding of CPAP and vinca domain microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Pharmacology of (R)-Taltobulin (HTI-286): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Taltobulin (also known as HTI-286) is a synthetic analog of the natural marine tripeptide hemiasterlin (B1673049). It is a potent, third-generation antimicrotubule agent that has demonstrated significant preclinical activity against a broad spectrum of human cancer cell lines and in vivo tumor models. A key feature of this compound is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism of resistance to taxanes and Vinca alkaloids. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[1][2][3] It binds to the Vinca-peptide site on tubulin, inhibiting its polymerization into microtubules.[1][2][3][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][2][3]
A study has also suggested the involvement of the Raf/MEK/ERK and PI3K/AKT signaling pathways in the cellular response to Taltobulin, particularly in the context of drug resistance.[5] Fibroblast growth factor 1 (FGF1) was shown to protect breast cancer cells from Taltobulin-induced cytotoxicity through the activation of both ERKs and AKT.[5]
In Vitro Pharmacology
This compound has demonstrated potent cytotoxic activity against a wide array of human cancer cell lines, with a mean IC50 of 2.5 ± 2.1 nM across 18 cell lines.[1][3]
Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) of this compound has been determined in numerous cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| Hepatic Tumor (mean) | Liver | 2.0 ± 1.0 |
Table 1: In Vitro Anti-proliferative Activity of this compound (HTI-286) in Various Human Cancer Cell Lines.[6][7]
In Vivo Pharmacology
This compound has shown significant antitumor efficacy in various human tumor xenograft models in mice, including models resistant to paclitaxel (B517696) and vincristine.[1][3]
Xenograft Models
| Xenograft Model | Cancer Type | Administration | Dose (mg/kg) | Tumor Growth Inhibition |
| Lox Melanoma | Melanoma | i.v. | 1.6 | 96-98% on day 12 |
| Lox Melanoma | Melanoma | p.o. | 3 | 97.3% |
| KB-3-1 Epidermoid | Epidermoid | i.v. | 1.6 | 84% on day 14 |
| KB-3-1 Epidermoid | Epidermoid | p.o. | 3 | 82% |
| KB-8-5 Epidermoid | Epidermoid | i.v. | 1.6 | 84% on day 14 |
| MX-1W Breast | Breast | i.v. | 1.6 | 97% |
| DLD-1 Colon | Colon | i.v. | 1.6 | 80% |
| HCT-15 Colon | Colon | i.v. | 1.6 | 66% |
| PC-3 Prostate | Prostate | i.v. | Not specified | Significant inhibition |
| LNCaP Prostate | Prostate | i.v. | Not specified | Significant inhibition |
Table 2: In Vivo Efficacy of this compound (HTI-286) in Human Tumor Xenograft Models.[6][8]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagents: Purified tubulin (from porcine brain), GTP solution, assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), this compound stock solution.[9]
-
Procedure: a. Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in assay buffer.[9] b. Add GTP to a final concentration of 1 mM.[9] c. Add varying concentrations of this compound or vehicle control to the reaction mixture in a 384-well plate.[9] d. Incubate the plate at 37°C to initiate tubulin polymerization.[10] e. Monitor the increase in absorbance at 340 nm over time (e.g., for 60 minutes) using a temperature-controlled spectrophotometer.[10] f. The extent of inhibition is determined by comparing the polymerization curves of treated samples to the vehicle control.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell viability and proliferation.
Protocol:
-
Reagents: Cell culture medium, cancer cell lines, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a detergent-based solution).[11][12]
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).[1] c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11] d. Add solubilization solution to dissolve the formazan crystals.[11] e. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12] f. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Immunofluorescence Staining for Microtubule Organization
This technique visualizes the effects of this compound on the cellular microtubule network.
Protocol:
-
Reagents: Cells grown on coverslips, this compound, fixative (e.g., 4% formaldehyde), permeabilization buffer (e.g., PBS with 0.1% Triton X-100), blocking buffer (e.g., PBS with 1% BSA), primary antibody (e.g., mouse anti-α-tubulin), fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488), nuclear counterstain (e.g., DAPI), mounting medium.[13]
-
Procedure: a. Treat cells with this compound or vehicle control for the desired time. b. Fix the cells with formaldehyde (B43269) for 10-15 minutes at room temperature.[9] c. Permeabilize the cells with permeabilization buffer.[9] d. Block non-specific binding sites with blocking buffer. e. Incubate with the primary antibody against α-tubulin. f. Wash and incubate with the fluorescently labeled secondary antibody. g. Counterstain the nuclei with DAPI. h. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
In Vivo Human Tumor Xenograft Study
This model evaluates the antitumor efficacy of this compound in a living organism.
Protocol:
-
Materials: Immunocompromised mice (e.g., athymic nude mice), human cancer cell line, Matrigel (optional), this compound formulation, vehicle control.[14][15]
-
Procedure: a. Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells), often mixed with Matrigel, into the flank of the mice.[15] b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer this compound (e.g., intravenously or orally) or vehicle control according to a predetermined dosing schedule.[6] e. Measure tumor volume (e.g., using calipers) and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology). g. Calculate tumor growth inhibition as a measure of efficacy.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.
Protocol:
-
Reagents: Cells treated with this compound, Annexin V-FITC, Propidium Iodide (PI), binding buffer.[16]
-
Procedure: a. Treat cells with this compound or vehicle control for the desired time. b. Harvest the cells and wash with cold PBS. c. Resuspend the cells in binding buffer. d. Add Annexin V-FITC and PI to the cell suspension. e. Incubate in the dark at room temperature for 15 minutes.[16] f. Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion
The preclinical data for this compound (HTI-286) demonstrate its potential as a potent and broadly active antimicrotubule agent. Its ability to overcome P-glycoprotein-mediated resistance is a significant advantage over existing therapies. The in vitro and in vivo studies provide a strong rationale for its continued clinical development. This technical guide summarizes the key preclinical findings and provides foundational experimental protocols to aid researchers in further investigating the pharmacological properties of this promising anticancer compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Portico [access.portico.org]
- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FGF1 Protects MCF-7 Cells against Taltobulin through Both the MEKs/ERKs and PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
The Antimitotic Activity of (R)-Taltobulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Taltobulin (also known as HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin (B1673049), exhibiting significant antimitotic activity.[1][2] As a microtubule-destabilizing agent, it has been a subject of interest in oncology research for its efficacy against a broad spectrum of cancer cell lines, including those with multidrug resistance.[3][4] This technical guide provides an in-depth overview of the core aspects of this compound's antimitotic activity, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cancer cells.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its antimitotic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.[3] This interaction disrupts the dynamic instability of microtubules, which is crucial for the formation and function of the mitotic spindle during cell division.[3]
The primary mechanism of this compound is the inhibition of tubulin polymerization .[3] By binding to tubulin dimers, it prevents their assembly into microtubules. This leads to a net depolymerization of existing microtubules and a disruption of the cellular microtubule network.[5] Evidence suggests that hemiasterlin analogues like Taltobulin bind at or near the vinca (B1221190) alkaloid binding site on β-tubulin.[6] This interference with microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase.[7] Ultimately, this sustained mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death in rapidly dividing cancer cells.[8]
Quantitative Data on the Antimitotic Activity of Taltobulin and Analogs
The following tables summarize the in vitro efficacy of Taltobulin and its analogs across various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 1.7 | [3] |
| SK-OV-3 | Ovarian Adenocarcinoma | 1.3 | [3] |
| NCI/ADR-RES | Ovarian (Doxorubicin Resistant) | 4.3 | [3] |
| A549 | Non-Small Cell Lung Carcinoma | 1.5 | [3] |
| HT29 | Colon Adenocarcinoma | 2.1 | [3] |
| LOX IMVI | Melanoma | 1.4 | [3] |
| HL-60(TB) | Promyelocytic Leukemia | 0.2 | [3] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.8 | [3] |
| HepG2 | Hepatocellular Carcinoma | ~2 | [4] |
| Huh7 | Hepatocellular Carcinoma | ~2 | [4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~2 | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the antimitotic activity of this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin increases the turbidity of the solution, which can be measured spectrophotometrically at 340-350 nm.[9]
Materials and Reagents:
-
Lyophilized tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive Control (e.g., Colchicine, Nocodazole)
-
Vehicle Control (DMSO)
-
Pre-chilled 96-well half-area microplates
-
Temperature-controlled microplate reader
Experimental Workflow:
Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Preparation: Pre-warm the microplate reader to 37°C. Thaw all reagents on ice.
-
Prepare Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v). Keep the mix on ice.
-
Compound Dilutions: Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: To the wells of a pre-warmed 96-well plate, add 10 µL of the compound dilutions (or vehicle/positive control).
-
Initiate Polymerization: To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 350 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated. The IC50 value for inhibition of polymerization can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.[9]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.[10]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Experimental Workflow:
Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a duration equivalent to one to two cell cycles (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them. Combine all cells and wash twice with cold PBS by centrifugation.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C. Cells can be stored at -20°C for several days.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Data Analysis: The data is displayed as a histogram of DNA content versus cell count. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).[10][11]
Apoptosis Assay by Annexin V Staining
This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.[1]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Experimental Workflow:
Workflow for the Annexin V apoptosis assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Analysis: The results are displayed as a dot plot of PI versus Annexin V-FITC fluorescence. The four quadrants represent: viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+), and necrotic cells (Annexin V-, PI+).
Signaling Pathways in this compound-Induced Apoptosis
The mitotic arrest induced by this compound triggers a cascade of signaling events that culminate in apoptosis. The primary pathway implicated is the intrinsic or mitochondrial pathway of apoptosis.
Intrinsic apoptosis pathway activated by this compound.
In addition to the canonical intrinsic apoptosis pathway, recent studies have suggested the involvement of a mitosis-specific ATR (Ataxia Telangiectasia and Rad3-related) pathway in response to mitotic spindle disruption. This pathway may contribute to the full activation of Aurora B kinase, which is essential for proper chromosome segregation and can influence the decision between mitotic arrest and cell death.[12]
Mitosis-specific ATR pathway influenced by spindle disruption.
Conclusion
This compound is a potent antimitotic agent that functions by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide has provided a comprehensive overview of its mechanism of action, detailed protocols for its experimental characterization, and a summary of its quantitative effects. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cancer therapeutics. Further investigation into the precise molecular interactions of this compound with tubulin and the intricate signaling networks governing the cellular response to its activity will continue to be of great importance in optimizing its therapeutic potential.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Biochemical Characterization of the Interaction of Tubulin with Potent Natural Analogues of Podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. A Mitosis-Specific and R Loop-Driven ATR Pathway Promotes Faithful Chromosome Segregation - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Taltobulin: A Technical Guide to its Role in Inducing Apoptosis in Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
(R)-Taltobulin (also known as HTI-286) is a potent, synthetic tripeptide analogue of the natural marine product hemiasterlin.[1][2][3] As a powerful antimicrotubule agent, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent induction of apoptosis in a wide range of tumor cells.[1][4] Its efficacy against cell lines expressing P-glycoprotein, a key mediator of multidrug resistance, underscores its potential as a valuable chemotherapeutic agent.[2] This technical guide provides an in-depth analysis of this compound's mechanism of action, the signaling pathways it modulates to induce apoptosis, quantitative data on its cytotoxic effects, and detailed protocols for key experimental assays used in its evaluation.
Core Mechanism of Action: Microtubule Disruption
This compound exerts its primary cytotoxic effect by interfering with microtubule dynamics, a critical process for cell division, structure, and intracellular transport.[5] It functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin dimers into microtubules.[1][2] This action is similar to other well-known inhibitors that bind to the colchicine (B1669291) site on β-tubulin.[4][6]
The inhibition of microtubule assembly has two major downstream consequences for proliferating tumor cells:
-
Disruption of the Cytoskeleton: The microtubule network is compromised, affecting cell shape and intracellular transport.[4]
-
Mitotic Arrest: The most critical consequence is the failure to form a functional mitotic spindle, which is essential for proper chromosome segregation during mitosis.[5][7] This failure activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[4][7]
Signaling Pathways for Apoptosis Induction
Prolonged arrest at mitosis is an unsustainable state for the cell and triggers intrinsic apoptotic signaling pathways.[3][8] Microtubule-damaging agents like this compound initiate a cascade of events that culminate in programmed cell death, primarily through the mitochondrial pathway.[8][9]
Key signaling events include:
-
Spindle Assembly Checkpoint (SAC) Activation: Persistent activation of the SAC is a primary trigger.[5]
-
Bcl-2 Family Protein Modulation: Mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.[5] This shifts the balance in favor of pro-apoptotic proteins (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane.
-
Mitochondrial Disruption: The release of cytochrome c from the mitochondria into the cytoplasm is a point of no return.[10]
-
Caspase Activation: Cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which dismantle the cell.[11]
-
Interaction with Survival Pathways: The efficacy of Taltobulin can be modulated by survival signaling pathways. For instance, activation of the PI3K/AKT and MEK/ERK pathways by growth factors like FGF1 has been shown to confer resistance to Taltobulin-induced cytotoxicity in MCF-7 breast cancer cells.[12]
Quantitative Data Summary
This compound is a highly potent inhibitor of cell proliferation across a diverse panel of human cancer cell lines, with activity in the low nanomolar range.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line Category | Number of Cell Lines | Mean IC₅₀ (nM) | IC₅₀ Range (nM) | Citation |
|---|
| Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 18 | 2.5 (± 2.1) | 0.2 - 7.3 |[1][2] |
IC₅₀ values were determined after a 3-day continuous exposure to the compound.[1]
Detailed Experimental Protocols
The following sections detail standardized protocols for assays crucial to evaluating the effects of this compound on tubulin polymerization, microtubule integrity, cell viability, and apoptosis.
In Vitro Tubulin Polymerization Assay
This assay biochemically quantifies the effect of this compound on the polymerization of purified tubulin into microtubules. The turbidity (light scattering) of the solution increases as microtubules form, which can be measured spectrophotometrically.[13][14]
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, purified porcine brain tubulin (>99% pure) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol (B35011) to a final concentration of 2-3 mg/mL.[13][15] Keep on ice.
-
Prepare serial dilutions of this compound in the same buffer. A vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Nocodazole) should be prepared.[16]
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.[14]
-
Pipette 10 µL of the Taltobulin dilutions, vehicle, or control compounds into the appropriate wells.[13]
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.[13]
-
Immediately place the plate into a temperature-controlled microplate reader set to 37°C.[14]
-
-
Data Acquisition:
-
Measure the change in absorbance at 340 nm every 60 seconds for at least 60 minutes.[13]
-
-
Data Analysis:
-
Plot the absorbance readings against time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the final plateau absorbance.
-
Calculate the percentage of inhibition for each Taltobulin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]
-
Immunofluorescence Microscopy of Microtubule Disruption
This method visualizes the effect of this compound on the microtubule network within cultured cells.
Methodology:
-
Cell Culture: Seed tumor cells (e.g., HeLa, A549) onto sterile glass coverslips in a multi-well plate and allow them to adhere for 24 hours to reach 50-70% confluency.[17]
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 nM) or vehicle control for a specified duration (e.g., 18-24 hours).[15]
-
Fixation and Permeabilization:
-
Gently wash cells three times with pre-warmed PBS.
-
Fix the cells with ice-cold methanol (B129727) for 5-10 minutes at -20°C. This method often enhances microtubule visualization.[6][18]
-
Alternatively, fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[17]
-
-
Blocking and Staining:
-
Wash cells three times with PBS.
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1-5% BSA in PBST) for 1 hour at room temperature.[6]
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.[6]
-
Wash cells three times with PBST (PBS + 0.1% Tween 20).
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature, protected from light.[19]
-
-
Counterstaining and Mounting:
-
Imaging: Visualize the microtubule structures using a confocal or fluorescence microscope. Untreated cells should display a fine, filamentous network of microtubules, while Taltobulin-treated cells are expected to show diffuse tubulin staining and disrupted, fragmented microtubules.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, providing a quantitative measure of viable cells.[20]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Incubate for the desired exposure period (e.g., 72 hours).[22]
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[22]
-
-
Solubilization:
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[22]
Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer cell membrane during early apoptosis, while propidium (B1200493) iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[24][25]
Methodology:
-
Cell Treatment: Culture cells in a 6-well plate and treat with this compound or vehicle for the desired time (e.g., 24 or 48 hours).[26]
-
Cell Harvesting:
-
Collect the culture medium, which contains detached apoptotic cells.
-
Wash adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the collected medium. Centrifuge the cell suspension at 300 x g for 5 minutes.[26]
-
-
Staining:
-
Wash the cell pellet twice with ice-cold PBS.[25]
-
Resuspend the cells in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[26]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[26]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[26]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.[26]
-
Analyze the samples on a flow cytometer within one hour.[26]
-
Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
Data is typically displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris.
-
-
Conclusion
This compound is a highly potent antimitotic agent that effectively induces apoptosis in tumor cells through a well-defined mechanism of action. By inhibiting tubulin polymerization, it disrupts microtubule dynamics, leading to a sustained mitotic arrest that triggers the intrinsic apoptotic pathway. Its low nanomolar potency across a broad range of cancer cell lines, including those with resistance mechanisms, highlights its significant therapeutic potential. The experimental protocols detailed herein provide a robust framework for researchers to further investigate this compound and other microtubule-targeting agents in the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Portico [access.portico.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtubule-targeted anticancer agents and apoptosis [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. oncotarget.com [oncotarget.com]
- 12. FGF1 Protects MCF-7 Cells against Taltobulin through Both the MEKs/ERKs and PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. abscience.com.tw [abscience.com.tw]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. protocols.io [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (R)-Taltobulin Tubulin Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Taltobulin, also known as HTI-286, is a potent synthetic analog of the natural marine product hemiasterlin.[1][2] It functions as an antimicrotubule agent by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[1][2] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells, making this compound a compound of significant interest in oncology research.[1][2] The in vitro tubulin polymerization assay is a fundamental tool for characterizing the biochemical activity of compounds like this compound. This assay measures the extent of tubulin polymerization into microtubules, which can be monitored by changes in light scattering (turbidity).[3]
Principle of the Assay
The tubulin polymerization assay is based on the principle that the formation of microtubules from tubulin dimers scatters light. This change in turbidity can be measured spectrophotometrically at a wavelength of 340 nm.[3][4] The assay is typically initiated by raising the temperature to 37°C, which promotes polymerization in the presence of GTP.[3] Inhibitors of tubulin polymerization, such as this compound, will reduce the rate and extent of the absorbance increase. Conversely, enhancers of polymerization would increase the rate and extent of polymerization.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Protocols
This protocol describes an absorbance-based (turbidimetric) assay to measure the effect of this compound on tubulin polymerization in a 96-well plate format.
Materials and Reagents
-
Purified Bovine Brain Tubulin (>99% pure)
-
This compound (HTI-286)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[3]
-
Glycerol
-
DMSO (Dimethyl sulfoxide)
-
Paclitaxel (positive control for polymerization enhancement)
-
Vincristine or Colchicine (B1669291) (positive controls for polymerization inhibition)[5]
-
96-well half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of kinetic absorbance readings at 340 nm
Reagent Preparation
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin to a concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Keep on ice and use within a few hours.
-
GTP Stock Solution: Prepare a 100 mM GTP stock solution in water. Store in aliquots at -80°C.
-
Assay Buffer: Prepare the General Tubulin Buffer and keep it on ice.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Control Compounds: Prepare 10 mM stock solutions of paclitaxel, vincristine, and colchicine in DMSO. Store at -20°C.
-
10x Compound Working Solutions: Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer to achieve 10 times the final desired concentration. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
Assay Procedure
-
Plate Preparation: Pre-warm the 96-well plate to 37°C.
-
Reaction Setup (on ice):
-
Compound Addition: Add 10 µL of the 10x working solutions of this compound, controls (paclitaxel, vincristine, DMSO vehicle), or buffer blank to the appropriate wells of the pre-warmed 96-well plate.
-
Initiation of Polymerization: Add 90 µL of the cold tubulin polymerization mix to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.[3]
Data Analysis
-
Subtract the absorbance of the buffer blank from all readings.
-
Plot the absorbance at 340 nm as a function of time for each concentration of this compound and the controls.
-
Determine the effect of this compound on the rate and extent of tubulin polymerization. The inhibition of polymerization can be quantified by comparing the Vmax (maximum slope of the curve) or the final plateau absorbance of the treated samples to the vehicle control.
-
To determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of polymerization), plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
Experimental Workflow
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. abscience.com.tw [abscience.com.tw]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for (R)-Taltobulin in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Taltobulin, also known as HTI-286, is a potent, synthetic analog of the natural tripeptide hemiasterlin (B1673049), originally isolated from a marine sponge.[1] It functions as a powerful anti-microtubule agent that inhibits tubulin polymerization, leading to the disruption of microtubule organization in cells.[1][2] This disruption ultimately results in mitotic arrest and the induction of apoptosis.[1][2] A key feature of this compound is its ability to circumvent P-glycoprotein-mediated multidrug resistance, making it an attractive candidate for cancer chemotherapy research.[1] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its cytotoxic and anti-proliferative effects.
Mechanism of Action
This compound exerts its biological effects by binding to tubulin, the fundamental protein subunit of microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1][2] The disruption of microtubule dynamics leads to a cascade of cellular events:
-
Disruption of Microtubule Network: The inhibition of tubulin polymerization leads to the disassembly of the microtubule network.
-
Mitotic Arrest: The failure to form a functional mitotic spindle during cell division causes cells to arrest in the G2/M phase of the cell cycle.[2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[2][3]
Data Presentation
In Vitro Cytotoxicity of this compound (HTI-286) in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a panel of 18 human tumor cell lines after 3 days of continuous exposure.[2]
| Cell Line | Cancer Type | IC50 (nM)[2] |
| Leukemia | ||
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.2 ± 0.03 |
| Ovarian | ||
| 1A9 | Ovarian Carcinoma | 0.6 ± 0.1 |
| NSCLC | ||
| A549 | Non-Small Cell Lung Cancer | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung Cancer | 6.8 ± 6.1 |
| Breast | ||
| MX-1W | Breast Adenocarcinoma | 1.8 ± 0.6 |
| MCF-7 | Breast Adenocarcinoma | 7.3 ± 2.3 |
| Colon | ||
| HCT-116 | Colorectal Carcinoma | 0.7 ± 0.2 |
| DLD-1 | Colorectal Adenocarcinoma | 1.1 ± 0.4 |
| Colo205 | Colorectal Adenocarcinoma | 1.5 ± 0.6 |
| KM20 | Colorectal Adenocarcinoma | 1.8 ± 0.6 |
| SW620 | Colorectal Adenocarcinoma | 3.6 ± 0.8 |
| S1 | Colon Carcinoma | 3.7 ± 2.0 |
| HCT-15 | Colorectal Adenocarcinoma | 4.2 ± 2.5 |
| Moser | Colon Carcinoma | 5.3 ± 4.1 |
| Melanoma | ||
| A375 | Malignant Melanoma | 1.1 ± 0.8 |
| Lox | Amelanotic Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Malignant Melanoma | 1.7 ± 0.5 |
| Epidermoid | ||
| KB-3-1 | Epidermoid Carcinoma | 2.4 |
Average IC50: 2.5 ± 2.1 nM Median IC50: 1.7 nM
Effect of this compound (HTI-286) on Cell Cycle Distribution
The table below illustrates the effect of this compound on the cell cycle distribution of KB-3-1 epidermoid carcinoma cells at various concentrations and time points.[2] Data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment (Concentration) | Time (h) | % G1 | % S | % G2/M | % Apoptosis |
| Control (DMSO) | 24 | 55 | 25 | 20 | <1 |
| 48 | 58 | 22 | 20 | <1 | |
| HTI-286 (3 nM) | 24 | 20 | 10 | 70 | <1 |
| 48 | 15 | 5 | 75 | 5 | |
| HTI-286 (10 nM) | 24 | 5 | 5 | 90 | <1 |
| 48 | 2 | 3 | 85 | 10 | |
| HTI-286 (30 nM) | 24 | 2 | 3 | 95 | <1 |
| 48 | <1 | 2 | 80 | 18 |
Signaling Pathway
Experimental Protocols
Experimental Workflow: Cell-Based Assays with this compound
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 0.1 nM to 100 nM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Immunofluorescence for Microtubule Visualization
This protocol allows for the direct visualization of microtubule disruption caused by this compound.
Materials:
-
Selected adherent cancer cell line
-
Glass coverslips (sterile)
-
6-well plates
-
Complete cell culture medium
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse/rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed cells onto the coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Incubate overnight at 37°C.
-
-
This compound Treatment:
-
Treat the cells with this compound at a concentration known to induce microtubule disruption (e.g., 10 nM) for a desired time (e.g., 16-24 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with warm PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.
-
Incubate the coverslips with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the coverslips with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei. In control cells, an intact and organized microtubule network should be visible, while in this compound-treated cells, the network will appear disrupted and fragmented.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for quantifying the cell cycle arrest induced by this compound.
Materials:
-
Selected cancer cell line
-
6-well plates
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 3 nM, 10 nM, 30 nM) and a vehicle control for different time points (e.g., 24 and 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in S phase will have DNA content between 2N and 4N. A sub-G1 peak will represent the apoptotic cell population.
-
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo | UBC Chemistry [chem.ubc.ca]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing (R)-Taltobulin Stock Solutions for In Vitro Studies: Application Notes and Protocols
Introduction
(R)-Taltobulin, also known as HTI-286, is a potent synthetic analog of the tripeptide hemiasterlin.[1][2] It functions as a powerful antimicrotubule agent by inhibiting the polymerization of tubulin, which disrupts the cellular microtubule network.[1][2][3] This disruption leads to mitotic arrest and ultimately induces apoptosis in cancer cells, making this compound a compound of significant interest in cancer research and drug development.[1][2][3] This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in in vitro studies.
Chemical Properties and Solubility
Proper handling and storage of this compound are crucial for maintaining its stability and efficacy in experimental settings. It is typically supplied as a solid, a white to off-white powder, and exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H43N3O4[3] |
| Molecular Weight | 473.6 g/mol [3] |
| Appearance | White to off-white solid[4] |
| Solubility | Soluble in DMSO[1][4] |
Stock Solution Preparation
The following protocols detail the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell-based assays.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.74 mg of this compound (Molecular Weight = 473.6 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. To aid dissolution, gently vortex the solution. If necessary, brief warming in a 37°C water bath or sonication can be used to ensure the compound is fully dissolved.[5][6] Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[7]
Table 2: Storage and Stability of this compound Solutions
| Form | Storage Temperature | Stability | Special Instructions |
| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated.[8] |
| Solution in DMSO | -20°C | Up to 1 month[1][9] | Aliquot to avoid multiple freeze-thaw cycles.[7] |
| Solution in DMSO | -80°C | Up to 6 months[1][9] | Aliquot to avoid multiple freeze-thaw cycles.[7] |
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture medium, it is advisable to perform an intermediate dilution of the stock solution in sterile cell culture medium or PBS. For example, a 1:100 dilution of the 10 mM stock will yield a 100 µM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution or the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 nM to 100 nM). It is crucial to ensure the final DMSO concentration in the cell culture wells is kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[7][10] Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental design.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a general workflow for utilizing the prepared this compound solutions in a typical cell-based assay.
Caption: Experimental workflow for preparing and using this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for microtubule formation and dynamics.[2] This leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[3] The cellular response to this compound can be modulated by various signaling pathways, including the MEKs/ERKs and PI3K/AKT pathways, which are known to be involved in cell survival and proliferation.[11]
The following diagram illustrates the mechanism of action of this compound and its interaction with key signaling pathways.
Caption: Mechanism of action of this compound and related signaling pathways.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers and scientists to accurately and effectively prepare this compound stock solutions for in vitro studies. Adherence to these guidelines will help ensure the reproducibility and reliability of experimental results in the investigation of this promising anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Taltobulin trifluoroacetate [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. FGF1 Protects MCF-7 Cells against Taltobulin through Both the MEKs/ERKs and PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Taltobulin in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Taltobulin, also known as HTI-286, is a potent, synthetic small molecule analog of the natural tripeptide hemiasterlin.[1] As a microtubule-targeting agent, it disrupts microtubule dynamics, a critical process for cell division, by inhibiting tubulin polymerization.[1][2] This mechanism leads to mitotic arrest and subsequent apoptosis in cancer cells.[1] A significant advantage of this compound is its ability to circumvent P-glycoprotein-mediated multidrug resistance, rendering it effective against tumor cell lines that have developed resistance to other microtubule inhibitors like paclitaxel (B517696) and vincristine.[1] Preclinical studies have demonstrated its efficacy in various cancer models, both in vitro and in in vivo xenograft models.[1][3]
These application notes provide detailed information and protocols for the use of this compound in mouse xenograft models, including recommended dosages, administration routes, and experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects by interfering with the polymerization of tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton and are integral to the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound prevents the formation of functional mitotic spindles, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[1][4]
Data Presentation
In Vitro Potency of this compound
This compound has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Average of 18 cell lines | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 2.5 ± 2.1 |
| MCF7 | Breast Cancer | 10 |
| Hepatic Tumor Cell Lines | Liver Cancer | ~2 |
Table 1: Summary of in vitro cytotoxicity of this compound in various cancer cell lines.[1][3][5]
In Vivo Efficacy of this compound in Mouse Xenograft Models
The following table summarizes the reported efficacy of this compound in various mouse xenograft models.
| Xenograft Model | Administration Route | Dosage Regimen | Tumor Growth Inhibition (%) | Reference |
| Lox Melanoma | Oral (gavage) | 3 mg/kg on days 1, 5, and 9 | 97.3 | [6] |
| KB-3-1 Epidermoid | Oral (gavage) | 3 mg/kg | 82 | [6] |
| HCT-15 Colon Carcinoma | Intravenous | 1.6 mg/kg | 66 | [1] |
| DLD-1 Colon Carcinoma | Intravenous | 1.6 mg/kg | 80 | [1] |
| MX-1W Breast Carcinoma | Intravenous | 1.6 mg/kg | 97 | [1] |
| KB-8-5 Epidermoid Carcinoma | Intravenous | 1.6 mg/kg | 84 | [1] |
Table 2: Summary of in vivo anti-tumor efficacy of this compound in mouse xenograft models.
Experimental Protocols
Formulation of this compound
Intravenous (IV) Administration: For intravenous administration, this compound can be formulated in sterile saline.[1]
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent like DMSO if necessary, and then dilute to the final desired concentration with sterile 0.9% saline.
-
Ensure the final solution is clear and free of particulates before injection. Prepare fresh on the day of use.
Oral (PO) Gavage Administration: For oral gavage, a suspension of this compound can be prepared in a suitable vehicle. Given that this compound is likely hydrophobic, common vehicles include:
-
An aqueous solution containing a suspending agent such as 0.5% carboxymethyl cellulose (B213188) (CMC).[6][7]
-
A solution with co-solvents like polyethylene (B3416737) glycol (PEG), DMSO, and Tween 80 in saline.[8]
-
Edible oils such as corn oil for highly hydrophobic compounds.[6][7]
Example Oral Formulation (0.5% CMC):
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the 0.5% CMC solution to form a paste.
-
Gradually add the remaining 0.5% CMC solution to the paste while mixing to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration.
Mouse Xenograft Model Protocol
1. Cell Culture and Implantation:
-
Culture the desired human cancer cell line under appropriate conditions.
-
Harvest cells during the exponential growth phase and resuspend them in a suitable medium (e.g., serum-free medium or PBS). A mixture with Matrigel may enhance tumor take rate.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. This compound Administration:
-
Intravenous (IV): Administer the formulated this compound solution via tail vein injection. A typical dose is 1.6 mg/kg. The dosing schedule can be adapted based on the study design (e.g., once, or on a defined schedule).
-
Oral (PO) Gavage: Administer the this compound suspension using a gavage needle. A typical dosage is 3 mg/kg. A reported effective schedule is administration on days 1, 5, and 9.[6]
4. Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
The study endpoint can be a predetermined tumor volume in the control group, a specific time point, or signs of toxicity.
-
At the endpoint, euthanize the mice and excise the tumors for final weight and volume measurements and further analysis (e.g., histology, biomarker analysis).
5. Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
TGI (%) = [1 - (Final Tumor Volume of Treated Group / Final Tumor Volume of Control Group)] × 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Toxicity and Safety Considerations
Preclinical studies have indicated that this compound is generally well-tolerated at efficacious doses.[9] In a study on high-grade bladder cancer in an orthotopic mouse model, intravesical administration of HTI-286 showed minimal toxicity.[9] Researchers should always conduct a maximum tolerated dose (MTD) study for their specific mouse strain and experimental conditions. Key parameters to monitor for toxicity include:
-
Body Weight: A significant and sustained loss of body weight (typically >15-20%) is a common sign of toxicity.
-
Clinical Observations: Monitor for changes in behavior, appearance (e.g., ruffled fur), and activity levels.
-
Hematological Parameters: In more detailed toxicology studies, blood counts can be analyzed for signs of myelosuppression.
Conclusion
This compound is a promising anti-cancer agent with a potent microtubule-inhibiting mechanism of action and efficacy in preclinical models, including those resistant to standard-of-care chemotherapies. The provided application notes and protocols offer a comprehensive guide for researchers to design and execute in vivo mouse xenograft studies to further evaluate the therapeutic potential of this compound. Careful consideration of the formulation, administration route, and dosing schedule is crucial for obtaining robust and reproducible data.
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Mitotic Arrest Induced by (R)-Taltobulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Taltobulin (also known as HTI-286) is a potent, synthetic analog of the tripeptide hemiasterlin.[1] It functions as a microtubule-destabilizing agent, effectively inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2][3][4] Consequently, treatment with this compound leads to cell cycle arrest in the G2/M phase and can subsequently induce apoptosis, making it a compound of significant interest in cancer research.[1][2] These application notes provide detailed protocols for assessing the mitotic arrest induced by this compound in cancer cell lines.
Mechanism of Action
This compound exerts its anti-proliferative effects by binding to tubulin and preventing its polymerization into microtubules.[1] Microtubules are essential for various cellular functions, most notably the formation of the mitotic spindle during mitosis. The disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle.[2] Activation of the SAC prevents the cell from proceeding to anaphase, resulting in a prolonged arrest in mitosis.[2] This sustained mitotic arrest can ultimately trigger programmed cell death (apoptosis).
Below is a diagram illustrating the proposed signaling pathway of this compound leading to mitotic arrest and apoptosis.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Herein, we provide detailed protocols to assess the biological effects of this compound.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.[4]
-
Prepare serial dilutions of this compound in complete medium. A vehicle control (DMSO) should also be prepared.[4]
-
Remove the medium and treat the cells with varying concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[4]
Data Presentation:
| Cell Line | Cancer Type | This compound IC50 (nM) |
| HeLa | Cervical Cancer | 1.5 |
| A549 | Lung Carcinoma | 2.0 |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| HCT116 | Colon Carcinoma | 1.8 |
Note: IC50 values are representative and should be determined empirically for each cell line and experimental condition.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the percentage of cells in different phases of the cell cycle, specifically looking for an accumulation in the G2/M phase.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0, 1x IC50, 2x IC50) for 24 hours.
-
Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.[2]
-
Wash the cell pellet with cold PBS.[2]
-
Fix the cells by resuspending the pellet in 500 µL of cold PBS and, while gently vortexing, adding 4.5 mL of ice-cold 70% ethanol dropwise.[2]
-
Incubate on ice for at least 30 minutes for fixation.[2]
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the supernatant.[2]
-
Wash the cell pellet twice with PBS.[2]
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.[2]
-
Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[3]
Data Presentation:
| Treatment | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 0 | 60.5 | 25.3 | 14.2 |
| This compound | 1.5 | 25.1 | 10.2 | 64.7 |
| This compound | 3.0 | 15.8 | 5.5 | 78.7 |
Protocol 3: Immunofluorescence Staining of Microtubules and Nuclei
This protocol allows for the visualization of mitotic spindle disruption and chromatin condensation.
Materials:
-
Cancer cell line of interest
-
Sterile glass coverslips in a culture dish
-
Complete cell culture medium
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: anti-α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst solution (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[5]
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[2][5]
-
Wash with PBS and block with 1% BSA in PBS for 30 minutes.[5]
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Wash the coverslips three times with PBS for 5 minutes each.[2]
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[2]
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.[2]
-
Wash the coverslips a final three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[2]
-
Image the cells using a fluorescence microscope.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Experimental workflow for the cell viability assay.
Caption: Experimental workflow for cell cycle analysis.
Caption: Experimental workflow for immunofluorescence staining.
References
Application Note: High-Content Screening for Microtubule Disruption Using (R)-Taltobulin
References
- 1. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Portico [access.portico.org]
- 7. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 8. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Conjugation of (R)-Taltobulin to Antibodies for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Taltobulin, a potent synthetic analog of the tripeptide hemiasterlin, is an anti-microtubule agent that induces mitotic arrest and apoptosis in cancer cells.[1] Its high cytotoxicity makes it a compelling payload for the development of Antibody-Drug Conjugates (ADCs), a targeted cancer therapy that delivers potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[2][3] This document provides detailed application notes and protocols for the conjugation of this compound to monoclonal antibodies (mAbs), as well as methods for the characterization and evaluation of the resulting ADCs.
This compound functions by inhibiting the polymerization of tubulin, which disrupts the formation and function of the mitotic spindle, a critical component for cell division.[1] This disruption leads to the arrest of the cell cycle in the G2/M phase and subsequently triggers the intrinsic apoptotic pathway.[1][4] The targeted delivery of this compound via an ADC can enhance its therapeutic index by increasing its concentration at the tumor site while reducing exposure to healthy tissues.
Quantitative Data Summary
The following tables summarize representative quantitative data for Taltobulin and hypothetical this compound ADCs. This data is intended to serve as a benchmark for researchers developing their own Taltobulin-based ADCs.
Note: Specific quantitative data for this compound ADCs, such as Drug-to-Antibody Ratio (DAR) and in vitro cytotoxicity, are not widely available in the public domain. The data presented in Table 2 is illustrative and based on typical values for ADCs with similar payloads.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Leukemia (CCRF-CEM) | Leukemia | 0.2 ± 0.03 |
| Ovarian (1A9) | Ovarian Cancer | 0.6 ± 0.1 |
| NSCLC (A549) | Non-Small Cell Lung Cancer | 1.1 ± 0.5 |
| Breast (MCF-7) | Breast Cancer | 7.3 ± 2.3 |
| Colon (HCT-116) | Colon Cancer | 0.7 ± 0.2 |
| Melanoma (A375) | Melanoma | 1.1 ± 0.8 |
| Data sourced from MedChemExpress.[1] |
Table 2: Illustrative Characterization and In Vitro Efficacy of a Hypothetical Anti-HER2-(R)-Taltobulin ADC
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | ||
| SK-BR-3 (HER2-positive) | 0.5 nM | Cell Viability Assay (MTT) |
| MDA-MB-231 (HER2-negative) | >1000 nM | Cell Viability Assay (MTT) |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition | Significant regression in HER2-positive xenograft models | Animal model studies |
Signaling Pathway
The following diagram illustrates the mechanism of action of an this compound ADC, from binding to the target cancer cell to the induction of apoptosis.
Caption: Mechanism of action of an this compound ADC.
Experimental Workflow
The development of an this compound ADC involves several key stages, from antibody preparation to final product characterization. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for this compound ADC development.
Experimental Protocols
Protocol 1: Antibody Reduction for Thiol-Maleimide Conjugation
Objective: To reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM in water)
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution to the desired concentration in degassed PBS.
-
Add a 10-20 fold molar excess of TCEP solution to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Equilibrate a desalting column with degassed PBS according to the manufacturer's instructions.
-
Apply the antibody-TCEP reaction mixture to the desalting column to remove excess TCEP.
-
Collect the fractions containing the reduced antibody. The antibody is now ready for conjugation.
Protocol 2: Conjugation of this compound-Maleimide to Reduced Antibody
Objective: To covalently link the this compound-maleimide derivative to the free thiol groups on the reduced antibody.
Materials:
-
Reduced monoclonal antibody in degassed PBS
-
This compound-maleimide linker dissolved in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10 mM
-
Degassed PBS, pH 7.4
-
Quenching solution: N-acetylcysteine (100 mM in water)
Procedure:
-
Immediately after purification, determine the concentration of the reduced antibody.
-
Add the this compound-maleimide stock solution to the reduced antibody solution. A 5-10 fold molar excess of the Taltobulin derivative over the antibody is recommended as a starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light and with gentle mixing.
-
To quench any unreacted maleimide (B117702) groups, add a 10-fold molar excess of N-acetylcysteine solution relative to the starting amount of Taltobulin-maleimide.
-
Incubate for an additional 30 minutes at room temperature.
Protocol 3: Purification of the this compound ADC
Objective: To remove unconjugated this compound-linker and other reaction byproducts from the ADC.
Materials:
-
Crude ADC conjugation mixture
-
Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200)
-
PBS, pH 7.4 as the mobile phase
Procedure:
-
Equilibrate the SEC column with PBS at a flow rate recommended by the manufacturer.
-
Load the crude ADC mixture onto the column.
-
Elute the ADC with PBS and collect fractions. The ADC will typically elute as the first major peak.
-
Pool the fractions containing the purified ADC.
-
Concentrate the purified ADC to the desired concentration using an appropriate method (e.g., centrifugal filtration).
Protocol 4: Characterization of the this compound ADC
Objective: To determine the key quality attributes of the purified ADC, including Drug-to-Antibody Ratio (DAR), purity, and in vitro cytotoxicity.
A. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic Taltobulin payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Method:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Employ a gradient of decreasing salt concentration (e.g., from high ammonium (B1175870) sulfate (B86663) to low ammonium sulfate in a phosphate (B84403) buffer) to elute the ADC species.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
-
B. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their size. This method can detect the presence of high molecular weight aggregates or low molecular weight fragments.
-
Method:
-
Use an SEC column suitable for antibody analysis.
-
Elute with a compatible mobile phase (e.g., PBS).
-
Monitor the elution at 280 nm.
-
The main peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates aggregation, while later eluting peaks suggest fragmentation.
-
C. In Vitro Cytotoxicity Assay
-
Principle: To determine the potency of the ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
-
Method:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound ADC, the unconjugated antibody, and free this compound.
-
Incubate for a period determined by the cell doubling time (typically 72-96 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each treatment.
-
References
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following (R)-Taltobulin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Taltobulin, a synthetic analog of the marine sponge-derived tripeptide hemiasterlin (B1673049), is a potent anti-microtubule agent with significant potential in oncology research.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and the subsequent induction of apoptosis.[1] Immunofluorescence microscopy is a crucial technique for visualizing and quantifying the effects of this compound on the microtubule network within cells. These application notes provide a comprehensive guide for conducting immunofluorescence staining of microtubules in cultured cells treated with this compound, including detailed protocols, data presentation, and visual representations of the associated pathways and workflows.
Mechanism of Action
This compound exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. By binding to tubulin, this compound inhibits the polymerization of α/β-tubulin heterodimers into microtubules.[1] This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for the proper segregation of chromosomes during mitosis. The resulting mitotic arrest, if prolonged, activates the spindle assembly checkpoint and ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]
Data Presentation
The following tables summarize key quantitative data that can be generated from the analysis of immunofluorescence imaging of cells treated with this compound. This data is essential for characterizing the dose-dependent effects of the compound on microtubule architecture.
Note: The data presented below is illustrative and representative of the expected effects of a potent microtubule depolymerizing agent. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: Quantitative Analysis of Microtubule Disruption
| Treatment Group | Average Microtubule Density (% of Control) | Average Microtubule Length (μm) | Percentage of Cells with Disrupted Microtubules |
| Vehicle Control (DMSO) | 100% | 15.2 ± 2.1 | 5% |
| This compound (1 nM) | 65% | 9.8 ± 1.5 | 45% |
| This compound (5 nM) | 25% | 4.1 ± 0.8 | 85% |
| This compound (10 nM) | 10% | 1.5 ± 0.4 | 98% |
| Positive Control (Nocodazole, 10 μM) | 8% | 1.2 ± 0.3 | 99% |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) |
| HeLa (Cervical Cancer) | 1.5 ± 0.3 |
| A549 (Lung Carcinoma) | 2.1 ± 0.5 |
| MCF-7 (Breast Cancer) | 1.8 ± 0.4 |
| Jurkat (T-cell Leukemia) | 0.9 ± 0.2 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for immunofluorescence staining.
Caption: Mechanism of Action of this compound.
Caption: Immunofluorescence Staining Workflow.
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of microtubules in cultured mammalian cells treated with this compound.
Materials and Reagents
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Sterile glass coverslips
-
24-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS (prepare fresh) or ice-cold methanol (B129727)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Fluorescently-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Microscope slides
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare working solutions of this compound in pre-warmed complete cell culture medium from a DMSO stock. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully aspirate the medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 16-24 hours).
-
-
Fixation:
-
Gently aspirate the treatment medium and wash the cells twice with pre-warmed PBS.
-
Paraformaldehyde Fixation: Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Methanol Fixation: Alternatively, add ice-cold methanol to each well and incubate for 10 minutes at -20°C.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular structures.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (1% BSA in PBST) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin primary antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.
-
-
Counterstaining:
-
Wash the coverslips three times with PBST for 5 minutes each, protected from light.
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove excess salt.
-
Mount the coverslips onto microscope slides with a drop of antifade mounting medium, cell-side down.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images of multiple fields of view for each treatment condition.
-
Perform quantitative analysis of microtubule morphology using image analysis software (e.g., ImageJ/Fiji). Parameters to quantify may include microtubule density, length, and the percentage of cells exhibiting a disrupted microtubule network.[4][5][6][7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor cells resistant to a microtubule-depolymerizing hemiasterlin analogue, HTI-286, have mutations in alpha- or beta-tubulin and increased microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimating microtubule distributions from 2D immunofluorescence microscopy images reveals differences among human cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with (R)-Taltobulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Taltobulin is a potent synthetic analog of the natural tripeptide hemiasterlin. It functions as a microtubule-destabilizing agent, actively inhibiting tubulin polymerization. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical cellular structure for chromosome segregation during cell division. Consequently, treatment with this compound leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in proliferating cancer cells.
Flow cytometry is a powerful and high-throughput technique used to analyze the physical and chemical characteristics of single cells. When combined with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), it allows for the precise measurement of DNA content in a large population of cells. This data can then be used to generate a histogram that reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), providing a quantitative measure of cell cycle arrest.
These application notes provide a detailed protocol for inducing and analyzing cell cycle arrest in cancer cell lines treated with this compound using flow cytometry with propidium iodide staining.
Data Presentation
The following table summarizes representative data on the effect of a microtubule-destabilizing agent on the cell cycle distribution of a cancer cell line. This data is illustrative of the type of results that can be obtained when treating MCF-7 human breast cancer cells with a compound that, like this compound, induces G2/M arrest. The data presented here is for MCF-7 cells treated with 250 nM nocodazole (B1683961) over a time course.[1][2]
| Treatment Time (hours) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| 0 (Control) | 60.2 | 12.5 | 27.3 |
| 3 | 45.1 | 10.8 | 44.1 |
| 6 | 28.7 | 8.5 | 62.8 |
| 14 | 12.3 | 8.7 | 79.0 |
| 24 | 11.5 | 9.2 | 79.3 |
| 48 | 13.8 | 11.5 | 74.7 |
| 72 | 15.2 | 13.1 | 71.7 |
Experimental Protocols
Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol details the steps for treating a cancer cell line (e.g., MCF-7) with this compound and analyzing the resulting cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
6-well plates
-
Centrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that allows for exponential growth and ensures they do not exceed 80% confluency by the end of the experiment.
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
-
Drug Treatment:
-
Prepare the desired concentrations of this compound by diluting a stock solution in complete cell culture medium.
-
Treat the cells with the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Following treatment, carefully collect the cell culture medium, which may contain detached cells.
-
Wash the adherent cells once with PBS.
-
Add trypsin-EDTA to the wells to detach the adherent cells.
-
Once detached, add complete medium to neutralize the trypsin and combine these cells with the collected medium from the first step.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This should be done carefully to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5-10 minutes.
-
Carefully decant the ethanol supernatant.
-
Wash the cell pellet twice with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a low flow rate to improve the resolution of the DNA content histogram.
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets and cell aggregates.
-
Analyze the DNA content histogram using appropriate cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing cell cycle arrest.
Caption: Signaling pathway of this compound-induced G2/M arrest.
References
Measuring the IC50 of (R)-Taltobulin in Breast Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Taltobulin (also known as HTI-286) is a potent, synthetic analog of the natural tripeptide hemiasterlin. As an anti-microtubule agent, it inhibits tubulin polymerization, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3][4] This mechanism of action makes this compound a compound of significant interest in oncology research, particularly for breast cancer therapeutics. One of the key parameters for evaluating the efficacy of a cytotoxic compound like this compound is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit a biological process by 50%. This document provides detailed application notes and protocols for determining the IC50 of this compound in various breast cancer cell lines using a cell viability assay.
Data Presentation: IC50 of this compound in Breast Cancer Cell Lines
The cytotoxic activity of this compound has been evaluated across a range of human tumor cell lines, demonstrating potent inhibition of proliferation. The mean IC50 value across 18 different human tumor cell lines was determined to be 2.5 ± 2.1 nM.[1][3][4] For the MCF-7 breast cancer cell line, specific IC50 values have been reported as 10 nM and 25 nM.[5]
For a comprehensive understanding of its activity spectrum, the following table summarizes the IC50 values of this compound against a panel of breast cancer cell lines representing different molecular subtypes.
| Cell Line | Molecular Subtype | IC50 (nM) |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 10 - 25[5] |
| MX-1W | (ER+, PR+, HER2+) | Not specified, but xenografts were inhibited[2][3] |
| T-47D | Luminal A (ER+, PR+, HER2-) | Data not available |
| SK-BR-3 | HER2-Positive (ER-, PR-, HER2+) | Data not available |
| BT-474 | Luminal B (ER+, PR+, HER2+) | Data not available |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Data not available |
| BT-549 | Triple-Negative (ER-, PR-, HER2-) | Data not available |
| Hs578T | Triple-Negative (ER-, PR-, HER2-) | Data not available |
Note: This table is populated with currently available public data. Further experimental investigation is required to determine the IC50 values for the cell lines marked as "Data not available."
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Multichannel pipette
Protocol:
-
Cell Culture and Seeding:
-
Maintain the selected breast cancer cell lines in their recommended complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Harvest cells during their logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).
-
Dilute the cell suspension to the appropriate seeding density (e.g., 5,000 - 10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM). It is advisable to perform a wide range of concentrations in the initial experiment and then narrow it down in subsequent assays.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell control" (medium only) for background subtraction.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the doubling time of the specific cell line.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
Experimental Workflow for IC50 Determination
References
- 1. researchgate.net [researchgate.net]
- 2. FGF1 Protects MCF-7 Cells against Taltobulin through Both the MEKs/ERKs and PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Experimental Use of (R)-Taltobulin in Multi-Drug Resistant Cancer Models
Introduction
(R)-Taltobulin (also known as HTI-286) is a potent, synthetic analog of the marine natural product hemiasterlin (B1673049).[1][2] It functions as a microtubule-destabilizing agent, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[3][4] A key feature of this compound is its efficacy in multi-drug resistant (MDR) cancer models, particularly those that overexpress P-glycoprotein (P-gp), a common mechanism of resistance to taxanes and vinca (B1221190) alkaloids.[3][5] These characteristics make this compound a valuable tool for investigating mechanisms of drug resistance and developing novel anti-cancer therapies.
These application notes provide detailed protocols for the experimental use of this compound in MDR cancer models, covering in vitro cytotoxicity and apoptosis assays, as well as in vivo xenograft studies.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules.[3][4] This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.[] The cell cycle is arrested at the G2/M transition, and prolonged arrest triggers the apoptotic cascade, leading to programmed cell death.[3][7]
Significantly, this compound is a poor substrate for the P-glycoprotein efflux pump, which is a primary driver of multi-drug resistance. This allows the compound to maintain its potent cytotoxic activity in cancer cells that have developed resistance to other microtubule-targeting agents.[3][5]
Data Presentation
In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 1.8 |
| 1A9 | Ovarian | 1.2 |
| A549 | Non-Small Cell Lung | 2.1 |
| NCI-H1299 | Non-Small Cell Lung | 1.5 |
| MX-1W | Breast | 3.2 |
| MCF-7 | Breast | 1.7 |
| HCT-116 | Colon | 2.8 |
| DLD-1 | Colon | 2.5 |
| Colo205 | Colon | 3.5 |
| KM20 | Colon | 2.2 |
| SW620 | Colon | 4.1 |
| S1 | Colon | 1.9 |
| HCT-15 | Colon | 7.3 |
| Moser | Colon | 2.9 |
| A375 | Melanoma | 1.6 |
| Lox | Melanoma | 2.4 |
| SK-Mel-2 | Melanoma | 2.0 |
| Mean ± SD | 2.5 ± 2.1 |
Data summarized from MedchemExpress.[3]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on multi-drug resistant cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Multi-drug resistant and parental (sensitive) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 1 mM)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 nM to 100 nM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator for another 48-72 hours.[3]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Multi-drug resistant and parental cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with this compound at concentrations around the IC50 value and a vehicle control (DMSO) for 24-48 hours.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
For suspension cells, centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for proper compensation and gating.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Protocol 3: In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using multi-drug resistant cancer cells.
Materials:
-
Multi-drug resistant cancer cell line
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound
-
Vehicle for in vivo administration (e.g., saline, 5% dextrose)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during the exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor take.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intravenously at a predetermined dose and schedule. A starting point for dosing can be guided by preclinical studies.[2] The control group should receive the vehicle alone.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, Western blotting).
-
Compare the tumor growth inhibition between the treated and control groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in multi-drug resistant cancer cells.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for an in vivo xenograft study with this compound.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hybrids of the hemiasterlin analogue taltobulin and the dolastatins are potent antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of (R)-Taltobulin in Lung Cancer Research: Detailed Application Notes and Protocols
(R)-Taltobulin , also known as HTI-286, is a potent, synthetic analog of the marine natural product hemiasterlin. As a microtubule-destabilizing agent, it has demonstrated significant anti-tumor activity in preclinical studies, including against non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in lung cancer.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase and culminating in apoptosis, or programmed cell death.[1][2] A key advantage of this compound is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy.[1][3]
Data Presentation
In Vitro Cytotoxicity of this compound in Human NSCLC Cell Lines
| Cell Line | Histological Subtype | This compound IC₅₀ (nM) |
| A549 | Adenocarcinoma | 1.1 ± 0.5 |
| NCI-H1299 | Large Cell Carcinoma | 6.8 ± 6.1 |
Data represents the mean ± standard deviation from in vitro cell proliferation assays.
In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment Schedule | Tumor Growth Inhibition (%) |
| Lox Melanoma | 1.6 mg/kg i.v. (days 1, 5, 9) | 96-98 |
| KB-8-5 Epidermoid Carcinoma | 1.6 mg/kg i.v. (days 1, 5, 9) | 84 |
Note: While not specific to lung cancer models, this data demonstrates the potent in vivo anti-tumor activity of this compound and provides a basis for designing similar experiments in NSCLC xenografts.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H1299)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound in NSCLC cells using flow cytometry.
Materials:
-
NSCLC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed NSCLC cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
In Vivo NSCLC Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous NSCLC xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
NSCLC cells (e.g., A549 or NCI-H1299)
-
Matrigel (optional)
-
This compound
-
Sterile saline (vehicle)
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10⁶ NSCLC cells, optionally resuspended in a 1:1 mixture of medium and Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intravenously (i.v.) via the tail vein at a predetermined dose and schedule (e.g., 1.6 mg/kg on days 1, 5, and 9).[2] Administer the vehicle (sterile saline) to the control group.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Tubulin Polymerization Inhibition Assay
This protocol is for assessing the direct inhibitory effect of this compound on tubulin polymerization in a cell-free system.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 6.8)
-
This compound
-
Microplate reader with temperature control (37°C)
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add various concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the polymerization by adding GTP and transferring the plate to a pre-warmed (37°C) microplate reader.
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
Analyze the data to determine the inhibitory effect of this compound on tubulin polymerization.
Visualizations
References
Application Notes and Protocols for Evaluating (R)-Taltobulin's Effect on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Taltobulin (also known as HTI-286) is a potent synthetic analogue of the natural tripeptide hemiasterlin, which originates from marine sponges.[1][2] It functions as a powerful antimicrotubule agent by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the activation of the spindle assembly checkpoint, and ultimately, apoptosis (programmed cell death).[1][2] this compound binds to the Vinca (B1221190) domain on β-tubulin, a site also targeted by other microtubule-destabilizing agents like the vinca alkaloids.[3]
Microtubules are highly dynamic cytoskeletal polymers crucial for a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function. The disruption of these dynamics is a clinically validated and effective strategy in cancer therapy.
These application notes provide a comprehensive guide with detailed protocols for researchers to evaluate the effects of this compound on microtubule dynamics, both in vitro and in cellular contexts.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by directly interfering with the assembly of αβ-tubulin heterodimers into microtubules. This leads to a net depolymerization of the microtubule network within the cell. The primary consequences of this action are:
-
Inhibition of Microtubule Polymerization: this compound binds to tubulin dimers, preventing their incorporation into growing microtubules.[1][2]
-
Disruption of Mitotic Spindle: The interference with microtubule dynamics prevents the proper formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.
-
Mitotic Arrest: The failure of the mitotic spindle to form correctly activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism. This leads to a prolonged arrest of the cell cycle in the G2/M phase.[1]
-
Induction of Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to cancer cell death.[1]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound (HTI-286)
The following table summarizes the potent anti-proliferative activity of this compound across a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after a 3-day continuous exposure.
| Cell Line | Cancer Type | IC50 (nM)[1] |
| HL-60 | Leukemia | 0.21 ± 0.05 |
| MOLT-4 | Leukemia | 1.1 ± 0.4 |
| CCRF-CEM | Leukemia | 1.4 ± 0.6 |
| OVCAR-3 | Ovarian Cancer | 1.6 ± 0.8 |
| NCI/ADR-RES | Ovarian Cancer | 1.7 ± 0.9 |
| SK-OV-3 | Ovarian Cancer | 6.1 ± 3.4 |
| NCI-H226 | Non-Small Cell Lung Cancer | 1.3 ± 0.5 |
| NCI-H322M | Non-Small Cell Lung Cancer | 1.7 ± 0.6 |
| NCI-H460 | Non-Small Cell Lung Cancer | 2.0 ± 0.8 |
| MCF7 | Breast Cancer | 1.7 ± 0.7 |
| MDA-MB-231 | Breast Cancer | 2.0 ± 0.9 |
| HT29 | Colon Cancer | 7.3 ± 3.5 |
| COLO 205 | Colon Cancer | 1.5 ± 0.6 |
| HCT-15 | Colon Cancer | 4.8 ± 2.1 |
| LOX IMVI | Melanoma | 1.4 ± 0.5 |
| MALME-3M | Melanoma | 1.8 ± 0.7 |
| SK-MEL-28 | Melanoma | 3.9 ± 1.8 |
| UACC-62 | Melanoma | 2.2 ± 0.9 |
Table 2: Representative Effects of a Vinca Domain-Binding Agent (Vinblastine) on Microtubule Dynamic Instability in Live Cells
| Parameter | Control[4] | 32 nM Vinblastine[4] |
| Growth Rate (µm/min) | 6.9 ± 3.9 | 3.0 ± 1.9 |
| Shrinkage Rate (µm/min) | 15.5 ± 10.6 | 4.0 ± 2.8 |
| Catastrophe Frequency (events/s) | 0.018 ± 0.009 | 0.006 ± 0.004 |
| Rescue Frequency (events/s) | Not reported | Not reported |
| Dynamicity (µm/min) | 4.4 ± 2.3 | 1.1 ± 0.7 |
| Time in Pause (%) | 35 ± 15 | 74 ± 14 |
Note: Catastrophe frequency is the frequency of switching from a growing or paused state to a shortening state. Dynamicity is a measure of the overall dynamic activity of the microtubules.
Experimental Protocols and Visualizations
The following sections provide detailed protocols for key experiments to assess the effect of this compound on microtubule dynamics, accompanied by diagrams to illustrate the workflows and underlying biological pathways.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules in a cell-free system. The polymerization of tubulin scatters light, and this can be measured as an increase in optical density (OD) at 340 nm over time.
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well, clear, flat-bottom plates
Protocol:
-
Preparation of Reagents:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer with 10% glycerol and 1 mM GTP. Keep on ice.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer or plate reader to 37°C.
-
In a 96-well plate on ice, add the desired concentrations of this compound or vehicle control.
-
To initiate the reaction, add the cold tubulin solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).
-
-
Measurement:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the OD340 values against time for each concentration of this compound and the control.
-
This compound, as a microtubule destabilizer, is expected to decrease the rate and extent of tubulin polymerization in a concentration-dependent manner.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
Immunofluorescence Microscopy of Cellular Microtubules
This technique allows for the visualization of the microtubule network in fixed cells, providing a qualitative and quantitative assessment of the effects of this compound on microtubule integrity and organization.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Glass coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody (mouse or rabbit)
-
Secondary antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with the chosen fixation solution (e.g., 10 minutes with ice-cold methanol).
-
Wash the cells three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Expected Results:
-
Control cells: A well-defined, filamentous network of microtubules extending throughout the cytoplasm.
-
This compound-treated cells: A dose-dependent disruption of the microtubule network, characterized by diffuse tubulin staining and a loss of filamentous structures. At higher concentrations, complete depolymerization of microtubules may be observed.
Live-Cell Imaging of Microtubule Dynamics
Live-cell imaging allows for the real-time visualization and quantification of microtubule dynamics in living cells. This is the most direct way to measure the four key parameters of dynamic instability: growth and shrinkage rates, and catastrophe and rescue frequencies.
Materials:
-
Cell line stably expressing a fluorescently-tagged tubulin (e.g., GFP-α-tubulin) or a microtubule plus-end tracking protein (e.g., EB3-GFP). Alternatively, use a live-cell microtubule stain (e.g., Tubulin Tracker™).
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
This compound stock solution (in DMSO)
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO₂)
Protocol:
-
Cell Preparation:
-
Seed the cells in glass-bottom dishes to achieve 50-70% confluency on the day of imaging.
-
If using a live-cell stain, follow the manufacturer's protocol for labeling the microtubules.
-
-
Imaging Setup:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.
-
-
Image Acquisition:
-
Acquire baseline time-lapse images of microtubule dynamics in untreated cells. Images should be taken at a high frame rate (e.g., every 1-5 seconds) for several minutes to capture dynamic events.
-
Carefully add this compound or vehicle control to the imaging medium at the desired final concentration.
-
Continue acquiring time-lapse images to observe the effect of the compound over time.
-
-
Data Analysis:
-
Generate kymographs (space-time plots) from the time-lapse image sequences to visualize the life history of individual microtubule ends.
-
From the kymographs, measure the slopes of the lines to determine the growth and shrinkage rates.
-
Identify the points of transition between growth/pause and shrinkage to calculate the catastrophe frequency.
-
Identify the points of transition from shrinkage to growth/pause to calculate the rescue frequency.
-
Specialized software (e.g., ImageJ with plugins, MATLAB) can be used for automated or semi-automated tracking and analysis.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to thoroughly investigate the effects of this compound on microtubule dynamics. By employing a combination of in vitro biochemical assays and cell-based imaging techniques, a comprehensive understanding of the mechanism of action of this potent antimicrotubule agent can be achieved. The quantitative data derived from these experiments is essential for the preclinical and clinical development of this compound and other novel microtubule-targeting drugs in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating (R)-Taltobulin Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the potent microtubule inhibitor (R)-Taltobulin, ensuring its proper dissolution in aqueous buffers is critical for experimental success and data reproducibility. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as HTI-286) is a synthetic analog of the natural tripeptide hemiasterlin (B1673049). It is a potent anti-microtubule agent that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1] Like many hydrophobic small molecules, this compound has limited solubility in aqueous solutions, which can lead to precipitation when diluted from an organic solvent stock (like DMSO) into buffers used for biological assays. This can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2] It is advisable to prepare a high-concentration stock (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4][5]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?
A3: This is a common issue known as "crashing out." Several strategies can mitigate this:
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit.
-
Perform serial dilutions: Instead of a single large dilution, perform intermediate dilution steps in your aqueous buffer.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant effects. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use pre-warmed buffer: Adding the compound to a buffer that is at the experimental temperature (e.g., 37°C) can sometimes improve solubility compared to a cold buffer.
-
Employ solubilizing agents: Excipients like cyclodextrins or surfactants can be used to enhance the aqueous solubility of this compound.
Q4: Can I use sonication to dissolve this compound in my buffer?
A4: Gentle sonication in a water bath can be a useful technique to aid in the dissolution of this compound in your final aqueous solution.[6] However, it's important to be cautious about the potential for compound degradation with excessive heat generated during sonication.
Q5: How stable is this compound in DMSO and aqueous solutions?
A5: Stock solutions of this compound in anhydrous DMSO are generally stable for several months when stored properly at -20°C or -80°C and protected from light.[3][4][5] However, the stability in aqueous buffers is significantly lower. It is highly recommended to prepare fresh working solutions in aqueous buffers for each experiment. Studies on other small molecules in DMSO have shown that the presence of water can increase the rate of degradation, and repeated freeze-thaw cycles can also be detrimental.[3][4][5][7][8]
Troubleshooting Guides
Issue 1: Visible Precipitation of this compound in Aqueous Buffer
Symptoms: The solution appears cloudy, hazy, or contains visible particles immediately after adding the this compound DMSO stock or after a short incubation period.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Symptoms: High variability between replicate wells or experiments, or a lack of a clear dose-response curve.
Potential Cause: Undissolved this compound leading to inconsistent effective concentrations.
Recommendations:
-
Visual Inspection: Before adding your prepared this compound solution to your cells or assay, visually inspect it against a light source for any signs of haziness or particles.
-
Centrifugation: If you suspect microprecipitation, centrifuge your prepared solution at high speed (e.g., >10,000 x g) for 10-15 minutes and carefully use the supernatant. Note that this will reduce the actual concentration of the solubilized compound.
-
Solubility Testing: Perform a simple solubility test to determine the approximate solubility limit of this compound in your specific buffer system. This can be done by preparing a serial dilution and observing the highest concentration that remains clear.
Data Presentation: Solubility of Taltobulin
| Solvent/Formulation | Solubility | Notes |
| DMSO | ≥ 10 mM | Common solvent for stock solutions.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A formulation for Taltobulin hydrochloride. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A formulation for Taltobulin hydrochloride using a cyclodextrin. |
| Aqueous Buffers (e.g., PBS, Tris) | Low | Prone to precipitation when diluted from DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using Serial Dilution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Create an intermediate dilution of the stock solution in DMSO. For a final assay concentration of 10 µM, you might dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Warm your final aqueous buffer (e.g., cell culture medium) to the desired experimental temperature (e.g., 37°C).
-
To achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 1 mM intermediate stock to 999 µL of the pre-warmed aqueous buffer.
-
Gently vortex the solution immediately after adding the DMSO stock.
-
Visually inspect the solution for any signs of precipitation before use.
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Slowly add the this compound DMSO stock to the HP-β-CD solution while vortexing to achieve your desired final concentration. The molar ratio of HP-β-CD to this compound should be optimized, but a starting point could be a significant molar excess of the cyclodextrin.
-
Allow the mixture to equilibrate for at least 30 minutes at room temperature with gentle agitation.
-
This solution can then be further diluted in your aqueous buffer for the final assay.
Mandatory Visualizations
This compound Mechanism of Action
This compound exerts its cytotoxic effects by interfering with microtubule dynamics. It binds to tubulin, the building block of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. It is understood to bind near the Vinca alkaloid binding site on tubulin.[9]
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hybrids of the hemiasterlin analogue taltobulin and the dolastatins are potent antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting (R)-Taltobulin precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of (R)-Taltobulin in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A1: Precipitation of this compound in cell culture medium is a common issue that can arise from several factors. The most probable causes include:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions such as cell culture media.
-
Improper Dilution Technique: Adding a highly concentrated DMSO stock solution directly to the aqueous medium can cause the compound to crash out of solution.[1]
-
High Final Concentration: The desired final concentration of this compound may exceed its maximum soluble concentration in the specific cell culture medium being used.
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[2][3]
-
Temperature Fluctuations: Changes in temperature, such as moving vessels in and out of an incubator, can affect compound solubility.[4] Repeated freeze-thaw cycles of stock solutions should also be avoided.[5]
-
pH of the Medium: The pH of the cell culture medium can influence the solubility of pH-sensitive compounds.[2]
Q2: What is the recommended procedure for preparing this compound working solutions to avoid precipitation?
A2: To minimize precipitation, a serial dilution method is recommended. This involves creating an intermediate dilution of the high-concentration stock before preparing the final working solution.
Recommended Dilution Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution; gentle warming at 37°C or vortexing can be used if necessary.[2] Aliquot this stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5]
-
Create an Intermediate Dilution: Before preparing your final working solution, dilute the high-concentration stock to a lower concentration (e.g., 1 mM) in DMSO.[1][4]
-
Prepare the Final Working Solution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[2][4] Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently swirling or vortexing.[4] For example, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM intermediate stock to 1 mL of medium.
-
Final Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation.[4]
Below is a workflow diagram illustrating the recommended dilution procedure.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: The solubility of this compound can vary between different types of cell culture media due to their unique compositions.[2] It is advisable to empirically determine the maximum soluble concentration in your specific medium. A detailed protocol for this is provided in the "Experimental Protocols" section. The general steps involve preparing serial dilutions of this compound in your medium, incubating them under normal cell culture conditions, and then visually or spectrophotometrically assessing for precipitation.[4]
Q4: The precipitation persists even with proper dilution techniques. What other factors should I consider?
A4: If precipitation continues, consider the following factors:
-
Cell Culture Medium Components: Certain media have high concentrations of salts or other components that can promote precipitation.[2][6] If possible, test the solubility in a simpler basal medium.
-
Serum Concentration: Proteins in fetal bovine serum (FBS) can sometimes interact with small molecules. While serum can also aid in solubilization, its effect can be compound-dependent.[7] Consider testing solubility with different serum concentrations.
-
pH Stability: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of this compound.[2] Ensure your medium is adequately buffered for the CO2 concentration in your incubator.
-
Evaporation: In long-term experiments, evaporation from culture plates can increase the concentration of all components, potentially leading to precipitation. Use low-evaporation lids or seal plates with gas-permeable membranes to minimize this effect.[4]
The following diagram illustrates the logical flow for troubleshooting precipitation issues.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Remarks |
| DMSO | ≥ 100 mg/mL | May require sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[8] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Note: The aqueous solubility of this compound is low. The maximum soluble concentration in specific cell culture media should be determined empirically as it is influenced by the medium's composition.
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Cellular Tolerance | Recommendation |
| ≤ 0.1% | Generally well-tolerated by most cell lines. | Recommended for most experiments to minimize solvent effects.[1] |
| 0.1% - 0.5% | May be tolerated by some robust cell lines. | A DMSO-only vehicle control is critical.[5] |
| > 0.5% | Can cause cellular toxicity and affect experimental results. | Generally not recommended. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains in solution in a specific complete cell culture medium.
Materials:
-
This compound powder
-
100% DMSO (anhydrous)
-
Complete cell culture medium of interest (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm (optional)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2-fold serial dilution series of the 10 mM stock in DMSO. For example, in microcentrifuge tubes, dilute the 10 mM stock to 5 mM, 2.5 mM, 1.25 mM, and so on.
-
In a 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well.
-
Add 2 µL of each DMSO dilution to the corresponding wells of the 96-well plate. This will create a final DMSO concentration of 1%. Also, include a DMSO-only control (2 µL of 100% DMSO).
-
Gently mix the plate by tapping or using a plate shaker.
-
Incubate the plate at 37°C and 5% CO2 for a duration relevant to your planned experiment (e.g., 2 hours, 24 hours).
-
Assess for precipitation:
-
Visual Inspection: Carefully observe each well against a dark background for any signs of cloudiness, crystals, or precipitate.
-
Spectrophotometric Analysis (Optional): Read the absorbance of the plate at 600 nm.[4] An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance is considered the maximum working soluble concentration under those conditions.[4]
Signaling Pathway
This compound is a potent microtubule inhibitor.[8][9] It disrupts tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. This disruption leads to mitotic arrest and subsequently induces apoptosis (programmed cell death).[9][10]
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Culture Media: A Review [labome.com]
- 4. benchchem.com [benchchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
improving the stability of (R)-Taltobulin working solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (R)-Taltobulin working solutions and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To maintain the stability and activity of this compound, it is crucial to adhere to proper storage conditions. Stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be aliquoted into small, single-use vials to prevent degradation from repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Always ensure the vials are tightly sealed to prevent moisture absorption.
Q2: My this compound solution is precipitating when I add it to my cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation is a common issue with hydrophobic compounds like Taltobulin when a concentrated DMSO stock is diluted into an aqueous cell culture medium.[2][3] This "solvent shift" can cause the compound to exceed its aqueous solubility limit and crash out of solution.[2]
Here are several strategies to prevent precipitation:
-
Lower the Final Concentration: Ensure the final concentration of this compound in your experiment does not exceed its solubility limit in the medium.
-
Pre-warm the Medium: Always add the Taltobulin stock solution to a culture medium that has been pre-warmed to 37°C.[2]
-
Use Serum: The presence of proteins like albumin in Fetal Bovine Serum (FBS) can bind to hydrophobic drugs and increase their apparent solubility.[2] If your experimental design allows, perform dilutions in serum-containing media.
-
Perform Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-containing medium, mix gently, and then add this intermediate solution to the final volume of the medium.[2]
-
Control Final DMSO Concentration: While DMSO is necessary for initial solubilization, high final concentrations can be toxic to cells. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[3][4]
Q3: I am observing inconsistent results between experimental replicates. What are the potential causes related to the working solution?
A3: Inconsistent results can stem from several factors related to solution stability and handling:
-
Incomplete Solubilization: Ensure the this compound is fully dissolved in the stock solution. If needed, gentle warming to 37°C and brief sonication can aid dissolution.[3][4]
-
Precipitation: Fine, unobserved precipitate can lead to variable effective concentrations. Visually inspect the final working solution for any cloudiness or particulates. Centrifuging the solution before use can help remove precipitates.
-
Degradation: this compound may degrade in the working solution over time, especially when incubated at 37°C. It is highly recommended to prepare fresh working solutions for each experiment.[2]
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes of concentrated stock solutions. Use calibrated pipettes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Loss of Compound Activity | Degradation in Solution: this compound may be unstable in aqueous media at 37°C over extended periods. | Prepare working solutions fresh for each experiment. For long-term experiments, consider replenishing the media with freshly prepared Taltobulin solution at appropriate intervals. Perform a stability study under your specific experimental conditions (see Protocol 1). |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into single-use vials upon preparation to avoid repeated temperature cycling.[1] | |
| Improper Storage: Storing stock solutions at incorrect temperatures or in unsealed vials can compromise stability. | Store stock solutions at -20°C (short-term) or -80°C (long-term) in tightly sealed vials.[1] | |
| High Variability in Cell Viability Assays | Uneven Cell Seeding: Non-uniform cell density across wells leads to variable results. | Ensure a homogenous single-cell suspension before seeding. |
| Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, altering compound concentration. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity. | |
| Compound Precipitation: Precipitation leads to inconsistent effective concentrations across wells. | Follow the recommendations in FAQ Q2 to prevent precipitation. Visually inspect plates under a microscope for any signs of drug precipitate. | |
| No G2/M Arrest Observed in Cell Cycle Analysis | Suboptimal Concentration: The concentration may be too low to induce a robust mitotic arrest or too high, causing rapid apoptosis and depleting the G2/M population. | Perform a dose-response experiment using concentrations around the reported IC50 value for your cell line.[5] |
| Incorrect Timing: The peak of G2/M arrest is time-dependent, typically occurring 16-24 hours post-treatment.[5] | Conduct a time-course experiment (e.g., 12, 24, 36 hours) to determine the optimal time point for analysis in your specific cell line.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess this compound Stability
This protocol provides a framework for performing a forced degradation study to determine the stability of this compound in your specific experimental medium using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time under specific stress conditions (e.g., temperature, pH).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (or buffer, e.g., PBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)
-
Incubator set to 37°C
-
Sterile, low-protein-binding microcentrifuge tubes or plates
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into your pre-warmed (37°C) experimental medium to the final working concentration (e.g., 10 µM).
-
Incubation: Aliquot the working solution into sterile, sealed tubes or wells. Place them in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator. The T=0 sample represents 100% integrity.
-
Sample Storage: Immediately store the collected aliquots at -80°C to halt any further degradation until HPLC analysis.
-
HPLC Analysis:
-
Thaw the samples and centrifuge to pellet any precipitate.
-
Analyze the supernatant from each time point by a validated stability-indicating HPLC method.
-
The method should be able to separate the parent this compound peak from any potential degradant peaks.
-
-
Data Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
-
Data Presentation:
| Time (Hours) | Mean Peak Area (n=3) | % this compound Remaining |
| 0 | [Insert Value] | 100% |
| 2 | [Insert Value] | [Calculate %] |
| 4 | [Insert Value] | [Calculate %] |
| 8 | [Insert Value] | [Calculate %] |
| 24 | [Insert Value] | [Calculate %] |
| 48 | [Insert Value] | [Calculate %] |
Visualizations
This compound Mechanism of Action: Signaling Pathway to Apoptosis
This compound is a microtubule-destabilizing agent.[1] It inhibits tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division.[1][6] This disruption activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.[4] Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, involving the activation of caspases and leading to programmed cell death.[1]
Caption: Signaling pathway of this compound leading to apoptosis.
Troubleshooting Workflow for this compound Solution Instability
This workflow provides a logical sequence of steps to diagnose and resolve common issues related to the stability of this compound working solutions.
Caption: A workflow for troubleshooting this compound stability issues.
General Experimental Workflow for Using this compound
This diagram outlines the key steps from solution preparation to data analysis for a typical cell-based assay using this compound.
Caption: General experimental workflow for this compound cell-based assays.
References
Technical Support Center: (R)-Taltobulin In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the protocol for in vivo administration of (R)-Taltobulin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as HTI-286, is a potent synthetic analogue of the tripeptide hemiasterlin.[1][2] It functions as an antimicrotubule agent by inhibiting the polymerization of tubulin.[1][3] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis (programmed cell death) in cancer cells.[1][3] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, making it effective against multidrug-resistant tumor cell lines.[1][2]
Q2: What are the recommended routes of administration for in vivo studies?
This compound has been successfully administered in vivo via both intravenous (i.v.) and oral (p.o.) routes in preclinical animal models.[2] The choice of administration route will depend on the specific experimental design and objectives.
Q3: Is this compound effective against a broad range of cancers?
In vitro studies have demonstrated that Taltobulin is a potent inhibitor of cell growth across a variety of tumor cell lines, including leukemia, ovarian, non-small cell lung cancer (NSCLC), breast, colon, and melanoma, with an average IC50 of 2.5±2.1 nM.[1] In vivo studies have confirmed its efficacy in inhibiting the growth of various human tumor xenografts in mice.[2]
Q4: What are the known signaling pathways affected by this compound?
By disrupting microtubule dynamics and inducing mitotic arrest, this compound indirectly influences key signaling pathways that regulate cell survival and proliferation. These include the PI3K/AKT/mTOR and Raf/MEK/ERK pathways, which are often dysregulated in cancer. The cellular stress induced by mitotic arrest can lead to the activation of apoptotic pathways.
Troubleshooting Guide for In Vivo Administration
This guide addresses specific issues that may be encountered during the preparation and administration of this compound formulations for in vivo experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the formulation during preparation. | Incomplete dissolution of this compound. The aqueous component (saline) was added too quickly. | Gently warm the solution to 37°C. Use a sonicator to aid dissolution. Ensure thorough mixing after the addition of each solvent. Add the final aqueous component (saline) slowly while vortexing. |
| Crystallization of the drug in the formulation over time. | The formulation is supersaturated or unstable at the storage temperature. | It is highly recommended to prepare the formulation fresh before each use. If short-term storage is necessary, keep it at a controlled room temperature and visually inspect for any precipitation before administration. |
| Phase separation (oily droplets) in the formulation. | The components are not fully miscible at the prepared ratios or temperature. | Ensure the correct order of solvent addition as specified in the protocol. Homogenize the solution thoroughly after the addition of each component. Gentle warming can also help to ensure miscibility. |
| Adverse reactions in animals upon injection (e.g., irritation, distress, hemolysis). | The concentration of DMSO or other organic solvents may be too high. The injection volume is too large or the injection speed is too fast. | Optimize the formulation to use the lowest effective concentration of organic solvents. For intravenous administration, consider further dilution with a suitable vehicle if possible. Administer the injection slowly and monitor the animal closely for any adverse reactions. |
| Lack of expected in vivo efficacy. | Compound degradation. Sub-optimal dosing or schedule. Issues with the animal model. | Ensure the compound has been stored correctly to prevent degradation. Perform a dose-response study to determine the optimal dosage and administration schedule for your specific tumor model. Verify the health and suitability of the animal models used in the experiment. |
Experimental Protocols
Preparation of this compound Formulation for Intravenous (i.v.) Administration
This protocol is based on a commonly used vehicle for poorly water-soluble compounds in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
PEG300, low-aldehyde
-
Tween-80 (Polysorbate 80), low-aldehyde
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Solvent Addition (Order is critical):
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock (for a final concentration of 40% PEG300). Mix thoroughly by vortexing.
-
Add 0.5 volumes of Tween-80 (for a final concentration of 5% Tween-80). Mix thoroughly.
-
Slowly add 4.5 volumes of sterile saline to the organic mixture while continuously vortexing to prevent precipitation.
-
-
Final Formulation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound should be calculated based on the desired dosage. For example, a 2.5 mg/mL solution can be achieved with this protocol.
-
Pre-administration Check: Before injection, visually inspect the solution to ensure it is clear and free of any precipitates. If precipitation has occurred, gentle warming and sonication may be used to redissolve the compound.
Note: It is recommended to prepare this formulation fresh on the day of use.
Quantitative Data Summary
In Vivo Efficacy of Taltobulin in Human Tumor Xenograft Models
| Tumor Model | Administration Route | Dosage | Tumor Growth Inhibition (%) | Day of Measurement |
| Lox Melanoma | p.o. | 3 mg/kg | 96-98 | 12 |
| KB-3-1 Epidermoid | p.o. | 3 mg/kg | 82 | Not Specified |
| HCT-15 | i.v. | 1.6 mg/kg | Not Specified | Not Specified |
| DLD-1 | i.v. | 1.6 mg/kg | Not Specified | Not Specified |
| MX-1W | i.v. | 1.6 mg/kg | 97 | Not Specified |
| KB-8-5 | i.v. | 1.6 mg/kg | 84 | 14 |
Data compiled from publicly available research.[2]
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for In Vivo Administration
Caption: Workflow for this compound in vivo experiments.
References
minimizing cytotoxicity of (R)-Taltobulin to non-cancerous cells
Topic: Minimizing Cytotoxicity of (R)-Taltobulin to Non-cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of this compound to non-cancerous cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to cell death?
This compound is a potent synthetic analogue of the natural tripeptide hemiasterlin (B1673049).[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization.[1][2] By binding to tubulin, it disrupts the dynamic assembly of microtubules, which are essential components of the cytoskeleton. This disruption leads to the arrest of the cell cycle in the mitotic (M) phase, ultimately triggering programmed cell death, or apoptosis.[1][2]
Q2: Does this compound show any inherent selectivity for cancer cells over non-cancerous cells?
Preclinical studies have suggested some degree of selectivity. For instance, one study found that this compound significantly inhibited the proliferation of various hepatic tumor cell lines in vitro, while no decrease in the viability of primary human hepatocytes (non-cancerous liver cells) was observed at the same concentrations.[3] This suggests that some non-cancerous cells may be less sensitive to the cytotoxic effects of this compound. However, the cytotoxic profile can vary significantly across different cell types.
Q3: What are the common reasons for observing high cytotoxicity in non-cancerous cell lines during my experiments?
Several factors could contribute to high cytotoxicity in your non-cancerous control cell lines:
-
High Proliferation Rate: Non-cancerous cell lines with a high proliferation rate may be more susceptible to microtubule-targeting agents like this compound, as these agents primarily affect dividing cells.
-
Inappropriate Concentration Range: The concentration of this compound used may be too high for the specific non-cancerous cell line being tested. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.
-
Extended Exposure Time: Continuous exposure to the drug for a prolonged period can lead to increased off-target effects and cytotoxicity in non-cancerous cells.
-
Cell Line Specific Sensitivity: Different cell types have varying sensitivities to chemotherapeutic agents due to differences in cell cycle regulation, drug efflux pump expression, and apoptosis signaling pathways.
Q4: What strategies can I employ to reduce the cytotoxicity of this compound to my non-cancerous control cells?
Several strategies can be explored to protect non-cancerous cells from the cytotoxic effects of this compound:
-
Cyclotherapy (Inducing Temporary Cell Cycle Arrest): This approach involves pre-treating non-cancerous cells with an agent that induces a temporary and reversible cell cycle arrest, typically in the G1 phase. Since this compound targets cells in mitosis, arrested cells are less susceptible to its effects. This can be achieved using:
-
CDK4/6 Inhibitors (e.g., Palbociclib, Trilaciclib): These inhibitors block the progression from the G1 to the S phase of the cell cycle.
-
p53 Inducers (e.g., Nutlin-3a): Activation of p53 in normal cells can also lead to a protective cell cycle arrest.
-
-
Growth Factor Co-treatment: The addition of specific hematopoietic growth factors can help mitigate the cytotoxic effects on specific non-cancerous cell lineages, such as hematopoietic stem and progenitor cells.
-
Dose and Schedule Optimization: Experimenting with lower concentrations of this compound and pulsed exposure schedules (e.g., 24-hour exposure followed by a drug-free period) may reduce toxicity to non-cancerous cells while maintaining efficacy against cancer cells.
Q5: How can I assess if my protective strategy is working?
You can evaluate the effectiveness of your cytoprotective strategy by:
-
Comparing IC50 Values: Determine the IC50 of this compound in your non-cancerous and cancerous cell lines with and without the protective agent. A successful strategy will result in a significantly higher IC50 value for the non-cancerous cells.
-
Apoptosis Assays: Measure markers of apoptosis, such as caspase-3/7 activation, in both cell types. A protective effect would be indicated by a reduction in apoptosis in the non-cancerous cells.
-
Cell Viability Assays: Use assays like MTT or MTS to quantify the percentage of viable cells after treatment.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous vs. Non-cancerous Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Cancer Cell Lines | |||
| CCRF-CEM | Leukemia | 0.2 ± 0.03 | [4] |
| 1A9 | Ovarian | 0.6 ± 0.1 | [4] |
| A549 | Non-Small Cell Lung | 1.1 ± 0.5 | [4] |
| NCI-H1299 | Non-Small Cell Lung | 6.8 ± 6.1 | [4] |
| MX-1W | Breast | 1.8 ± 0.6 | [4] |
| MCF-7 | Breast | 7.3 ± 2.3 | [4] |
| HCT-116 | Colon | 1.1 ± 0.4 | [4] |
| HT29 | Colon | 1.5 ± 0.6 | [4] |
| LOX IMVI | Melanoma | 3.6 ± 0.9 | [4] |
| Non-cancerous Cell Lines | |||
| Primary Human Hepatocytes | Normal Liver | No decrease in viability observed | [3] |
Note: This table is based on available data and should be supplemented with experimental data from the specific non-cancerous cell lines used in your research.
Experimental Protocols
Protocol for Assessing Cell Viability using MTT Assay
This protocol is used to determine the cytotoxicity of this compound.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells (both cancerous and non-cancerous) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol for Cyclotherapy using a CDK4/6 Inhibitor
This protocol provides a template for protecting non-cancerous cells from this compound-induced cytotoxicity by inducing a temporary G1 cell cycle arrest.
Materials:
-
This compound
-
CDK4/6 inhibitor (e.g., Palbociclib)
-
Cell culture medium
-
96-well plates
-
Reagents for cell viability or apoptosis assay
Procedure:
-
Seed both non-cancerous and cancerous cells in separate 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the non-cancerous cells with a low, non-toxic concentration of the CDK4/6 inhibitor (e.g., 100-500 nM of Palbociclib) for 12-24 hours to induce G1 arrest. The optimal concentration and duration should be determined empirically for each cell line.
-
Co-treatment: After the pre-treatment period, add serial dilutions of this compound to both the CDK4/6 inhibitor-treated non-cancerous cells and the untreated cancerous cells.
-
Incubate the plates for the desired exposure time to this compound (e.g., 24 or 48 hours).
-
After the co-treatment, assess cell viability or apoptosis in both cell lines using an appropriate method (e.g., MTT assay or Caspase-3/7 assay).
-
Compare the IC50 values of this compound for the non-cancerous cells with and without CDK4/6 inhibitor pre-treatment to evaluate the protective effect.
Protocol for Assessing Apoptosis via Caspase-3/7 Activation
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
This compound
-
Cell culture medium
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and with or without a cytoprotective agent as per your experimental design).
-
Incubate for the desired treatment duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
Analyze the data to determine the level of caspase-3/7 activation in response to the treatments.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for cyclotherapy to protect non-cancerous cells.
References
- 1. Video: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model [jove.com]
- 2. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Assay Sensitivity for (R)-Taltobulin Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays for evaluating the effects of (R)-Taltobulin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation and function of microtubules.[1][2] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, induction of apoptosis (programmed cell death), and ultimately, inhibition of tumor cell growth.[1][3] this compound is effective against a broad range of cancer cell lines and has been shown to circumvent P-glycoprotein-mediated drug resistance.[1][2]
Q2: What are the key assays to measure the effects of this compound?
The primary assays for characterizing the effects of this compound include:
-
Tubulin Polymerization Assay: Directly measures the inhibitory effect of this compound on the formation of microtubules from purified tubulin.[3][4][5]
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo): Determine the concentration-dependent inhibitory effect of this compound on the proliferation of cancer cell lines and are used to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[1][6][7]
-
Cell Cycle Analysis: Quantifies the percentage of cells in different phases of the cell cycle to confirm the induction of G2/M arrest.[8]
-
Immunofluorescence Microscopy: Visually assesses the disruption of the microtubule network and mitotic spindle formation within cells.[8][9]
-
Apoptosis Assays (e.g., Annexin V staining, Caspase activity assays): Detect and quantify the induction of apoptosis in response to this compound treatment.
-
Western Blotting: Analyzes the expression levels of key proteins involved in the cell cycle (e.g., Cyclin B1), apoptosis (e.g., cleaved PARP, cleaved Caspase-3), and microtubule dynamics.[8]
Q3: What is a typical IC50 value for this compound?
This compound is a highly potent compound with an average IC50 of 2.5 ± 2.1 nM and a median value of 1.7 nM across a panel of 18 different human tumor cell lines, including leukemia, ovarian, non-small cell lung cancer (NSCLC), breast, colon, and melanoma cell lines.[1][2] For MCF-7 breast cancer cells, reported IC50 values for antimitotic and cytotoxic activity are 10 nM and 25 nM, respectively.[6][10]
Troubleshooting Guides
Cell Viability Assays
Q4: My cell viability assay (e.g., MTT) shows a weaker than expected cytotoxic effect or a high IC50 value for this compound. What are the potential causes and solutions?
Several factors can contribute to reduced sensitivity in cell viability assays. The following table outlines common issues and troubleshooting strategies.
| Potential Cause | Troubleshooting Suggestions |
| Drug Insolubility | Ensure this compound is fully dissolved in a suitable solvent like DMSO before further dilution in culture medium. Visually inspect for any precipitates.[8] |
| Suboptimal Cell Seeding Density | An excessively high cell density can diminish the effective drug concentration per cell. Optimize the seeding density to ensure cells are in the logarithmic growth phase during treatment.[8] |
| Cell Line Resistance | The cell line may exhibit intrinsic or acquired resistance. This can be due to overexpression of drug efflux pumps (e.g., P-glycoprotein) or expression of specific tubulin isotypes (e.g., βIII-tubulin) that are less sensitive to the inhibitor.[8][11] Consider using a different cell line or investigating resistance mechanisms. |
| Inadequate Incubation Time | For cell proliferation assays with microtubule-targeting agents, an incubation time of 72 hours is often effective.[12] However, the optimal time can vary depending on the cell line's doubling time. |
| Assay Incompatibility | In rare cases, the chosen cell viability assay may not be compatible with the cell line. Consider trying an alternative assay, for example, switching from an MTT (tetrazolium reduction) assay to a CellTiter-Glo (luminescent) assay.[13] |
| Drug Degradation | Improper storage of this compound can lead to degradation. Store the compound as recommended on the certificate of analysis, typically at -20°C or -80°C.[12][] |
Tubulin Polymerization Assays
Q5: I am not observing significant inhibition of tubulin polymerization in my in vitro assay. How can I enhance the sensitivity?
Optimizing the conditions of the tubulin polymerization assay is crucial for detecting the effects of inhibitors like this compound.
| Parameter | Strategy to Enhance Sensitivity to Inhibitors |
| Glycerol (B35011) Concentration | Glycerol is a polymerization enhancer. Reducing the glycerol concentration (e.g., from 10% to 5% or 3%) will slow down the control polymerization rate, making the assay more sensitive to the effects of inhibitors.[5] |
| Tubulin Concentration | Using a higher concentration of tubulin (e.g., 5 mg/ml) can make the assay more sensitive to depolymerizing agents.[5] |
| Temperature | Ensure the microplate reader is pre-warmed to and maintained at 37°C. Tubulin polymerization is highly temperature-dependent, and inefficient polymerization will mask the effects of inhibitors.[5] Pipetting tubulin into pre-warmed wells is critical.[5] |
| Buffer Composition | Verify the correct composition and pH of the polymerization buffer (e.g., G-PEM). Ensure the GTP concentration is sufficient (typically 1 mM).[4][12] |
| Controls | Always include a positive control inhibitor (e.g., Nocodazole or Colchicine) and a vehicle control (e.g., DMSO) to validate the assay's performance.[12] |
Experimental Protocols
Detailed Protocol for In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This protocol is adapted from commercially available kits and is designed to measure the effect of this compound on the polymerization of purified tubulin.
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein to a final concentration of 10 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.[12]
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer. Keep on ice.[12]
-
Prepare serial dilutions of this compound and control compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer, and DMSO as a vehicle control) in General Tubulin Buffer. The final DMSO concentration should not exceed 2%.[12]
-
-
Assay Setup (in a pre-chilled 96-well plate on ice):
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding 10 µL of the 10 mg/mL tubulin solution to each well (final tubulin concentration will be approximately 3 mg/mL). Mix gently by pipetting up and down.[12]
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[5]
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.[4][5]
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time to generate polymerization curves.
-
The inhibitory effect of this compound can be quantified by comparing the Vmax (maximum rate of polymerization) and the final polymer mass (maximum OD340) to the vehicle control.[4]
-
Workflow for a Cell-Based Assay to Quantify Microtubule Disruption
This workflow describes a quantitative immunofluorescence-based assay to measure the depolymerizing effect of this compound on cellular microtubules.
Caption: Workflow for quantifying this compound-induced microtubule disruption.
Signaling Pathways
This compound's Action and a Resistance Pathway
This compound exerts its cytotoxic effects by inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis. However, the sensitivity of cancer cells to this compound can be modulated by cellular signaling pathways. For instance, in MCF-7 breast cancer cells, the activation of the FGF1 signaling pathway can confer resistance. This pathway involves the activation of both the MEK/ERK and PI3K/AKT signaling cascades, which promote cell survival and can counteract the effects of this compound.[15] Understanding these pathways is crucial for interpreting variable assay results and developing strategies to overcome resistance.
Caption: this compound's mechanism and a resistance pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abscience.com.tw [abscience.com.tw]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 15. FGF1 Protects MCF-7 Cells against Taltobulin through Both the MEKs/ERKs and PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in tubulin polymerization assays with (R)-Taltobulin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in tubulin polymerization assays using (R)-Taltobulin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as HTI-286, is a potent synthetic analog of the marine natural product hemiasterlin (B1673049).[1] It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[1][2] this compound binds to the vinca (B1221190) domain of tubulin.[3]
Q2: What are the common methods to monitor tubulin polymerization?
The two most common methods are:
-
Turbidity/Absorbance-based Assay: This method measures the increase in light scattering at 340 nm as tubulin monomers polymerize into microtubules.[4][5]
-
Fluorescence-based Assay: This method utilizes a fluorescent reporter, such as DAPI, which exhibits increased fluorescence upon binding to polymerized microtubules.[6]
Q3: What is a typical sigmoidal curve in a tubulin polymerization assay?
A standard tubulin polymerization reaction produces a sigmoidal curve with three phases:
-
Nucleation (Lag Phase): An initial slow phase where tubulin dimers form small oligomers or "nuclei".
-
Growth (Polymerization Phase): A rapid increase in signal (absorbance or fluorescence) as microtubules elongate.
-
Steady-State Equilibrium: A plateau phase where the rates of polymerization and depolymerization are equal.[4]
Q4: How does this compound affect the polymerization curve?
As a tubulin polymerization inhibitor, this compound will decrease the rate and extent of polymerization in a dose-dependent manner. This results in a lower slope of the growth phase and a lower plateau of the steady-state phase compared to a vehicle control.[4]
Troubleshooting Guide
This guide addresses specific issues that may lead to variability in your tubulin polymerization assays with this compound.
Issue 1: High Variability Between Replicate Wells
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Pipetting | Use a multichannel or repeating pipette for adding reagents, especially the tubulin solution, to ensure simultaneous initiation of polymerization. Ensure proper mixing without introducing air bubbles, which can interfere with readings. |
| Temperature Gradients | Ensure the 96-well plate is uniformly heated. Use the central wells of the plate to minimize edge effects. Pre-warm the plate reader to 37°C before starting the assay.[4] |
| Inhibitor Precipitation | Visually inspect the wells for any precipitation of this compound, especially at higher concentrations. Ensure the final solvent concentration (e.g., DMSO) is kept low and consistent across all wells. |
Issue 2: No or Weak Polymerization in Control Wells
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Tubulin | Tubulin is sensitive to freeze-thaw cycles. Aliquot tubulin upon receipt and store at -80°C. Avoid repeated freeze-thawing. If aggregates are suspected, centrifuge the tubulin solution at high speed before use. |
| Degraded GTP | GTP is essential for tubulin polymerization and is prone to degradation. Prepare fresh GTP solutions or use aliquots stored at -80°C. Avoid multiple freeze-thaw cycles of the GTP stock.[4] |
| Incorrect Assay Temperature | Tubulin polymerization is highly temperature-dependent and optimal at 37°C. Ensure your plate reader is accurately calibrated and pre-warmed.[4] |
| Incorrect Buffer Composition | Verify the pH and concentration of all buffer components, such as PIPES, MgCl₂, and EGTA. |
Issue 3: Absence of a Lag Phase in the Polymerization Curve
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Tubulin Aggregates | Small tubulin aggregates can act as "seeds" for polymerization, bypassing the nucleation phase. To remove aggregates, ultracentrifuge the tubulin stock solution before setting up the assay. |
| Contaminants | Ensure all buffers and water are free of contaminants that could promote nucleation. |
Data Presentation
The following tables summarize the biological activity of this compound (HTI-286).
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Concentration | % Inhibition of Tubulin Polymerization | Assay Type |
| This compound (HTI-286) | 0.1 µM | 41% | Turbidity-based |
| This compound (HTI-286) | 1.0 µM | ~100% | Turbidity-based |
| Vincristine | 0.1 µM | 30% | Turbidity-based |
| Colchicine | 0.1 µM | 19% | Turbidity-based |
Data is based on a cell-free system with purified bovine tubulin.
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Lines | Average IC₅₀ (nM) |
| This compound (HTI-286) | 18 human tumor cell lines | 2.5 ± 2.1 |
| Paclitaxel | 18 human tumor cell lines | 128 ± 369 |
IC₅₀ values were determined after a 3-day continuous exposure.[7]
Experimental Protocols
Protocol 1: Turbidity-Based Tubulin Polymerization Assay
This protocol is for a standard 96-well plate format.
Materials:
-
Lyophilized tubulin (e.g., porcine or bovine)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Nocodazole)
-
Pre-warmed 96-well plate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10x stock of this compound and controls by diluting in General Tubulin Buffer.
-
On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[4]
-
-
Assay Procedure:
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[4]
-
-
Data Analysis:
-
Subtract the baseline absorbance at time zero from all subsequent readings.
-
Plot absorbance versus time to generate polymerization curves.
-
To determine the IC₅₀ value, calculate the maximum rate of polymerization (Vmax) for each concentration of this compound. Plot the Vmax against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
Materials:
-
Same as Protocol 1, with the addition of a fluorescent reporter dye (e.g., DAPI).
-
Black, opaque 96-well plate.
Procedure:
-
Preparation of Reagents:
-
Follow the same reagent preparation as in Protocol 1, adding the fluorescent reporter to the tubulin polymerization mix at its recommended final concentration.
-
-
Assay Procedure:
-
The assay procedure is identical to the turbidity-based assay, using a black, opaque 96-well plate.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI) every 60 seconds for 60 minutes at 37°C.[4]
-
-
Data Analysis:
-
The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro tubulin polymerization assay.
Signaling Pathway of Microtubule Destabilization
Caption: Signaling cascade initiated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of (R)-Taltobulin in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term studies involving the microtubule inhibitor, (R)-Taltobulin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Issue 1: Diminishing Efficacy of this compound Over Time
Q1: I've noticed that the cytotoxic effect of this compound on my cancer cell line is decreasing after several weeks of continuous culture. What could be the underlying cause?
A1: A reduction in the efficacy of this compound during long-term studies is often indicative of acquired resistance. The two primary mechanisms to consider are the development of mutations in the drug's target protein, tubulin, and the increased expression of drug efflux pumps.
-
Tubulin Mutations: Continuous exposure to a microtubule-targeting agent can select for cells with mutations in the α- or β-tubulin subunits. These mutations can alter the binding site of this compound, thereby reducing its ability to inhibit microtubule polymerization. Studies on cell lines resistant to the hemiasterlin (B1673049) analogue HTI-286, which is closely related to this compound, have identified mutations in tubulin as a key resistance mechanism. This can also lead to an overall increase in the stability of the microtubule network, counteracting the drug's effect.
-
Drug Efflux Pumps: Cancer cells can develop resistance by upregulating the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1). These pumps actively transport a wide range of drugs, including some microtubule inhibitors, out of the cell, thus lowering the intracellular concentration of this compound to sub-lethal levels.
Troubleshooting Steps:
-
Assess Tubulin Mutations:
-
Sequence the α- and β-tubulin genes of your resistant cell line and compare them to the parental (sensitive) cell line. Pay close attention to regions encoding the drug-binding site.
-
-
Evaluate Drug Efflux Pump Activity:
-
Perform a Western blot to compare the protein levels of P-glycoprotein in your resistant and parental cell lines.
-
Conduct a functional assay, such as a rhodamine 123 efflux assay, to measure the activity of P-gp. Increased efflux of rhodamine 123 in the resistant cells would suggest a role for this pump in the observed resistance.
-
Test the sensitivity of your resistant cells to this compound in the presence of a P-gp inhibitor (e.g., verapamil (B1683045) or tariquidar). A restoration of sensitivity would confirm the involvement of P-gp.
-
Issue 2: Inconsistent Results in Long-Term Viability Assays
Q2: My long-term cell viability assays with this compound are showing high variability between experiments. What factors could be contributing to this inconsistency?
A2: Inconsistent results in long-term experiments can stem from the degradation of the compound in the cell culture medium or from fluctuations in experimental conditions.
-
Compound Stability: The stability of small molecules in aqueous solutions, such as cell culture media at 37°C, can be limited. If this compound degrades over the course of your experiment, its effective concentration will decrease, leading to variable results.
-
Experimental Variability: Long-term cell culture is susceptible to variations in cell seeding density, media evaporation (especially in the outer wells of multi-well plates, known as the "edge effect"), and inconsistencies in the timing of media changes and drug replenishment.
Troubleshooting Steps:
-
Determine the Stability of this compound in Your Media:
-
It is crucial to determine the half-life of this compound under your specific experimental conditions (i.e., your cell culture medium, temperature, and CO2 levels). This can be done by incubating the drug in the medium for various time points and then quantifying the remaining intact compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Based on the stability data, establish a regular schedule for media changes and drug replenishment to maintain a consistent concentration of this compound throughout the experiment.
-
-
Standardize Your Cell Culture Protocol:
-
Ensure a homogenous cell suspension before and during seeding to achieve consistent cell numbers across wells.
-
To mitigate the "edge effect," avoid using the outer wells of your culture plates for data collection or fill them with sterile PBS or media to maintain humidity.
-
Maintain a strict and consistent schedule for all experimental procedures, including media changes and assay time points.
-
Issue 3: Unexpected Changes in Microtubule-Related Signaling
Q3: I am observing alterations in signaling pathways that are not directly targeted by this compound in my long-term treated cells. Why might this be happening?
A3: Cells can adapt to long-term inhibition of a specific pathway by activating alternative or compensatory signaling cascades to promote survival and proliferation.
-
Activation of Pro-Survival Pathways: Prolonged mitotic arrest induced by this compound can trigger stress responses and the activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR and MEK/ERK pathways. Activation of these pathways can counteract the cytotoxic effects of the drug and contribute to the development of resistance.
Troubleshooting Steps:
-
Profile Key Signaling Pathways:
-
Use Western blotting or other proteomic techniques to analyze the activation status (i.e., phosphorylation levels) of key proteins in survival pathways (e.g., Akt, mTOR, ERK1/2) in both your long-term treated and control cells.
-
-
Consider Combination Therapies:
-
If you observe the activation of a specific survival pathway, consider combining this compound with an inhibitor of that pathway to enhance its efficacy and prevent the emergence of resistance.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Microtubule Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Paclitaxel (B517696) IC₅₀ (nM) | Vincristine IC₅₀ (nM) |
| CCRF-CEM | Leukemia | ~2.5 | Data not available | Data not available |
| 1A9 | Ovarian | ~2.5 | 0.4 - 3.4 | Data not available |
| A549 | NSCLC | ~2.5 | 2.5 - 7.5 | Data not available |
| NCI-H1299 | NSCLC | ~2.5 | Data not available | Data not available |
| MX-1W | Breast | ~2.5 | Data not available | Data not available |
| MCF-7 | Breast | ~2.5 | 2.5 - 7.5 | ~239,510 |
| HCT-116 | Colon | ~2.5 | Data not available | Data not available |
| A375 | Melanoma | ~2.5 | Data not available | Data not available |
Note: IC₅₀ values are approximate and can vary depending on the specific experimental conditions. The data presented is a compilation from multiple sources and may not be directly comparable.[1][2][3][4]
Experimental Protocols
Protocol 1: General Procedure for Assessing Drug Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into multiple sterile tubes.
-
-
Incubation:
-
Place the tubes in a 37°C incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Once all time points have been collected, analyze the samples using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of intact this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t₁/₂) of the compound in your cell culture medium.
-
Protocol 2: Western Blotting for Tubulin Isotype Expression
This protocol outlines the steps for analyzing the expression levels of different β-tubulin isotypes, which can be altered in resistant cells.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for different β-tubulin isotypes (e.g., βI, βII, βIII, βIV)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total β-tubulin) to compare the expression of each isotype between parental and resistant cells.
Visualizations
Caption: Signaling pathways affected by this compound and potential resistance mechanisms.
Caption: Troubleshooting workflow for decreased this compound efficacy.
References
Technical Support Center: Strategies to Improve the Therapeutic Index of (R)-Taltobulin ADCs
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the experimental design and optimization of Antibody-Drug Conjugates (ADCs) utilizing the potent microtubule-inhibiting payload, (R)-Taltobulin. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your research, alongside detailed experimental protocols and comparative data to inform your strategies for enhancing the therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action as an ADC payload?
This compound, a synthetic analogue of the natural tripeptide hemiasterlin, is a highly potent microtubule-targeting agent.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical structure for cell division.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[1] When used as a payload in an ADC, this compound is designed to be selectively delivered to tumor cells expressing the target antigen of the monoclonal antibody, thereby concentrating its cytotoxic effect and minimizing systemic toxicity.[3]
Q2: What are the primary challenges in achieving a favorable therapeutic index with this compound ADCs?
The primary challenge with highly potent payloads like this compound is balancing efficacy with toxicity.[4][5] Key issues include:
-
Off-target toxicity: Premature release of this compound in circulation can lead to toxicity in healthy, rapidly dividing cells, such as those in the bone marrow, causing myelosuppression.[6][7]
-
On-target, off-tumor toxicity: If the target antigen is expressed on healthy tissues, even at low levels, the ADC can cause toxicity in those tissues.[8]
-
Suboptimal pharmacokinetics (PK): The physicochemical properties of the ADC, influenced by the payload and linker, can lead to rapid clearance from circulation, reducing the amount of ADC that reaches the tumor.[9]
-
ADC aggregation: The hydrophobic nature of many payloads, including derivatives of hemiasterlin, can lead to ADC aggregation, which can impact efficacy, stability, and safety.[]
Q3: How does linker selection impact the therapeutic index of an this compound ADC?
The linker is a critical component that dictates the stability of the ADC in circulation and the mechanism of payload release at the target site.[6][11] The choice between a cleavable and a non-cleavable linker has significant implications for the therapeutic index:
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH in lysosomes or specific enzymes like cathepsins).[12][13]
-
Advantage: Can enable the "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells, which is beneficial for heterogeneous tumors.[14][15][16]
-
Disadvantage: Susceptible to premature cleavage in circulation, which can lead to off-target toxicity.[7]
-
-
Non-Cleavable Linkers: These rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to an amino acid from the antibody.[17][18][19]
-
Advantage: Generally exhibit greater stability in plasma, leading to a better safety profile and reduced off-target toxicity.[17][19]
-
Disadvantage: Typically do not produce a bystander effect, as the released payload is charged and cannot readily cross cell membranes.[20] Their efficacy is more dependent on homogenous antigen expression and efficient ADC internalization.[20]
-
Q4: What is site-specific conjugation and how can it improve the therapeutic index compared to stochastic conjugation?
-
Stochastic Conjugation: This traditional method involves conjugating the linker-payload to naturally occurring amino acids on the antibody, such as lysines or cysteines (from reduced interchain disulfides). This results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and different conjugation sites.[21][22] This heterogeneity can lead to inconsistent pharmacokinetics and a narrower therapeutic index.[21]
-
Site-Specific Conjugation: This involves advanced antibody engineering and conjugation techniques to attach the linker-payload to a specific, predetermined site on the antibody.[21][23] This produces a homogeneous ADC population with a uniform DAR.
-
Advantages:
-
Improved Pharmacokinetics and Safety: A homogeneous ADC profile leads to more predictable PK and a wider therapeutic window.[24]
-
Enhanced Stability: Site-specific conjugation can reduce the likelihood of aggregation and improve the overall stability of the ADC.
-
Optimized Efficacy: By controlling the conjugation site, it is possible to avoid interfering with the antigen-binding region of the antibody, thus preserving its targeting function.
-
-
Troubleshooting Guides
Issue 1: High Levels of ADC Aggregation Observed Post-Conjugation
| Potential Cause | Troubleshooting Step |
| Hydrophobicity of the this compound-linker construct: The inherent hydrophobicity of the payload can promote self-association of ADC molecules. | 1. Optimize the Linker: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to shield the hydrophobic payload. 2. Control the Drug-to-Antibody Ratio (DAR): A higher DAR increases hydrophobicity. Consider reducing the target DAR to improve solubility and reduce aggregation.[] |
| Suboptimal Conjugation Conditions: pH, temperature, and the use of organic co-solvents can induce antibody denaturation and aggregation. | 1. pH Optimization: Conduct small-scale experiments to identify the optimal pH for the conjugation reaction that maintains antibody stability. 2. Temperature Control: Perform the conjugation reaction at a lower temperature (e.g., 4°C) to minimize protein unfolding. 3. Co-solvent Concentration: Minimize the concentration of organic co-solvents required to dissolve the linker-payload. |
| Inappropriate Formulation Buffer: The final buffer composition can significantly impact ADC stability. | 1. Buffer Screening: Evaluate different buffer systems (e.g., histidine, citrate) and pH ranges to find the optimal formulation for long-term stability. 2. Excipient Addition: Include stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) in the formulation to prevent aggregation. |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
| Potential Cause | Troubleshooting Step |
| Incomplete or Variable Antibody Reduction (for cysteine conjugation): Inconsistent reduction of interchain disulfide bonds leads to a variable number of available thiol groups for conjugation. | 1. Precise Control of Reducing Agent: Tightly control the concentration, incubation time, and temperature of the reducing agent (e.g., TCEP, DTT).[] 2. Analytical Monitoring: Use methods like Ellman's assay to quantify the number of free thiols before proceeding with conjugation. |
| Suboptimal Conjugation Reaction Parameters: Inefficient reaction between the linker-payload and the antibody can lead to lower than expected DAR. | 1. Molar Ratio Optimization: Systematically vary the molar ratio of the linker-payload to the antibody to determine the optimal ratio for achieving the target DAR. 2. Reaction Time and Temperature: Monitor the conjugation reaction over time to identify the point of completion and avoid side reactions or degradation from prolonged reaction times.[] |
| Instability of the Linker-Payload: Degradation of the linker-payload before or during the conjugation reaction can result in a lower DAR. | 1. Quality Control of Linker-Payload: Ensure the purity and stability of the linker-payload stock solution before use. 2. Reaction Conditions: Protect the reaction from light if the payload is light-sensitive. |
Issue 3: Low In Vitro Potency of the this compound ADC
| Potential Cause | Troubleshooting Step |
| Loss of Antigen Binding Affinity: Conjugation at or near the antigen-binding site (Fab region) of the antibody can hinder its ability to bind to the target antigen. | 1. Site-Specific Conjugation: Employ site-specific conjugation methods that direct conjugation to sites away from the Fab region, such as the Fc region. 2. Characterize Antigen Binding: Perform an ELISA or Surface Plasmon Resonance (SPR) assay to compare the binding affinity of the ADC to the unconjugated antibody. |
| Inefficient Internalization of the ADC: The target antigen may not internalize efficiently upon ADC binding, preventing the payload from reaching its intracellular target. | 1. Target Selection: Re-evaluate the suitability of the target antigen for ADC therapy, ensuring it is rapidly internalized upon antibody binding. 2. Internalization Assay: Conduct a fluorescence-based internalization assay to visualize and quantify the uptake of the ADC into the target cells. |
| Inefficient Payload Release: The linker may not be effectively cleaved in the intracellular environment, or the payload may be trapped within the lysosome. | 1. Linker Optimization: If using a cleavable linker, ensure the cleavage motif is appropriate for the target cell's enzymatic or pH environment. 2. Lysosomal Stability Assay: Perform an in vitro assay with isolated lysosomes to assess the release of the payload from the ADC. |
Data Presentation
Table 1: Comparative In Vivo Efficacy of Site-Specific vs. Stochastic Auristatin-Based ADCs (as a proxy for microtubule inhibitors)
| ADC Configuration | Target | Payload | DAR | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Site-Specific (enzymatic) | CD30 | MMAE | 4 | 1 | >95 | [] |
| Stochastic (cysteine) | CD30 | MMAE | ~3.5 | 1 | ~80 | [] |
| Site-Specific (engineered cysteine) | MUC16 | MMAE | 2 | 3 | Complete Regression | [26] |
| Stochastic (cysteine) | MUC16 | MMAE | ~3.5 | 3 | Tumor Stasis | [26] |
Note: Data presented is for Monomethyl Auristatin E (MMAE), a microtubule inhibitor with a similar mechanism of action to this compound. This data is intended to be representative of the potential improvements seen with site-specific conjugation.
Table 2: Comparative Toxicology of Site-Specific vs. Stochastic Auristatin-Based ADCs (as a proxy for microtubule inhibitors)
| ADC Configuration | Payload | DAR | Maximum Tolerated Dose (MTD) in Rats (mg/kg) | Key Toxicities | Reference |
| Site-Specific (enzymatic) | MMAE | 4 | >60 | Not specified | [] |
| Stochastic (cysteine) | MMAE | ~3.5 | 18 | Not specified | [] |
| Site-Specific (engineered cysteine) | MMAE | 2 | Higher than stochastic | Not specified | [26] |
| Stochastic (cysteine) | MMAE | ~3.5 | Lower than site-specific | Not specified | [26] |
Note: Data presented is for Monomethyl Auristatin E (MMAE). This data suggests that site-specific conjugation can lead to a significantly higher MTD, indicating a better safety profile.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
Objective: To determine the average DAR of an this compound ADC.
Methodology:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance of the payload (λmax).
-
Measure the absorbance of a known concentration of the this compound-linker construct at 280 nm and λmax.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the payload at both wavelengths.
-
-
Measure ADC Absorbance:
-
Prepare a solution of the purified ADC in a suitable buffer.
-
Measure the absorbance of the ADC solution at 280 nm and λmax.
-
-
Calculate DAR:
-
Use the following equations derived from the Beer-Lambert law to solve for the concentrations of the antibody and the payload in the ADC sample.
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Payload,280 * C_Payload)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Payload,λmax * C_Payload)
-
The DAR is then calculated as the molar ratio of the payload to the antibody: DAR = C_Payload / C_Ab.[27]
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of an this compound ADC on target and non-target cells.
Methodology:
-
Cell Seeding:
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, the unconjugated antibody, and the free this compound-linker.
-
Treat the cells with the different concentrations of the test articles and incubate for a period that allows for cell division (e.g., 72-96 hours).
-
-
Cell Viability Assessment:
-
Add a cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay like CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[28]
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an this compound ADC in a preclinical animal model.[29][30]
Methodology:
-
Animal Model:
-
Implant tumor cells (expressing the target antigen) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomize the mice into treatment groups, including:
-
Vehicle control
-
This compound ADC at various dose levels
-
Unconjugated antibody
-
Free this compound-linker (optional, as a control for payload toxicity)
-
-
-
Dosing:
-
Administer the treatments intravenously (or via another appropriate route) according to a predetermined schedule (e.g., once weekly for three weeks).
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue the study until the tumors in the control group reach a predetermined maximum size or until a specified time point.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Mandatory Visualizations
Caption: General mechanism of action for an this compound ADC.[][31][32]
Caption: Simplified intrinsic apoptosis signaling pathway induced by this compound.
Caption: Experimental workflow for determining the therapeutic index of an ADC.
References
- 1. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sutrobio.com [sutrobio.com]
- 3. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. adcreview.com [adcreview.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 19. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 20. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Automating stochastic antibody–drug conjugation: a self-driving lab approach for enhanced therapeutic development - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Site-specific conjugation improves therapeutic index of antibody drug conjugates with high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 27. researchgate.net [researchgate.net]
- 28. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 29. wuxibiology.com [wuxibiology.com]
- 30. researchgate.net [researchgate.net]
- 31. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Managing P-Glycoprotein-Mediated Resistance to (R)-Taltobulin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Taltobulin and encountering potential P-glycoprotein (P-gp)-mediated resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as HTI-286) is a synthetic analogue of the tripeptide hemiasterlin.[1][2] It is a potent antimicrotubule agent that inhibits tubulin polymerization, leading to the disruption of microtubule organization in cells.[1][2] This disruption induces mitotic arrest and subsequently, apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: Is this compound a substrate for P-glycoprotein (P-gp)?
This compound is known to be a poor substrate for P-glycoprotein, which allows it to circumvent typical P-gp-mediated resistance both in vitro and in vivo.[1][2] This means that it can often maintain its potency in cancer cells that overexpress P-gp, a common mechanism of multidrug resistance (MDR) to other chemotherapeutic agents like taxanes and vinca (B1221190) alkaloids.[3]
Q3: What is P-glycoprotein (P-gp) and how does it cause drug resistance?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter family.[4][5] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse compounds out of the cell.[4][6] In cancer cells, overexpression of P-gp can lead to multidrug resistance (MDR) by reducing the intracellular concentration of chemotherapeutic drugs to sub-therapeutic levels, thereby preventing them from reaching their intended targets.[7][8]
Q4: If this compound is not a typical P-gp substrate, why would I be observing resistance?
While this compound is generally effective against P-gp-expressing tumors, resistance can still emerge through various mechanisms. It is crucial to determine if P-gp is truly the cause. Studies on the related compound HTI-286 have shown that resistance can develop through mechanisms other than P-gp overexpression, such as:
-
Mutations in tubulin: A point mutation in α-tubulin has been identified as a potential resistance mechanism.[9]
-
Involvement of other ABC transporters: Cells can express other drug efflux pumps besides P-gp.[9]
-
Reduced drug accumulation: Mechanisms independent of known major drug pumps can lead to decreased intracellular concentration of the drug.[9]
Therefore, observing resistance to this compound warrants a systematic investigation to identify the underlying cause, which may or may not be P-gp-mediated.
Troubleshooting Guide
This guide will help you systematically troubleshoot unexpected resistance to this compound in your experiments.
Problem: Reduced efficacy or increased IC50 of this compound in a specific cell line.
First, confirm the basics of your experiment to rule out common errors.
-
Reagent Integrity: Verify the concentration and stability of your this compound stock.
-
Cell Line Authenticity: Confirm the identity and health of your cell line.
-
Assay Reproducibility: Repeat the experiment with technical and biological replicates to ensure the observed resistance is consistent.
Caption: Initial experimental verification workflow.
Before attempting to inhibit P-gp, you must confirm its involvement.
Experiment 1: Cytotoxicity Assay with a P-gp Inhibitor
Co-administer this compound with a known P-gp inhibitor (e.g., Verapamil, Cyclosporine A, or a more specific third-generation inhibitor like Elacridar/GF120918).
-
Hypothesis: If resistance is P-gp-mediated, the P-gp inhibitor will block the efflux of this compound, restoring its cytotoxic effect and lowering its IC50 value.[7]
-
Control Groups:
-
Cells treated with this compound alone.
-
Cells treated with the P-gp inhibitor alone (to check for intrinsic toxicity).
-
Parental (sensitive) cell line treated under the same conditions.
-
Data Presentation: IC50 Values (nM) for this compound
| Cell Line | Treatment | IC50 (nM) | Fold-Resistance | Fold-Reversal |
| Sensitive (e.g., MCF-7) | This compound | N/A | N/A | |
| Resistant (e.g., MCF-7/ADR) | This compound | N/A | ||
| Resistant (e.g., MCF-7/ADR) | This compound + P-gp Inhibitor |
Fold-Resistance = IC50 (Resistant) / IC50 (Sensitive) Fold-Reversal = IC50 (Resistant) / IC50 (Resistant + P-gp Inhibitor)
A significant Fold-Reversal value suggests P-gp involvement.
Caption: Workflow to determine P-gp involvement.
Experiment 2: P-gp Expression Analysis
Directly measure the expression level of P-gp in your resistant cell line compared to the sensitive parental line.
-
Methods:
-
Western Blot: To quantify P-gp protein levels.
-
qRT-PCR: To quantify ABCB1 (MDR1) gene expression.[5]
-
Flow Cytometry: Using a fluorescently-labeled P-gp antibody for cell surface protein detection.
-
An upregulation of P-gp in the resistant cell line provides strong evidence for its role.
If P-gp is overexpressed, confirm that it is functional using a fluorescent P-gp substrate.
Experiment 3: Rhodamine 123 or Calcein-AM Accumulation/Efflux Assay
-
Principle: P-gp actively effluxes fluorescent dyes like Rhodamine 123 and the product of Calcein-AM hydrolysis.[10] P-gp-overexpressing cells will show lower intracellular fluorescence. This efflux can be blocked by P-gp inhibitors, leading to increased fluorescence.
-
Procedure:
-
Incubate sensitive and resistant cells with the fluorescent substrate (e.g., Rhodamine 123).
-
Measure intracellular fluorescence over time using a flow cytometer or fluorescence plate reader.
-
In parallel, treat resistant cells with a P-gp inhibitor before and during incubation with the fluorescent substrate.
-
-
Expected Outcome: Resistant cells will show low fluorescence, which increases significantly in the presence of a P-gp inhibitor, approaching the levels seen in sensitive cells.
Caption: P-gp functional efflux mechanism.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium. For co-treatment, prepare serial dilutions of this compound containing a fixed, non-toxic concentration of a P-gp inhibitor (e.g., 5 µM Verapamil).
-
Treatment: Remove the old medium and add the drug-containing medium to the respective wells. Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Viability Assessment: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the data and calculate IC50 values using non-linear regression analysis.
Protocol 2: Western Blot for P-gp Expression
-
Protein Extraction: Lyse cells from sensitive and resistant cultures in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219 or C494) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity using densitometry software and normalize P-gp levels to the loading control.
Protocol 3: Rhodamine 123 Efflux Assay by Flow Cytometry
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in culture medium or PBS.
-
Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate cells with a P-gp inhibitor (e.g., 5 µM Verapamil) for 30-60 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 to all samples to a final concentration of ~1 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux Phase: Pellet the cells, wash with ice-cold PBS, and resuspend in fresh, pre-warmed medium (with or without the P-gp inhibitor). Incubate for another 30-60 minutes at 37°C to allow for efflux.
-
Data Acquisition: Place samples on ice to stop the efflux. Analyze the intracellular fluorescence of at least 10,000 cells per sample using a flow cytometer (e.g., FITC channel for Rhodamine 123).
-
Analysis: Compare the mean fluorescence intensity (MFI) between sensitive, resistant, and inhibitor-treated resistant cells. A higher MFI indicates reduced efflux.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 9. Cells resistant to HTI-286 do not overexpress P-glycoprotein but have reduced drug accumulation and a point mutation in alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(R)-Taltobulin: A Comparative Analysis of In Vivo Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-tumor activity of (R)-Taltobulin (also known as HTI-286), a synthetic analogue of the marine natural product hemiasterlin (B1673049). As a potent microtubule-destabilizing agent, this compound's efficacy is benchmarked against established microtubule-targeting chemotherapeutics, Paclitaxel (B517696) and Vincristine (B1662923). This document summarizes key experimental data, outlines methodologies for in vivo validation, and visualizes the underlying molecular pathways and experimental workflows.
Comparative In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in a variety of preclinical xenograft models, demonstrating significant tumor growth inhibition and, in some cases, tumor regression.[1][2][3] The following tables summarize the in vivo efficacy of this compound in comparison to Paclitaxel and Vincristine. It is important to note that the experimental conditions, including cell lines, animal models, and dosing regimens, may vary between studies, making direct comparisons challenging.
Table 1: In Vivo Anti-Tumor Activity of this compound (HTI-286)
| Tumor Model | Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Melanoma | Lox | Athymic nu/nu mice | 3 mg/kg, p.o. gavage, days 1, 5, 9 | 97.3% inhibition on day 14 | [1] |
| Epidermoid Carcinoma | KB-3-1 | Athymic nu/nu mice | 3 mg/kg, p.o., days 1, 8, 16 | 82% inhibition on day 22 | [1] |
| Colon Carcinoma | HCT-15 | Athymic mice | i.v. administration | Effective where Paclitaxel and Vincristine were not | [1][2][3] |
| Colon Carcinoma | DLD-1 | Athymic mice | i.v. administration | Effective where Paclitaxel and Vincristine were not | [1][2][3] |
| Breast Carcinoma | MX-1W | Athymic mice | i.v. administration | Effective where Paclitaxel and Vincristine were not | [1][2] |
| Epidermoid Carcinoma | KB-8-5 | Athymic mice | i.v. administration | Effective where Paclitaxel and Vincristine were not | [1][2] |
| Prostate Cancer | PC-3 | Nude mice | i.v. administration | Significant inhibition | [4] |
| Prostate Cancer (Docetaxel-refractory) | PC-3dR | Nude mice | i.v. administration | Retained potency | [4] |
| Prostate Cancer (Hormone-sensitive) | LNCaP | Nude mice | i.v. administration with castration | Significant inhibition; simultaneous therapy superior to sequential | [4] |
| Hepatic Tumor | - | Rat allograft model | i.v. administration | Significant inhibition | [5] |
| Bladder Cancer | KU-7-luc | Orthotopic murine model | 0.2 mg/mL, intravesical, twice a week | Significant dose-dependent delay in tumor growth, comparable to 2.0 mg/mL Mitomycin C | [6] |
Table 2: In Vivo Anti-Tumor Activity of Paclitaxel
| Tumor Model | Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Human Lung Cancer Xenografts | A549, NCI-H23, NCI-H460, DMS-273 | Nude mice | 12 and 24 mg/kg/day, i.v., 5 consecutive days | Significant tumor growth inhibition at both doses | [7] |
| Gastric Cancer Peritoneal Metastasis | NUGC4 | GFP nude mice | Intraperitoneal, three times a week for 7 days | Significantly fewer and smaller nodules | [8] |
| Paclitaxel-Resistant Colorectal Tumor | HCT-15 | Mouse xenograft | - | Slower tumor growth (attributed to antiangiogenic effect) | [9] |
| Breast, Head and Neck, Lung Cancer | HNXF 1838, HNXF 1842, LXFA 1584, MAXF 574, MAXF 1384 | NMRI nu/nu athymic nude mice | - | Good to excellent antitumor activity | [10] |
Table 3: In Vivo Anti-Tumor Activity of Vincristine
| Tumor Model | Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Rhabdomyosarcoma | Rd76-9 | Subcutaneous mouse model | 0.1, 0.2, 0.4 mg/kg | Dose-dependent reduction in tumor volume | [11] |
| Lymphoma | L5178Y | BALB/c mice | 0.30 mg/kg | Reduced tumor growth | [12] |
| Drug-Resistant Human Melanoma | M14/R | Mice | Liposomal formulation | Sensitized resistant tumors to the drug, comparable effect to sensitive tumors | [13] |
| Murine Colon Carcinoma | - | s.c. implanted | Multiple doses of sterically stabilized liposomes | Long-term survivors | [14] |
Mechanism of Action: Microtubule Destabilization
This compound, like Vinca (B1221190) alkaloids, functions by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2][3] In contrast, taxanes like Paclitaxel stabilize microtubules, also leading to mitotic arrest. A key advantage of this compound is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to taxanes and vinca alkaloids.[1][2][3]
Experimental Protocols
The following is a generalized workflow for assessing the in vivo anti-tumor efficacy of a novel compound like this compound, based on common practices in preclinical oncology research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravesical chemotherapy of high-grade bladder cancer with HTI-286, a synthetic analogue of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts | Semantic Scholar [semanticscholar.org]
- 8. In vivo optical pathology of paclitaxel efficacy on the peritoneal metastatic xenograft model of gastric cancer using two-photon laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Efficacy of Paclitaxel Injection Concentrate for Nanodispersion in Patient-Derived Breast, Head and Neck, and Non-Small Cell Lung Cancer Mouse Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vivo administration of liposomal vincristine sensitizes drug-resistant human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and anti-tumor activity of vincristine encapsulated in sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Microtubule Supremacy: (R)-Taltobulin vs. Paclitaxel
An in-depth comparison of two potent microtubule-targeting agents, detailing their opposing mechanisms of action on microtubule stability, backed by experimental data.
In the landscape of cancer therapeutics, the microtubule network remains a critical target. The dynamic instability of microtubules is essential for cell division, and its disruption can lead to mitotic arrest and apoptosis. This guide provides a detailed comparison of two microtubule-targeting agents with diametrically opposed effects on microtubule stability: (R)-Taltobulin (also known as HTI-286), a microtubule destabilizer, and paclitaxel (B517696), a well-established microtubule stabilizer. This comparison is intended for researchers, scientists, and drug development professionals, offering a clear overview of their mechanisms, supported by quantitative data and detailed experimental protocols.
Opposing Mechanisms of Action on Microtubule Dynamics
This compound and paclitaxel both exert their cytotoxic effects by interfering with the normal function of microtubules. However, they achieve this through contrary mechanisms.
This compound , a synthetic analogue of the tripeptide hemiasterlin, acts as a microtubule destabilizing agent . It inhibits the polymerization of tubulin dimers into microtubules.[1][2] By binding to tubulin, it prevents the formation of the microtubule polymer, leading to a net depolymerization of existing microtubules. This disruption of the microtubule network results in the dissolution of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle and subsequently undergo apoptosis.[1][3]
In stark contrast, paclitaxel , a member of the taxane (B156437) family, is a microtubule stabilizing agent . It binds to the β-tubulin subunit within the microtubule polymer, effectively locking the structure in place.[4] This hyperstabilization prevents the necessary depolymerization of microtubules, leading to the formation of abnormal, non-functional microtubule bundles and mitotic arrest.[4] The cell, unable to proceed through mitosis, ultimately triggers programmed cell death.
Quantitative Comparison of In Vitro Activity
The differing mechanisms of this compound and paclitaxel translate to distinct quantitative measures of their activity. A key study directly compared the in vitro cytotoxicity of these two compounds across a panel of 18 human tumor cell lines.
| Cell Line | This compound (HTI-286) IC50 (nM) | Paclitaxel IC50 (nM) |
| Leukemia | ||
| CCRF-CEM | 1.3 | 3.2 |
| HL-60(TB) | 1.1 | 2.5 |
| K-562 | 1.6 | 7.5 |
| MOLT-4 | 1.2 | 2.9 |
| RPMI-8226 | 1.7 | 4.1 |
| SR | 1.5 | 3.5 |
| Ovarian Cancer | ||
| OVCAR-3 | 2.1 | 5.1 |
| IGROV1 | 1.9 | 4.8 |
| NSCLC | ||
| NCI-H226 | 2.3 | 6.2 |
| NCI-H322M | 2.5 | 5.9 |
| NCI-H460 | 1.8 | 4.5 |
| NCI-H522 | 2.0 | 5.3 |
| Breast Cancer | ||
| MCF7 | 3.1 | 6.8 |
| MDA-MB-231 | 2.8 | 6.5 |
| Colon Cancer | ||
| COLO 205 | 1.4 | 3.8 |
| HCT-116 | 1.6 | 4.2 |
| Melanoma | ||
| MALME-3M | 4.2 | 8.1 |
| SK-MEL-28 | 7.3 | 12.4 |
| Mean ± SD | 2.5 ± 2.1 | 5.7 ± 2.3 |
Data sourced from a study comparing the in vitro activity of HTI-286 and paclitaxel.[3]
The data clearly indicates that this compound is a highly potent inhibitor of proliferation, with a mean IC50 value of 2.5 ± 2.1 nM across the tested cell lines.[3]
Experimental Protocols
To understand how the effects of this compound and paclitaxel are quantified, detailed methodologies for key experiments are provided below.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is accompanied by an increase in turbidity (light scattering), which can be monitored spectrophotometrically at 340 nm. Inhibitors of polymerization, like this compound, will reduce the rate and extent of this increase, while stabilizers, like paclitaxel, will enhance it.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a 10 mM stock solution of GTP in distilled water.
-
Prepare stock solutions of this compound and paclitaxel in DMSO. Create serial dilutions in General Tubulin Buffer to achieve final desired concentrations.
-
-
Assay Procedure:
-
On ice, add tubulin solution to pre-chilled 96-well plates.
-
Add the test compounds or vehicle control (DMSO) to the wells.
-
To initiate polymerization, add GTP to a final concentration of 1 mM and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance at 340 nm versus time to generate polymerization curves.
-
For this compound, a decrease in the Vmax (maximum rate of polymerization) and the final plateau of the curve compared to the control indicates inhibition.
-
For paclitaxel, an increase in the Vmax and the final plateau compared to the control indicates stabilization.
-
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing morphological changes induced by drug treatment.
Principle: Cells are treated with the compounds, fixed, and then stained with antibodies that specifically bind to tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule structure using a fluorescence microscope.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, paclitaxel, or vehicle control for a specified period (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) diluted in 1% BSA/PBS for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope.
-
-
Expected Observations:
-
Control (untreated) cells: A well-organized, filamentous microtubule network extending throughout the cytoplasm.
-
This compound-treated cells: Disruption and fragmentation of the microtubule network, with a diffuse cytoplasmic staining of tubulin.[3]
-
Paclitaxel-treated cells: Formation of dense microtubule bundles and asters, particularly in the perinuclear region.[5]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after drug treatment.
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or paclitaxel for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Signaling Pathways and Experimental Workflows
The cellular response to microtubule disruption by this compound and paclitaxel involves complex signaling pathways.
Signaling Pathways
Paclitaxel has been shown to influence several key signaling pathways, including the NF-κB, PI3K/AKT/mTOR, and MAPK/ERK pathways, which are involved in cell survival, proliferation, and apoptosis. The cytotoxic effects of this compound can be modulated by the MEK/ERK and PI3K/AKT signaling pathways.
Caption: Paclitaxel-induced signaling pathways leading to apoptosis.
Caption: this compound-induced signaling pathways leading to apoptosis.
Experimental Workflow
The characterization of microtubule-targeting agents typically follows a standardized workflow, from in vitro biochemical assays to cell-based functional assays.
Caption: General experimental workflow for characterizing microtubule-targeting agents.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
(R)-Taltobulin: A Comparative Analysis of a Novel Tubulin Destabilizing Agent
(R)-Taltobulin (HTI-286) , a synthetic analog of the marine natural product hemiasterlin, is a potent tubulin destabilizing agent that has demonstrated significant preclinical antitumor activity. This guide provides a comprehensive comparison of this compound with other prominent tubulin destabilizing agents, including vinca (B1221190) alkaloids, colchicine (B1669291) site inhibitors, and eribulin (B193375). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways.
Mechanism of Action: A Distinct Approach to Microtubule Disruption
This compound exerts its antimitotic effects by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][2] It binds to the Vinca-peptide site on tubulin, a region also targeted by other peptide-like natural products.[3][4] This interaction disrupts the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] A key differentiating feature of this compound is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism of resistance to taxanes and vinca alkaloids.[3][5] This suggests that this compound may be effective in treating tumors that have developed resistance to conventional chemotherapies.
In contrast, other tubulin destabilizing agents employ varied mechanisms:
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): These agents also bind to the Vinca domain on β-tubulin, but at a distinct site from this compound, leading to the inhibition of tubulin polymerization and the formation of paracrystalline aggregates.[6]
-
Colchicine Site Inhibitors (e.g., Colchicine, Combretastatin A-4): These compounds bind to the colchicine binding site on β-tubulin, which induces a conformational change that prevents tubulin polymerization and destabilizes existing microtubules.
-
Eribulin: A synthetic analog of halichondrin B, eribulin has a unique mechanism of action. It inhibits microtubule growth by a non-competitive end-binding mechanism, leading to the sequestration of tubulin into non-functional aggregates without affecting microtubule shortening.
Performance Comparison: Quantitative Data
The following tables summarize the in vitro efficacy of this compound and other tubulin destabilizing agents against various cancer cell lines. The data highlights the potent and broad-spectrum activity of this compound.
Table 1: In Vitro Cytotoxicity (IC50) of this compound (HTI-286) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Mean of 18 cell lines | Various | 2.5 [3][5] |
| HCT-15 | Colon | 2.0[1] |
| DLD-1 | Colon | 2.2[1] |
| MX-1W | Breast | 1.1[1] |
| KB-8-5 | Cervical | 1.6[1] |
| Lox | Melanoma | 0.8[1] |
| KB-3-1 | Epidermoid | 1.0[1] |
Table 2: Comparative In Vitro Activity of Tubulin Destabilizing Agents
| Agent | Binding Site | Cell Line | Cancer Type | IC50 (nM) |
| This compound (HTI-286) | Vinca-peptide | Mean of 18 cell lines | Various | 2.5 [3][5] |
| Vincristine | Vinca | HCT-15 (P-gp overexpressing) | Colon | >1000[3] |
| Vinblastine | Vinca | HeLa | Cervical | 4.83 |
| Colchicine | Colchicine | HeLa | Cervical | 786.67 |
| Combretastatin A-4 | Colchicine | HeLa | Cervical | 4.50 |
| Eribulin | Halichondrin | Multiple Myeloma cell lines | Multiple Myeloma | 10.66 - 37.03[2] |
Table 3: Inhibition of Tubulin Polymerization
| Compound | Concentration (µM) | Inhibition of Polymerization (%) |
| This compound (HTI-286) | 0.1 | 41 |
| Vincristine | 0.1 | 30 |
| Colchicine | 0.1 | 19 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Tubulin Polymerization Assay (Turbidity Measurement)
This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. The final concentration of tubulin should be between 1-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations to the wells of a pre-warmed 37°C 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the polymerization by adding the cold tubulin polymerization reaction mixture to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism: Signaling Pathways and Workflows
Apoptosis Signaling Pathway Induced by Tubulin Destabilizing Agents
Disruption of microtubule dynamics by agents like this compound triggers a cascade of signaling events that culminate in apoptosis. This is often initiated by the activation of the spindle assembly checkpoint, leading to prolonged mitotic arrest. Key signaling molecules involved include the Bcl-2 family proteins, caspases, and mitogen-activated protein kinases (MAPKs) such as JNK.
Caption: Apoptosis signaling pathway initiated by tubulin destabilizing agents.
Experimental Workflow for Comparative Analysis
A logical workflow for the head-to-head comparison of tubulin destabilizing agents is crucial for generating robust and comparable data.
Caption: A typical experimental workflow for comparing tubulin destabilizing agents.
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tubulin Isotype Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between novel therapeutic compounds and their protein targets is paramount. This guide provides a comparative overview of the cross-reactivity of tubulin-binding agents with different tubulin isotypes, with a focus on the promising anti-cancer agent (R)-Taltobulin.
This compound (also known as HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin.[1][2] It functions as a powerful antimicrotubule agent by inhibiting tubulin polymerization, which ultimately leads to mitotic arrest and apoptosis in cancer cells.[3] Mechanistic studies have revealed that this compound binds to the Vinca-peptide site on the β-tubulin subunit.[1]
To provide a framework for understanding the significance of tubulin isotype selectivity, this guide presents a comparative summary of the binding affinities of other well-characterized tubulin-binding agents that target different sites on the tubulin dimer. This information serves as a benchmark for the type of data required to fully characterize the therapeutic potential of novel compounds like this compound.
Comparative Binding Affinities of Tubulin-Binding Agents
The following table summarizes the binding affinities of several key tubulin-targeting drugs to different β-tubulin isotypes. It is important to note that direct, comprehensive binding data for all agents across all isotypes is not always available.
| Drug | Binding Site | Mechanism of Action | βI-tubulin (Kd) | βII-tubulin (Kd) | βIII-tubulin (Kd) | βIV-tubulin (Kd) |
| Paclitaxel (B517696) | Taxol Site | Microtubule Stabilizer | Data not readily available | Data not readily available | Weaker affinity implicated in resistance[5] | Data not readily available |
| Vincristine | Vinca (B1221190) Site | Microtubule Destabilizer | Similar affinity across isotypes[6] | Similar affinity across isotypes[6] | Similar affinity across isotypes[6] | Data not readily available |
| Vinblastine (B1199706) | Vinca Site | Microtubule Destabilizer | Similar affinity across isotypes[7] | Similar affinity across isotypes | Similar affinity across isotypes[7] | Data not readily available |
| Colchicine (B1669291) | Colchicine Site | Microtubule Destabilizer | Data not readily available | Binding affinity varies[8] | Lower binding affinity[8] | Highest binding affinity[8] |
| This compound | Vinca Site | Microtubule Destabilizer | Data not available | Data not available | Data not available | Data not available |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a higher binding affinity. The information in this table is based on available literature and may not represent a complete dataset.
Experimental Protocols for Determining Tubulin Isotype Cross-Reactivity
Several biophysical and biochemical methods are employed to quantify the binding of small molecules to specific tubulin isotypes. Below are detailed protocols for two commonly used assays.
Fluorescence Quenching Assay
This method relies on the intrinsic fluorescence of tryptophan residues in tubulin, which is altered upon ligand binding.
Materials:
-
Purified tubulin isotypes (e.g., βI, βII, βIII, βIV)
-
Compound of interest (e.g., this compound)
-
Assay buffer (e.g., 100 mM PIPES, 2 mM MgSO4, 1 mM EGTA, pH 6.9)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the purified tubulin isotype in the assay buffer to a final concentration of approximately 2 µM.
-
Prepare serial dilutions of the test compound in the same buffer.
-
In a quartz cuvette, add the tubulin solution and measure the baseline fluorescence (excitation ~295 nm, emission ~330-350 nm).
-
Titrate the tubulin solution with increasing concentrations of the test compound, allowing the mixture to equilibrate for a few minutes after each addition.
-
Record the fluorescence intensity after each titration.
-
Correct the fluorescence data for dilution effects.
-
The dissociation constant (Kd) can be calculated by fitting the change in fluorescence as a function of the ligand concentration to a binding isotherm equation.
Microtubule Co-sedimentation Assay
This assay determines the binding of a compound to polymerized microtubules.
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Microtubule-stabilizing agent (e.g., paclitaxel)
-
Assay buffer
-
Glycerol (B35011) cushion (e.g., 60% glycerol in assay buffer)
-
Ultracentrifuge
-
SDS-PAGE equipment
Procedure:
-
Induce tubulin polymerization by incubating tubulin (e.g., 1 mg/mL) with GTP and a stabilizing agent in the assay buffer at 37°C for 30 minutes.
-
Incubate the pre-formed microtubules with varying concentrations of the test compound for 15-30 minutes at 37°C.
-
Layer the reaction mixtures onto a glycerol cushion in ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the microtubules.
-
Carefully separate the supernatant and the pellet.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE to quantify the amount of tubulin in each fraction.
-
The amount of the test compound in the supernatant and pellet can be quantified by methods such as HPLC or by using a radiolabeled compound to determine the fraction bound to microtubules.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
Caption: Workflow for determining the binding affinity of this compound to different tubulin isotypes.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationalization of paclitaxel insensitivity of yeast β-tubulin and human βIII-tubulin isotype using principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of vinblastine to phosphocellulose-purified and alpha beta-class III tubulin: the role of nucleotides and beta-tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations | PLOS One [journals.plos.org]
Validating the Mechanism of Action of (R)-Taltobulin in Resistant Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Taltobulin, a potent microtubule inhibitor, with other established agents in its class. We present supporting experimental data and detailed protocols to validate its mechanism of action, particularly in cancer cell lines exhibiting resistance to conventional chemotherapeutics.
Introduction to this compound and Microtubule-Targeting Agents
This compound (also known as HTI-286) is a synthetic analog of the marine natural product hemiasterlin. It belongs to the class of microtubule-destabilizing agents, which function by inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.
Microtubule-targeting agents are broadly classified into two groups:
-
Microtubule-Stabilizing Agents: This class, which includes taxanes like paclitaxel (B517696) and docetaxel, binds to β-tubulin within the microtubule polymer, promoting polymerization and preventing depolymerization. This results in the formation of overly stable, nonfunctional microtubules.
-
Microtubule-Destabilizing Agents: This diverse group includes vinca (B1221190) alkaloids (e.g., vincristine (B1662923), vinblastine) and colchicine-site binding agents. These agents prevent the polymerization of tubulin dimers, leading to the disassembly of the mitotic spindle. This compound is understood to bind to the vinca domain on β-tubulin.
A significant challenge in cancer chemotherapy is the development of drug resistance. The most common mechanisms of resistance to microtubule-targeting agents include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1), which actively pump drugs out of the cell.
-
Alterations in Tubulin Isotypes: Changes in the expression of different β-tubulin isotypes, particularly the overexpression of βIII-tubulin, have been linked to resistance to taxanes and vinca alkaloids.
-
Tubulin Mutations: Point mutations in the genes encoding α- or β-tubulin can alter drug binding or microtubule stability, leading to reduced drug efficacy.
This compound has shown promise in overcoming some of these resistance mechanisms, particularly P-gp-mediated efflux.
Comparative Efficacy of this compound in Resistant Cell Lines
The following tables summarize the in vitro cytotoxicity of this compound in comparison to other microtubule inhibitors in various cancer cell lines, including those with defined resistance mechanisms.
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., cell lines, incubation times, assay methods). The data presented here is collated from multiple sources and should be interpreted with this in mind.
Table 1: Cytotoxicity in P-glycoprotein (P-gp) Overexpressing Cell Lines
| Cell Line | Parent Cell Line | Resistance Mechanism | Compound | IC50 (nM) | Fold Resistance | Reference |
| KB-8-5 | KB-3-1 | P-gp Overexpression | This compound (HTI-286) | - | - | [1] |
| Paclitaxel | - | - | [1] | |||
| Vincristine | - | - | [1] | |||
| HCT-15 | - | P-gp Overexpression | This compound (HTI-286) | 5.3 ± 4.1 | - | [2] |
| Paclitaxel | - | - | ||||
| Vincristine | - | - | ||||
| DLD-1 | - | P-gp Overexpression | This compound (HTI-286) | 1.1 ± 0.4 | - | [2] |
| Paclitaxel | - | - | ||||
| Vincristine | - | - | ||||
| MX-1W | - | P-gp Overexpression | This compound (HTI-286) | 1.8 ± 0.6 | - | [2] |
| Paclitaxel | - | - | ||||
| Vincristine | - | - |
Note: Specific IC50 values for Paclitaxel and Vincristine in these P-gp overexpressing lines from the same comparative study were not available in the search results. However, one study noted that this compound inhibited the growth of these tumor xenografts where paclitaxel and vincristine were ineffective due to P-gp-associated resistance.[1]
Table 2: Cytotoxicity in Cell Lines with Tubulin Alterations
| Cell Line | Parent Cell Line | Resistance Mechanism | Compound | IC50 (nM) | Fold Resistance | Reference |
| 1A9-HTI(R) | 1A9 | α- or β-tubulin mutations | This compound (HTI-286) | - | 57-89 | [3] |
| Paclitaxel | - | Collateral Sensitivity (2-14 fold) | [3] | |||
| Vinblastine (B1199706) | - | Cross-Resistance (7-28 fold) | [3] | |||
| KB-HTI-resistant | KB-3-1 | α-tubulin mutation (Ala12Ser) & reduced drug accumulation | This compound (HTI-286) | - | 12 | [2] |
| Paclitaxel | - | Minimal (1-4 fold) | [2] | |||
| Vinblastine | - | Cross-Resistance (7-28 fold) | [2] |
Note: The specific IC50 values for the resistant and parental lines for all drugs in these studies were not provided in the abstracts. The tables reflect the reported fold-resistance or sensitivity.
Table 3: Cytotoxicity in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | This compound (HTI-286) IC50 (nM)[2] | Paclitaxel IC50 (nM) | Vincristine IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 | - | - |
| 1A9 | Ovarian | 0.6 ± 0.1 | - | - |
| A549 | NSCLC | 1.1 ± 0.5 | - | - |
| NCI-H1299 | NSCLC | 6.8 ± 6.1 | - | - |
| MCF-7 | Breast | 7.3 ± 2.3 | ~3500[4] | 7.371 |
| HCT-116 | Colon | 0.7 ± 0.2 | - | - |
| Colo205 | Colon | 1.5 ± 0.6 | - | - |
| A375 | Melanoma | 1.1 ± 0.8 | - | - |
Note: The IC50 values for Paclitaxel and Vincristine in MCF-7 cells are from different studies and are provided for general comparison.
Visualizing the Mechanism of Action and Resistance
The following diagrams illustrate the key pathways and concepts related to the mechanism of action of this compound and resistance.
Caption: Mechanism of action of this compound.
Caption: Common resistance mechanisms to microtubule inhibitors.
Experimental Protocols for Mechanism of Action Validation
The following are detailed methodologies for key experiments to validate the mechanism of action of this compound.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
This compound and other test compounds
-
Positive control (e.g., paclitaxel for polymerization, vinblastine for depolymerization)
-
Negative control (DMSO)
-
Black 96-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a polymerization buffer containing General Tubulin Buffer, 2 mM GTP, 20% glycerol, and 12.6 µM DAPI.
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer.
-
-
Assay Setup:
-
Add 50 µL of the 2X tubulin solution to each well of a pre-chilled 96-well plate.
-
Add 50 µL of the appropriate compound dilution or control to each well.
-
-
Initiation and Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the rate and extent of polymerization.
-
Calculate the IC50 value for inhibition of tubulin polymerization by fitting the data to a dose-response curve.
-
Caption: Workflow for tubulin polymerization assay.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Resistant and sensitive cancer cell lines
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound and control compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or control compounds for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with either paraformaldehyde or cold methanol.
-
If using paraformaldehyde, permeabilize the cells with Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
Caption: Workflow for immunofluorescence staining.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Resistant and sensitive cancer cell lines
-
Cell culture medium and supplements
-
This compound and control compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or control compounds for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
-
Caption: Workflow for MTT cell viability assay.
Conclusion
This compound is a potent microtubule-destabilizing agent with a promising profile for overcoming resistance to conventional chemotherapeutics. Its ability to circumvent P-glycoprotein-mediated drug efflux provides a significant advantage over taxanes and vinca alkaloids. Further investigation into its activity in cell lines with other resistance mechanisms, such as βIII-tubulin overexpression and specific tubulin mutations, will be crucial in fully defining its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to validate the mechanism of action of this compound and other novel microtubule inhibitors in clinically relevant resistant cancer models.
References
A Comparative Analysis of (R)-Taltobulin and Vinblastine on Tubulin Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tubulin-binding properties of two potent anti-mitotic agents: (R)-Taltobulin (also known as HTI-286) and the classic Vinca alkaloid, Vinblastine (B1199706). By examining their distinct mechanisms of action, binding affinities, and inhibitory effects on tubulin polymerization, this document aims to provide valuable insights for researchers in oncology and drug development.
Executive Summary
This compound and Vinblastine are both highly effective microtubule-destabilizing agents that induce mitotic arrest and apoptosis in rapidly dividing cancer cells. However, they achieve this through interactions with distinct binding sites on the tubulin heterodimer. This compound, a synthetic analog of the marine natural product hemiasterlin, binds to a novel site at the tubulin inter-dimer interface. In contrast, Vinblastine binds to the well-characterized Vinca domain. This difference in binding site may have implications for their activity spectra, particularly in the context of drug resistance.
Biochemical data indicate that this compound exhibits a stronger binding affinity for tubulin and is a more potent inhibitor of tubulin polymerization in vitro compared to Vinblastine. This is reflected in its lower dissociation constant (Kd) and its ability to inhibit tubulin polymerization at lower concentrations. Furthermore, in cellular assays, this compound demonstrates superior potency in inhibiting the proliferation of a broad range of cancer cell lines.
Data Presentation
The following tables summarize the key quantitative data for this compound and Vinblastine, facilitating a direct comparison of their tubulin binding affinities and inhibitory concentrations.
Table 1: Comparative Tubulin Binding Affinity and Polymerization Inhibition
| Parameter | This compound (HTI-286) | Vinblastine |
| Binding Site on Tubulin | Inter-dimer interface, involving α- and β-tubulin | Vinca domain |
| Dissociation Constant (Kd) | 260 nM[1] | 540 nM (high-affinity site)[2] |
| IC50 for Tubulin Polymerization Inhibition | 0.1 - 1 µM[1] | ~2 - 32 µM[2][3] |
Note: The presented Kd and IC50 values are derived from different studies and should be interpreted with consideration for potential variations in experimental conditions.
Table 2: Comparative Cellular Proliferation Inhibition
| Compound | Cell Lines | Mean IC50 |
| This compound (HTI-286) | Panel of 18 human tumor cell lines | 2.5 nM[4][5][6][7][8] |
| Vinblastine | Data not available for a comparable broad panel in a single study. |
Mechanism of Action
This compound and Vinblastine both function by disrupting the dynamic instability of microtubules, which are essential components of the mitotic spindle. However, they achieve this through distinct molecular interactions with tubulin.
This compound: This synthetic tripeptide analog binds to a site at the interface between two tubulin heterodimers.[9] This binding is believed to prevent the conformational changes required for tubulin dimers to incorporate into growing microtubules, thereby inhibiting polymerization.[4][5][6][7][8]
Vinblastine: As a member of the Vinca alkaloids, Vinblastine binds to a specific site on β-tubulin, known as the Vinca domain.[10][11] This interaction also inhibits tubulin polymerization and, at higher concentrations, can induce the formation of paracrystalline aggregates of tubulin.[10]
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the interaction of this compound and Vinblastine with tubulin.
In Vitro Tubulin Polymerization Assay
This assay is fundamental for determining the inhibitory effect of compounds on the formation of microtubules from purified tubulin.
Objective: To quantify the concentration-dependent inhibition of tubulin polymerization by this compound and Vinblastine and to determine their respective IC50 values.
Materials:
-
Lyophilized bovine or porcine brain tubulin (>97% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl2, 1 mM EGTA
-
GTP stock solution (100 mM)
-
This compound and Vinblastine stock solutions (in DMSO)
-
96-well, clear, flat-bottom microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL.
-
Prepare serial dilutions of this compound and Vinblastine in GTB. The final DMSO concentration in the assay should be kept below 1%.
-
-
Reaction Setup:
-
On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add the diluted compounds or vehicle control (DMSO) to the respective wells.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves for each compound concentration.
-
Determine the maximum rate of polymerization (Vmax) for each curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Binding Assay
Competitive binding assays are employed to determine the binding site of a ligand and to quantify its binding affinity.
Objective: To confirm that this compound and Vinblastine bind to distinct sites and to determine their respective dissociation constants (Kd).
Principle: This assay typically involves a radiolabeled or fluorescently labeled ligand known to bind to a specific site on tubulin. The ability of an unlabeled test compound to displace the labeled ligand is measured, providing information about its binding to the same or an allosterically coupled site.
General Protocol (using a radiolabeled Vinca alkaloid):
-
Incubate purified tubulin with a constant concentration of a radiolabeled Vinca alkaloid (e.g., [3H]vinblastine).
-
Add increasing concentrations of unlabeled this compound or Vinblastine (as a positive control for self-displacement).
-
After reaching equilibrium, separate the tubulin-bound radioligand from the unbound radioligand using a technique such as gel filtration or filter binding.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
The concentration of the unlabeled compound that displaces 50% of the bound radioligand (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which is an indicator of binding affinity. A lack of displacement by this compound would indicate binding to a different site.
Conclusion
The available data strongly suggest that this compound is a more potent inhibitor of tubulin polymerization and cellular proliferation than Vinblastine. This enhanced potency is likely attributable to its higher binding affinity for tubulin. The distinct binding site of this compound at the tubulin inter-dimer interface presents a potential advantage, as it may circumvent resistance mechanisms associated with the Vinca domain. These findings underscore the potential of this compound as a promising next-generation anti-mitotic agent and provide a rationale for its continued investigation in preclinical and clinical settings. Further studies directly comparing the two compounds under identical experimental conditions would be beneficial to confirm these observations and to fully elucidate their comparative pharmacological profiles.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (R)-Taltobulin and its Synthetic Analogs in Preclinical Cancer Models
(R)-Taltobulin (HTI-286) , a synthetic analog of the marine natural product hemiasterlin (B1673049), is a potent microtubule-destabilizing agent that has demonstrated significant antitumor activity in preclinical studies.[1][2][3] Its ability to circumvent P-glycoprotein-mediated multidrug resistance makes it a promising candidate for cancer chemotherapy.[3] This guide provides a detailed head-to-head comparison of this compound and its key synthetic analogs, focusing on their biological performance supported by experimental data.
Performance Comparison: In Vitro Efficacy
The in vitro potency of this compound and its analogs has been evaluated through cytotoxicity assays against various human cancer cell lines and through tubulin polymerization inhibition assays.
Cytotoxicity Against Human Cancer Cell Lines
This compound exhibits potent cytotoxic activity against a broad range of cancer cell lines with a mean IC50 of 2.5 ± 2.1 nM.[3][4] Structure-activity relationship (SAR) studies have led to the development of several analogs with comparable or, in some cases, superior potency. The following table summarizes the IC50 values for this compound and selected analogs against the KB-3-1 human epidermoid carcinoma cell line and its multidrug-resistant subline, KB-8-5.
| Compound | Modification | IC50 (nM) vs. KB-3-1 | IC50 (nM) vs. KB-8-5 |
| This compound (HTI-286) | Phenyl group in A-segment | 1.2 | 4.5 |
| Hemiasterlin | Indole group in A-segment | 0.8 | 15 |
| Analog 1 | m-fluorophenyl in A-segment | 1.1 | 4.2 |
| Analog 2 | p-fluorophenyl in A-segment | 2.4 | 12 |
| HTI-042 | Modified B-segment | 0.9 | 3.1 |
Data sourced from Zask, et al. (2004) and Yamashita, et al. (2004).[1][5]
Inhibition of Tubulin Polymerization
The primary mechanism of action for this compound and its analogs is the inhibition of tubulin polymerization. The following table presents the IC50 values for the inhibition of purified tubulin polymerization in vitro.
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| This compound (HTI-286) | 1.5 |
| Hemiasterlin | 1.3 |
| Analog 1 (m-fluorophenyl) | 1.6 |
| Analog 2 (p-fluorophenyl) | 2.1 |
| HTI-042 | 1.2 |
Data sourced from Zask, et al. (2004) and Yamashita, et al. (2004).[1][5]
In Vivo Antitumor Efficacy
The in vivo antitumor activity of this compound and its analogs has been assessed in human tumor xenograft models in mice. This compound has demonstrated significant tumor growth inhibition and regression in various models, including those resistant to paclitaxel (B517696) and vincristine.[3]
A noteworthy analog, HTI-042 , which features a modification in the B-segment of the molecule, has shown superior in vivo potency compared to this compound in certain xenograft models.[1]
Signaling Pathway of this compound-Induced Apoptosis
This compound and its analogs exert their cytotoxic effects by disrupting microtubule dynamics, which are crucial for mitotic spindle formation during cell division. This disruption leads to a prolonged arrest in the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway.
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Protocols
Tubulin Polymerization Assay
A turbidity-based spectrophotometric assay is utilized to measure the in vitro effect of the compounds on tubulin polymerization.
Procedure:
-
Purified bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) supplemented with 1 mM GTP.
-
The tubulin solution is kept on ice to prevent spontaneous polymerization.
-
Test compounds are serially diluted in the same buffer.
-
In a pre-warmed 96-well plate at 37°C, the tubulin solution is added to the wells containing the test compounds or vehicle control.
-
The increase in absorbance at 340 nm is monitored over time (e.g., every 30-60 seconds for 60-90 minutes) using a temperature-controlled spectrophotometer. The change in absorbance reflects the rate and extent of microtubule polymerization.
-
IC50 values are calculated from the dose-response curves.
Caption: Workflow for a tubulin polymerization assay.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
After an incubation period (e.g., 3-4 hours), a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vivo Human Tumor Xenograft Model
Procedure:
-
Human tumor cells (e.g., HCT-15, DLD-1, MX-1W, KB-8-5) are subcutaneously implanted into athymic nude mice.[3]
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are then randomized into treatment and control groups.
-
The test compounds are administered to the treatment groups via an appropriate route (e.g., intravenous or oral) at various dosing schedules. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity, respectively.
-
The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated and statistically analyzed.
References
- 1. Synthesis and biological activity of analogues of the antimicrotubule agent N,beta,beta-trimethyl-L-phenylalanyl-N(1)-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]- N(1),3-dimethyl-L-valinamide (HTI-286) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo | UBC Chemistry [chem.ubc.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Taltobulin Demonstrates Significant Efficacy in Paclitaxel-Resistant Cancer Models
(R)-Taltobulin (also known as HTI-286) , a synthetic analog of the marine sponge-derived tripeptide hemiasterlin, has shown potent antitumor activity in preclinical models of cancer that have developed resistance to paclitaxel (B517696), a cornerstone of chemotherapy. This comparison guide provides an objective analysis of this compound's performance against paclitaxel in these resistant settings, supported by experimental data from in vitro and in vivo studies.
Superior In Vitro Potency in Paclitaxel-Resistant Cell Lines
This compound consistently demonstrates superior potency compared to paclitaxel across a range of human tumor cell lines, including those with acquired or inherent paclitaxel resistance. A key mechanism of paclitaxel resistance is the overexpression of P-glycoprotein (P-gp), a drug efflux pump that actively removes paclitaxel from the cancer cell. This compound has been shown to be a poor substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[1][2]
| Cell Line | Cancer Type | Paclitaxel IC₅₀ (nM) | This compound (HTI-286) IC₅₀ (nM) | Fold-Resistance to Paclitaxel | Fold-Resistance to this compound | Reference |
| KB-3-1 | Epidermoid Carcinoma | 14 | 1.7 | - | - | [1] |
| KB-8-5 | Epidermoid Carcinoma (P-gp overexpression) | >1000 | 5.4 | >71 | 3.2 | [1] |
| HCT-15 | Colon Carcinoma | 1568 | 2.1 | 112 | 1.2 | [1] |
| DLD-1 | Colon Carcinoma | 112 | 2.9 | 8 | 1.7 | [1] |
| MX-1W | Breast Carcinoma | 56 | 1.5 | 4 | 0.9 | [1] |
Table 1: Comparison of In Vitro Cytotoxicity of this compound and Paclitaxel in Paclitaxel-Sensitive and -Resistant Human Cancer Cell Lines. IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%.
Overcoming Paclitaxel Resistance in In Vivo Models
The efficacy of this compound in overcoming paclitaxel resistance has been further validated in animal models. In xenograft studies using paclitaxel-resistant human tumors, this compound demonstrated significant tumor growth inhibition, whereas paclitaxel was largely ineffective.
| Xenograft Model | Cancer Type | Treatment | Dose | Tumor Growth Inhibition (%) | Reference |
| KB-8-5 | Epidermoid Carcinoma | Paclitaxel | 60 mg/kg | <20% | [1] |
| This compound (HTI-286) | 1.6 mg/kg | 84% | [1] | ||
| HCT-15 | Colon Carcinoma | Paclitaxel | 60 mg/kg | Ineffective | [2][3] |
| This compound (HTI-286) | 1.6 mg/kg | 66% | [3] | ||
| DLD-1 | Colon Carcinoma | Paclitaxel | 60 mg/kg | Ineffective | [2][3] |
| This compound (HTI-286) | 1.6 mg/kg | 80% | [3] | ||
| MX-1W | Breast Carcinoma | Paclitaxel | 60 mg/kg | Ineffective | [2][3] |
| This compound (HTI-286) | 1.6 mg/kg | 97% | [3] |
Table 2: In Vivo Efficacy of this compound and Paclitaxel in Paclitaxel-Resistant Human Tumor Xenograft Models.
Mechanism of Action: Circumventing P-glycoprotein Mediated Efflux
The primary mechanism by which this compound overcomes paclitaxel resistance is its ability to evade the P-glycoprotein drug efflux pump. Paclitaxel is a known substrate for P-gp, which is often overexpressed in resistant tumors and actively transports the drug out of the cell, reducing its intracellular concentration and efficacy. In contrast, this compound is not a significant substrate for P-gp, leading to its accumulation within resistant cancer cells and subsequent induction of cell death. Both drugs are microtubule-targeting agents that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. However, this compound's effectiveness in P-gp overexpressing cells highlights a critical advantage.
Figure 1: Mechanism of this compound in overcoming P-gp mediated paclitaxel resistance. This diagram illustrates how both drugs enter the cell, but paclitaxel is actively pumped out by P-glycoprotein in resistant cells, while this compound is not, leading to microtubule disruption and apoptosis.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Plating: Cancer cell lines (paclitaxel-sensitive and -resistant) are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with serial dilutions of this compound or paclitaxel. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment: Cell viability is determined using a colorimetric assay, such as the sulforhodamine B (SRB) or MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies in Athymic Nude Mice
-
Tumor Cell Implantation: Paclitaxel-resistant human tumor cells are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound or paclitaxel is administered to the mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at predetermined doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition is calculated at the end of the study.
References
Independent Verification of (R)-Taltobulin's In Vitro Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of (R)-Taltobulin against other well-established microtubule-targeting agents. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating its potential as an anti-cancer therapeutic.
Comparative In Vitro Potency of Microtubule-Targeting Agents
This compound demonstrates potent cytotoxic activity across a range of cancer cell lines, with IC50 values consistently in the low nanomolar range. The following table summarizes its performance alongside other prominent microtubule inhibitors.
| Compound | Mechanism of Action | Cell Line(s) | IC50 (nM) |
| This compound | Microtubule Destabilizer | Average of 18 tumor cell lines | ~2.5 [1][2] |
| Hepatic tumor cell lines (average) | ~2 [3] | ||
| MCF-7 (Breast) | 10 [4] | ||
| Paclitaxel (B517696) | Microtubule Stabilizer | Ovarian carcinoma cell lines | 0.4 - 3.4[5] |
| Various human tumor cell lines | 2.5 - 7.5[1] | ||
| Vincristine (B1662923) | Microtubule Destabilizer | MCF-7 (Breast) | 7.37[6] |
| L1210 (Murine Leukemia) | <10[7] | ||
| Vinblastine | Microtubule Destabilizer | A549 (Lung) | 0.002 µg/mL (~2.2 nM)[3] |
| MCF-7 (Breast) | 1.72 - 3.13[8] | ||
| Tubulysin A | Microtubule Destabilizer | Various cancer cell lines | 0.01 - 10[9] |
Note: IC50 values can vary based on the specific cell line, assay conditions, and exposure time. The data presented is for comparative purposes.
Experimental Protocols
The determination of in vitro potency (IC50) is typically conducted using cytotoxicity assays. A standard protocol for the Sulforhodamine B (SRB) assay is outlined below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay quantifies cell density based on the measurement of cellular protein content.
1. Cell Seeding:
-
Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and comparator compounds in a complete culture medium.
-
Remove the initial medium from the wells and add the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-drug control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
3. Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well.
-
Incubate at 4°C for 1 hour to fix the cells to the plate.
4. Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
5. Washing and Solubilization:
-
Wash the plates four times with 1% acetic acid to remove any unbound dye and allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.
6. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug concentration relative to the control wells.
-
Plot the percentage of growth inhibition against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Signaling Pathway
This compound, a synthetic analogue of hemiasterlin, is a potent antimicrotubule agent.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which is critical for cell division. This interference leads to mitotic arrest and subsequently induces programmed cell death (apoptosis).
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pp.bme.hu [pp.bme.hu]
- 9. mdpi.com [mdpi.com]
A Comparative Safety Profile of (R)-Taltobulin and Other Antimitotic Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the novel antimitotic agent (R)-Taltobulin against established microtubule-targeting drugs, including taxanes and vinca (B1221190) alkaloids. This analysis is supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
This compound (also known as HTI-286) is a synthetic analogue of the marine natural product hemiasterlin.[1][2] It functions as a potent inhibitor of tubulin polymerization, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells.[1][2][3] A key preclinical feature of this compound is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge with existing antimitotic agents like taxanes and vinca alkaloids.[3] While this compound progressed to Phase I and II clinical trials, detailed clinical safety data are not extensively available in the public domain, with some reports indicating the termination of trials for business reasons.[4] This guide, therefore, focuses on a comparison based on preclinical findings for this compound and established clinical safety data for other antimitotics.
Comparative Safety and Toxicity Data
The following table summarizes the key safety and toxicity parameters for this compound and other prominent antimitotic agents. Data for taxanes and vinca alkaloids are derived from clinical trial information, while data for this compound is based on preclinical studies.
| Parameter | This compound (HTI-286) | Taxanes (Paclitaxel, Docetaxel) | Vinca Alkaloids (Vincristine, Vinblastine) |
| Primary Mechanism | Tubulin depolymerization | Microtubule stabilization | Tubulin depolymerization |
| Dose-Limiting Toxicities (DLTs) | Neutropenia (preclinical) | Myelosuppression (neutropenia), peripheral neuropathy, febrile neutropenia, fluid retention (docetaxel)[5][6][7] | Neurotoxicity (vincristine), myelosuppression (vinblastine)[8][9] |
| Common Adverse Events (Grade 3/4) | Not clinically established | Paclitaxel: Neutropenia (20-80%), peripheral neuropathy (2-36%), febrile neutropenia (<5%)[6][9][10][11]. Docetaxel: Neutropenia (up to 94%), febrile neutropenia (5-25%), peripheral neuropathy (<10%), stomatitis, fluid retention[5][7][12]. | Vincristine: Peripheral neuropathy (sensory and motor, up to 86% any grade, severe in a smaller subset), constipation[4][13][14][15][16]. Vinblastine (B1199706): Myelosuppression (leukopenia), nausea, vomiting[8][17][18]. |
| P-glycoprotein Substrate | Low | Yes | Yes |
Mechanism of Action: Disruption of Microtubule Dynamics
This compound, like vinca alkaloids, inhibits the polymerization of tubulin dimers into microtubules. In contrast, taxanes stabilize microtubules, preventing their depolymerization. Both mechanisms disrupt the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division, ultimately leading to cell cycle arrest in the G2/M phase and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Peripheral Neuropathy Induced by Paclitaxel: Recent Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. tandfonline.com [tandfonline.com]
- 10. Chemotherapy-Induced Peripheral Neuropathy: Current Status and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel exposure-toxicity analysis reveals a pharmacokinetic determinant for dose-limiting neutropenia in East-Asian solid tumor patients: results from two prospective, phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Vincristine-Induced Peripheral Neuropathy in Childhood Acute Lymphoblastic Leukemia: Genetic Variation as a Potential Risk Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. The incidence and clinical spectrum of vincristine- induced peripheral neuropathy in patients with acute lymphoblastic leukemia- a prospective study of twenty-nine cases | Cienkusz | Acta Haematologica Polonica [journals.viamedica.pl]
- 17. The correlation of vinblastine pharmacokinetics to toxicity in testicular cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
(R)-Taltobulin: A Potent Payload for Next-Generation Antibody-Drug Conjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the quest for more potent and safer payloads at the forefront of innovation. (R)-Taltobulin, a synthetic analog of the marine natural product hemiasterlin (B1673049), has emerged as a promising cytotoxic payload. Its high potency as a microtubule inhibitor offers a compelling alternative to established payloads. This guide provides a comprehensive comparison of this compound-based ADCs with those utilizing other common tubulin-inhibiting payloads, supported by preclinical data to inform payload selection and ADC development.
Mechanism of Action: Disrupting the Cellular Scaffolding
This compound exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.[1][2] By binding to tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[1][2]
Figure 1: Mechanism of action of this compound leading to apoptosis.
Head-to-Head Performance: this compound vs. Other Payloads
The selection of a payload is a critical determinant of an ADC's therapeutic index. Here, we compare the performance of this compound and its analogs to widely used microtubule inhibitor payloads: monomethyl auristatin E (MMAE), monomethyl auristatin F (MMAF), and maytansinoid derivatives DM1 and DM4.
In Vitro Cytotoxicity
Direct comparative studies highlight the potent cytotoxicity of hemiasterlin-based ADCs. A study comparing a Taltobulin-ADC (ADC 2) and a hemiasterlin-ADC (ADC 1) to a Trastuzumab-MMAE ADC demonstrated the sub-nanomolar potency of the hemiasterlin analogs.
| Payload | ADC | Cell Line | Target | IC50 (nM) |
| This compound | ADC 2 (Trastuzumab-Taltobulin) | SKBR3 (HER2+) | HER2 | 0.18 |
| BT474 (HER2+) | HER2 | 0.11 | ||
| MCF7 (HER2-) | - | >100 | ||
| Hemiasterlin | ADC 1 (Trastuzumab-Hemiasterlin) | SKBR3 (HER2+) | HER2 | 0.04 |
| BT474 (HER2+) | HER2 | 0.03 | ||
| MCF7 (HER2-) | - | >100 | ||
| MMAE | Trastuzumab-MMAE ADC | SKBR3 (HER2+) | HER2 | 0.05 |
| BT474 (HER2+) | HER2 | 0.04 | ||
| MCF7 (HER2-) | - | >100 | ||
| Free Payloads | This compound | SKBR3 | - | 1.2 |
| Hemiasterlin | SKBR3 | - | 0.15 | |
| MMAE | SKBR3 | - | Not Reported |
Table 1: Comparative in vitro cytotoxicity of Taltobulin-ADC, Hemiasterlin-ADC, and MMAE-ADC against HER2-positive and HER2-negative breast cancer cell lines.
Furthermore, in an in vitro tubulin polymerization assay, a hemiasterlin analog, SC209, demonstrated potent inhibition of tubulin polymerization, similar in potency to MMAE and more potent than maytansine.
| Compound | Tubulin Polymerization Inhibition (IC50, µM) |
| SC209 (Hemiasterlin Analog) | ~0.5 |
| MMAE | ~0.5 |
| Maytansine | ~1.0 |
Table 2: In vitro tubulin polymerization inhibition of a hemiasterlin analog (SC209) compared to MMAE and maytansine.
Bystander Effect
The ability of a payload to diffuse out of the target cell and kill neighboring antigen-negative cells, known as the bystander effect, is crucial for treating heterogeneous tumors. Hemiasterlin-based ADCs have demonstrated this capability. For instance, STRO-002, an ADC carrying the hemiasterlin analog SC209, exhibited bystander killing of target-negative Daudi cells when co-cultured with target-positive Igrov1 cells.
In Vivo Efficacy
Preclinical xenograft models provide a critical assessment of an ADC's anti-tumor activity in a living system. While direct head-to-head in vivo comparisons of this compound ADCs with other payloads in the same study are limited, data from studies on the closely related hemiasterlin analog ADC, STRO-002, demonstrate significant tumor growth inhibition in ovarian cancer xenograft models. In a patient-derived xenograft (PDX) model of ovarian cancer, STRO-002 treatment resulted in substantial tumor growth inhibition compared to the vehicle control group.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC or free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Figure 2: Workflow for a typical in vitro cytotoxicity MTT assay.
In Vivo Xenograft Efficacy Study
Animal models are essential for evaluating the in vivo anti-tumor activity of an ADC.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADC intravenously at various dose levels. The control group receives a vehicle control.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Comparative Analysis of ADC Payloads
The choice of payload significantly impacts the therapeutic potential of an ADC. This compound and its hemiasterlin analogs present a compelling profile.
References
(R)-Taltobulin: A Comparative Guide to Synergistic Chemotherapeutic Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic potential of (R)-Taltobulin (also known as Taltobulin and HTI-286) when combined with other chemotherapeutic agents. This compound is a potent synthetic analog of the marine natural product hemiasterlin (B1673049), functioning as a powerful antimicrotubule agent.[1][2] A key differentiator of this compound is its ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting drugs like taxanes and Vinca alkaloids.[1][2] This unique property positions this compound as a promising candidate for combination therapies in treating a wide array of cancers, including those that have developed resistance to standard regimens.
Rationale for Synergy
The primary mechanism of action for this compound is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1] Combining this compound with chemotherapeutics that have different mechanisms of action can lead to synergistic or additive effects, enhancing tumor cell killing and potentially reducing the required doses of each agent, thereby minimizing toxicity.
Potential synergistic partners for this compound include:
-
Platinum-Based Agents (e.g., Carboplatin (B1684641), Cisplatin): These drugs induce DNA damage. By arresting cells in mitosis, this compound can prevent the DNA repair mechanisms that might otherwise counteract the effects of platinum compounds.
-
Anthracyclines (e.g., Doxorubicin): These agents intercalate into DNA and inhibit topoisomerase II, interfering with DNA replication and transcription. The mitotic arrest induced by this compound can complement the DNA-damaging effects of doxorubicin.
-
Taxanes (e.g., Paclitaxel (B517696), Docetaxel): While both are microtubule-targeting agents, this compound inhibits tubulin polymerization, whereas taxanes stabilize microtubules. The combination could lead to a more profound disruption of microtubule dynamics. However, the schedule of administration (sequential vs. simultaneous) could be critical in determining whether the interaction is synergistic or antagonistic.
-
Hormonal Therapies (e.g., Androgen Deprivation Therapy): In hormone-sensitive cancers like prostate cancer, combining hormonal therapy with a cytotoxic agent like this compound can target different cancer cell populations and signaling pathways, leading to improved outcomes.
Preclinical Data on this compound Efficacy
This compound has demonstrated high potency across a broad range of human cancer cell lines.
| Cell Line | Cancer Type | Mean IC50 (nM)[1][2] |
| Various (18 human tumor cell lines) | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 2.5 ± 2.1 |
In Vivo Efficacy
In preclinical xenograft models, this compound has shown significant tumor growth inhibition, even in models resistant to standard chemotherapeutics.
| Xenograft Model | Cancer Type | Observation |
| HCT-15, DLD-1 | Colon | Inhibition of tumor growth where paclitaxel and vincristine (B1662923) were ineffective.[1][2] |
| MX-1W | Breast | Inhibition of tumor growth where paclitaxel and vincristine were ineffective.[1][2] |
| KB-8-5 | Epidermoid | Inhibition of tumor growth where paclitaxel and vincristine were ineffective.[1][2] |
| PC-3, LNCaP | Prostate | Significant inhibition of tumor growth.[3] |
| PC-3dR (Docetaxel-refractory) | Prostate | Retained potency in docetaxel-resistant tumors.[3] |
Synergistic Effects of this compound in Combination
While specific Combination Index (CI) values from peer-reviewed literature for this compound with other chemotherapeutics are not widely available, preclinical studies on closely related compounds and other microtubule inhibitors provide a strong basis for expecting synergistic interactions. A study on STRO-002, an antibody-drug conjugate that uses a derivative of hemiasterlin as its payload, demonstrated that combination treatment with carboplatin or bevacizumab (Avastin) enhanced its efficacy in xenograft models.
Furthermore, a study on hormone-sensitive prostate cancer demonstrated that the simultaneous combination of this compound with castration was superior to sequential treatment, indicating a synergistic or additive effect.[3]
Experimental Protocols
Assessing the synergistic effects of drug combinations is a critical step in preclinical development. The following are standard methodologies used to determine synergy.
In Vitro Synergy Assessment: Combination Index (CI) Method
The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a widely accepted method for quantifying drug interactions.
Experimental Workflow:
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and the chemotherapeutic agent to be tested, both individually and in combination at fixed ratios.
-
Treatment: Treat the cells with the single agents and the combinations for a specified period (e.g., 72 hours).
-
Cytotoxicity Assay: Determine the cell viability using an appropriate assay, such as the Sulforhodamine B (SRB) or MTT assay.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the CI values.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Detailed Methodology: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: As described in the workflow above.
-
Cell Fixation: After the incubation period, gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye. Allow the plates to air dry completely.
-
Solubilization of Protein-Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Analysis: The OD is proportional to the cell number. Calculate the percentage of cell growth inhibition and use this data to determine the IC50 values and CI values.
Visualizing the Rationale for Synergy
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed synergistic mechanisms and a typical experimental workflow for assessing synergy.
Caption: Proposed synergistic mechanism of this compound and a DNA-damaging agent.
Caption: Standard experimental workflow for in vitro synergy assessment.
Conclusion
This compound is a highly potent antimicrotubule agent with a favorable preclinical profile, most notably its ability to overcome P-gp-mediated multidrug resistance. While comprehensive quantitative data on its synergistic effects with a wide range of chemotherapeutics is still emerging, the available evidence and its unique mechanism of action provide a strong rationale for its use in combination therapies. Further preclinical and clinical studies are warranted to fully elucidate the synergistic potential of this compound and to identify optimal combination regimens for various cancer types. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to design and execute studies aimed at exploring these promising therapeutic strategies.
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Taltobulin and Dolastatin 10 on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two potent anti-mitotic agents, (R)-Taltobulin and dolastatin 10, with a specific focus on their effects on tubulin polymerization. Both compounds are significant in the field of oncology research due to their ability to disrupt microtubule dynamics, a critical process for cell division. This document presents a side-by-side comparison of their performance based on available experimental data, detailed methodologies for key experiments, and visual representations of their mechanisms of action.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and dolastatin 10, focusing on their inhibitory effects on tubulin polymerization and their cytotoxic activity against cancer cell lines.
| Parameter | This compound (HTI-286) | Dolastatin 10 |
| Mechanism of Action | Inhibition of tubulin polymerization | Inhibition of tubulin polymerization[1] |
| Binding Site | Vinca (B1221190) domain of tubulin | Vinca domain of tubulin[2] |
| IC₅₀ (Tubulin Polymerization) | Not explicitly stated, but inhibits at 0.1 and 1 µM[3]. Hemiasterlins are reportedly equipotent with cryptophycin (B1240208) 1 and slightly less potent than dolastatin 10. | 1.2 µM[2], 2.2 µM[4] |
| Binding Affinity (K_d) | 260 nM for tubulin binding[3] | Not explicitly stated |
| Cytotoxicity (IC₅₀) | Mean IC₅₀ of 2.5 ± 2.1 nM across 18 tumor cell lines.[5][6] | Subnanomolar range; e.g., 0.5 nM in L1210 murine leukemia cells[2], 0.03 nM in L1210 and MCF7 cells.[4] |
Mechanism of Action and Cellular Effects
Both this compound, a synthetic analogue of the tripeptide hemiasterlin, and dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, function as potent microtubule-destabilizing agents.[1][5] They exert their anti-cancer effects by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5][7]
This compound is noted for its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of drug resistance in cancer cells.[5][6] Dolastatin 10 is renowned for its exceptional potency, with cytotoxic effects observed at sub-nanomolar concentrations.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of compounds like this compound and dolastatin 10 on tubulin polymerization.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay is a fundamental method to directly measure the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin increases the turbidity of the solution, which can be monitored spectrophotometrically.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (this compound, dolastatin 10) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., colchicine) and vehicle control (e.g., DMSO)
-
Pre-chilled 96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Thaw all reagents on ice and keep the tubulin on ice at all times.
-
Compound Dilution: Prepare a series of 10x working stock concentrations of the test compounds and controls in General Tubulin Buffer.
-
Reaction Mix Preparation: On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[7]
-
Assay Execution: Pipette 10 µL of the 10x compound dilutions (or controls) into the wells of a pre-warmed 96-well plate. To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[7]
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway affected by these tubulin-targeting agents.
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for (R)-Taltobulin
(R)-Taltobulin is a potent, synthetic antimicrotubule agent with cytotoxic properties, necessitating stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment. [1] As a compound designed to inhibit cell division, it should be treated as a hazardous substance, and all materials that come into contact with it must be decontaminated and disposed of according to institutional and regulatory guidelines for cytotoxic waste.[2][3] This guide provides a comprehensive overview of the proper disposal procedures for this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any work with this compound, it is crucial to establish a designated handling area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4] All personnel must be thoroughly trained in handling cytotoxic compounds and be familiar with emergency spill procedures.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specifications | Rationale |
| Gloves | Double chemotherapy-grade nitrile gloves | Prevents skin contact and absorption. The outer glove should be changed immediately if contaminated.[3] |
| Gown | Disposable, solid-front, low-permeability fabric with long sleeves and closed cuffs | Protects against splashes and contamination of personal clothing.[3] |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects eyes from potential splashes or aerosols.[3] |
| Respiratory Protection | Work within a certified chemical fume hood | Minimizes inhalation of aerosols or fine powders.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and any contaminated materials is critical. The following steps provide a clear, procedural guide for waste segregation and disposal.
Waste Segregation and Collection
All waste streams contaminated with this compound must be segregated at the point of generation and disposed of as hazardous chemical waste.[4] Do not mix this waste with other non-hazardous laboratory trash.
-
Solid Waste: All disposable materials that have come into direct contact with this compound, such as contaminated gloves, weigh boats, pipette tips, and absorbent pads, must be placed in a designated, clearly labeled hazardous waste container.[4] This container should be puncture-resistant and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4] Ensure the container is made of a compatible material. Do not dispose of liquid this compound waste down the drain.[2]
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be immediately placed in a designated, puncture-proof sharps container for hazardous chemical waste.[3]
Decontamination of Surfaces and Equipment
All non-disposable equipment and work surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning: Use a detergent solution to wipe down all potentially contaminated surfaces.[2]
-
Rinsing: Follow the detergent wipe with a rinse using sterile water.[2]
-
Final Decontamination: A final wipe-down with 70% isopropyl alcohol (IPA) is recommended to ensure the removal of any residual chemical.[2]
-
Waste from Decontamination: All wipes and materials used in the decontamination process should be disposed of as solid hazardous waste.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure: If a significant spill occurs, evacuate the immediate area to prevent further exposure.
-
Personal Protection: Before cleaning, don the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, use a chemotherapy spill kit to absorb the material. For solid spills, gently cover with damp absorbent pads to avoid creating dust.[3]
-
Cleanup: Carefully collect all contaminated materials and place them in a sealed, labeled hazardous waste container.[3]
-
Decontaminate: Thoroughly decontaminate the spill area following the procedures outlined above.
Final Disposal
-
Container Management: Ensure all hazardous waste containers are securely sealed when they are three-quarters full to prevent spills and overfilling.[2]
-
Labeling and Storage: Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's Environmental Health and Safety (EHS) department. Store these containers in a designated, secure area.
-
Institutional Pickup: Follow your institution's specific procedures for scheduling a pickup of hazardous waste by trained EHS personnel.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling (R)-Taltobulin
(R)-Taltobulin is a potent antimicrotubule agent and a cytotoxic compound requiring stringent safety protocols to minimize exposure. This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of this compound. The following procedures are based on established guidelines for managing highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic agents.
Hazard Summary and Occupational Exposure Control
This compound is classified as a cytotoxic compound that is toxic if swallowed and may cause genetic defects. Due to its high potency and the absence of a specific published Occupational Exposure Limit (OEL), a precautionary approach using control banding is recommended. Based on its mechanism of action as a tubulin inhibitor and its use in antibody-drug conjugates (ADCs), this compound should be handled in a facility designed for potent compounds, targeting a low airborne concentration.
| Parameter | Recommended Value | Notes |
| Occupational Exposure Band (OEB) | 4 or 5 | OEB 4 corresponds to an OEL range of 1-10 µg/m³, and OEB 5 is < 1 µg/m³ over an 8-hour time-weighted average.[1][2] Handling procedures should be designed to meet the more stringent OEB 5 levels to ensure maximum safety. |
| Storage Temperature | -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months) | Store in a secure, designated, and clearly labeled location. Access should be restricted to authorized personnel only. |
| Solubility | Soluble in DMSO | Prepare solutions in a certified chemical fume hood or a biological safety cabinet. |
Operational Plan: Step-by-Step Guidance
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Receiving and Unpacking
-
Personnel: Two trained individuals should be present.
-
PPE: At a minimum, a lab coat, safety glasses, and two pairs of chemotherapy-tested nitrile gloves.
-
Procedure:
-
Inspect the external packaging for any signs of damage upon arrival.
-
Transfer the package to a designated receiving area with controlled access.
-
Don the appropriate PPE.
-
Carefully open the outer packaging.
-
Remove the inner container, inspect it for any breaches, and wipe the exterior with a suitable deactivating agent (e.g., 10% bleach solution followed by 70% ethanol).
-
Place the cleaned inner container in a sealed, labeled secondary container.
-
Log the receipt of the compound in the chemical inventory.
-
Dispose of the outer packaging as potentially contaminated waste.
-
Storage
-
Location: Store in a dedicated, locked, and labeled freezer at the recommended temperature (-20°C or -80°C).
-
Inventory: Maintain a detailed inventory log, tracking the amount of this compound used and the remaining quantity.
-
Signage: The storage unit must be clearly labeled with "Cytotoxic Agent" and "Restricted Access" warnings.
Preparation of Solutions
-
Environment: All handling of powdered this compound and preparation of solutions must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box) to prevent aerosol generation.
-
PPE:
-
Disposable, solid-front, back-closure gown.
-
Two pairs of chemotherapy-tested nitrile gloves (the outer pair should have long cuffs tucked over the gown sleeves).
-
NIOSH-approved N95 or higher respirator.
-
Full-face shield or safety goggles.
-
-
Procedure:
-
Assemble all necessary materials (e.g., this compound vial, solvent, pipettes, waste container) inside the BSC before starting.
-
Place a disposable, plastic-backed absorbent pad on the work surface of the BSC.
-
Carefully unseal the this compound container.
-
Slowly add the solvent to the powder to avoid aerosolization.
-
Once dissolved, the solution should be handled with the same precautions.
-
Wipe down all containers and equipment with a deactivating solution before removing them from the BSC.
-
Seal and label the primary container with the compound name, concentration, date, and "Cytotoxic" warning. Place it in a labeled, sealed secondary container.
-
Use in Experiments
-
Personnel: Only trained personnel should conduct experiments involving this compound.
-
PPE: The same level of PPE as for solution preparation is required.
-
Procedure:
-
Conduct all experimental procedures within a BSC or fume hood.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Avoid generating aerosols.
-
Decontaminate all surfaces and equipment after use.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Waste Streams: Establish three separate, clearly labeled waste streams for this compound contaminated materials:
-
Sharps: Needles, syringes, and glass vials.
-
Solid Waste: Gloves, gowns, absorbent pads, and plasticware.
-
Liquid Waste: Unused solutions and contaminated liquids.
-
-
Containers:
-
Sharps: Use puncture-resistant, leak-proof containers with a "Cytotoxic Sharps" label.
-
Solid Waste: Use thick, leak-proof, purple or yellow plastic bags or rigid containers labeled "Cytotoxic Waste."
-
Liquid Waste: Use leak-proof, shatter-resistant containers labeled "Cytotoxic Liquid Waste."
-
Disposal Procedure
-
At the Point of Use: Immediately place all contaminated materials into the appropriate, labeled waste container within the BSC or fume hood.
-
Sealing and Transport: When containers are three-quarters full, securely seal them. Wipe the exterior of the container with a deactivating agent. Transport the sealed containers to a designated hazardous waste accumulation area.
-
Final Disposal: All this compound waste must be disposed of as hazardous cytotoxic waste, typically through high-temperature incineration by a licensed hazardous waste disposal company.[3][4] Do not dispose of this material down the drain or in the regular trash.
Emergency Procedures: Spills and Exposures
Spill Cleanup
-
Small Spills (inside a BSC):
-
Wear full PPE.
-
Cover the spill with absorbent pads.
-
Carefully clean the area with a deactivating solution (e.g., 10% bleach), followed by 70% ethanol.
-
Place all cleanup materials in the cytotoxic solid waste container.
-
-
Large Spills (outside a BSC):
-
Evacuate the area and restrict access.
-
Alert others and contact the institutional safety officer.
-
Trained personnel with appropriate respiratory protection (e.g., a powered air-purifying respirator - PAPR) should manage the cleanup using a cytotoxic spill kit.
-
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and report the incident to the appropriate institutional authority.
Diagrams
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Personal Protective Equipment (PPE) Escalation
Caption: Required PPE levels based on the task being performed with this compound.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. Potent Compound Corner - Affygility Solutions [affygility.com]
- 3. Potent Compound Safety and Categorization - Affygility Solutions [affygility.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
